Tetracyanonickelate
Description
Properties
CAS No. |
48042-08-6 |
|---|---|
Molecular Formula |
C4N4Ni-2 |
Molecular Weight |
162.76 g/mol |
IUPAC Name |
nickel(2+);tetracyanide |
InChI |
InChI=1S/4CN.Ni/c4*1-2;/q4*-1;+2 |
InChI Key |
BYMZQQLCZDLNKW-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+2] |
Related CAS |
14038-85-8 (di-hydrochloride salt) 14220-17-8 (di-potassium salt) |
Synonyms |
tetracyanonickelate tetracyanonickelate, dipotassium salt tetracyanonickelate, disodium salt |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Coordination Chemistry: Unearthing the History of Tetracyanonickelate
The early 19th century witnessed the nascent stages of coordination chemistry, a field that would later become pivotal in understanding the intricate dance of atoms in complex molecules. Within this era of foundational chemical discovery, the synthesis of tetracyanonickelate, a seemingly simple yet structurally significant complex, marked a notable, albeit quiet, milestone. This in-depth guide delves into the historical accounts of its discovery, the primitive yet effective experimental protocols of the time, and the early quantitative data that laid the groundwork for our modern understanding of this archetypal square planar complex.
French chemist Joseph Proust, renowned for his law of definite proportions, is credited with the first synthesis of a nickel cyanide compound, which he termed "prussiate de nickel," in the early 1800s. His work on "prussiates" (an early term for cyanides) of various metals led to the isolation of this new substance. While the exact date of his discovery remains elusive in secondary literature, his investigations into the nature of metallic salts during this period provide the context for this important first step.
Early Synthetic Approaches: A Glimpse into 19th-Century Experimental Chemistry
The experimental protocols of the early 19th century, though lacking the precision of modern techniques, were elegantly simple and effective. The synthesis of potassium this compound(II) would have likely followed a straightforward precipitation and dissolution method.
Hypothetical Reconstruction of Proust's Era Synthesis
Based on the chemical knowledge and available reagents of the time, a probable synthesis route would have involved the following steps:
-
Preparation of a Soluble Nickel Salt: A soluble nickel(II) salt, such as nickel(II) sulfate or nickel(II) chloride, would be prepared by dissolving nickel metal or nickel oxide in the corresponding acid.
-
Precipitation of Nickel(II) Cyanide: A solution of an alkali metal cyanide, likely potassium cyanide (then known as "prussiate of potash"), would be added to the nickel salt solution. This would result in the precipitation of a pale green solid, nickel(II) cyanide.
NiSO₄(aq) + 2KCN(aq) → Ni(CN)₂(s) + K₂SO₄(aq)
-
Formation of the this compound Complex: An excess of the potassium cyanide solution would then be added to the precipitated nickel(II) cyanide. The solid would dissolve upon stirring, indicating the formation of a soluble complex, the potassium salt of this compound(II). The solution would likely have exhibited a characteristic yellow to orange-red color.
Ni(CN)₂(s) + 2KCN(aq) → K₂--INVALID-LINK--
-
Isolation of the Product: The final product, potassium this compound(II), would be isolated by evaporating the solvent, leading to the crystallization of the yellow salt.
This stepwise process of precipitation followed by dissolution in excess reagent was a common technique for the preparation and purification of complex salts during this period.
Early Quantitative Analysis: The Dawn of Stoichiometry
The early 19th century was a period of intense interest in determining the elemental composition of compounds, a cornerstone of Dalton's atomic theory. The quantitative analysis of a newly synthesized compound like "prussiate de nickel" would have been a significant undertaking, relying on gravimetric and volumetric methods.
Determining the Empirical Formula: A Laborious Process
The determination of the empirical formula of potassium this compound would have involved a series of meticulous analytical procedures:
-
Determination of Nickel Content: The nickel content could be determined by precipitating it from a solution of the complex as nickel sulfide (NiS) using hydrogen sulfide, followed by ignition to nickel(II) oxide (NiO). The weight of the resulting oxide would be used to calculate the percentage of nickel in the original sample.
-
Determination of Cyanide Content: The cyanide content could be determined by titration with a standardized silver nitrate solution, a method pioneered by Justus von Liebig in the mid-19th century. The formation of a precipitate of silver cyanide would indicate the endpoint of the reaction.
-
Determination of Potassium Content: The potassium content could be determined by precipitating it as potassium chloroplatinate (K₂PtCl₆), a common gravimetric method for potassium analysis at the time.
These early analytical techniques, though cumbersome by modern standards, allowed chemists to piece together the elemental ratios in new compounds, providing the foundational data for the development of coordination theory.
| Element | Hypothetical Early Analytical Method | Precipitated Form | Weighed Form |
| Nickel | Gravimetric Analysis | Nickel Sulfide (NiS) | Nickel(II) Oxide (NiO) |
| Cyanide | Volumetric Titration | Silver Cyanide (AgCN) | - |
| Potassium | Gravimetric Analysis | Potassium Chloroplatinate (K₂PtCl₆) | Potassium Chloroplatinate (K₂PtCl₆) |
A summary of plausible 19th-century analytical methods for determining the elemental composition of potassium this compound.
Visualizing the Logic of Discovery
The process of discovery and characterization in the 19th century followed a logical, albeit challenging, pathway.
The Unsung Pioneers: A Note on Historical Attribution
While Joseph Proust is credited with the initial synthesis, the detailed characterization and understanding of the structure of this compound complexes evolved over many decades with the contributions of numerous chemists. The work of scientists like Theodor Wertheim and Ferdinand von Hauer in the broader field of inorganic chemistry during the 19th century contributed to the growing body of knowledge that would eventually lead to Alfred Werner's revolutionary coordination theory at the close of the century. However, specific, direct contributions of Wertheim and von Hauer to the study of this compound are not prominently documented in the historical chemical literature.
The story of the discovery of this compound is a testament to the meticulous and often arduous work of early chemists. Their foundational experiments, conducted with rudimentary equipment and a limited theoretical framework, paved the way for the development of modern coordination chemistry and its profound impact on fields ranging from materials science to drug development.
A Technical Guide to the Early Studies of Tetracyanonickelate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of tetracyanonickelate(II) complexes, particularly potassium this compound ([K₂[Ni(CN)₄]), marks a significant chapter in the history of coordination chemistry. First synthesized in the early 19th century by Joseph Proust, these complexes became fundamental in the development of theories of chemical bonding and molecular structure. This technical guide provides an in-depth look at the early studies of this compound complexes, with a focus on research conducted before 1950. It details the experimental protocols for their synthesis, presents the key quantitative data from early structural and magnetic investigations, and illustrates the logical frameworks that guided the understanding of these compounds in the pre-ligand field theory era.
I. Synthesis of this compound(II) Complexes
The early preparations of potassium this compound(II) were foundational to the study of these complexes. The methods relied on the reaction of a soluble nickel(II) salt with potassium cyanide. Below are detailed experimental protocols adapted from the historical literature.
Experimental Protocol: Synthesis of Potassium this compound(II) Monohydrate
This protocol describes a common two-step method used for the synthesis of [K₂[Ni(CN)₄]·H₂O].
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or other soluble nickel(II) salt
-
Potassium cyanide (KCN)
-
Distilled water
Procedure:
-
Preparation of Nickel(II) Cyanide: A solution of a soluble nickel(II) salt (e.g., nickel(II) sulfate) is treated with a stoichiometric amount of potassium cyanide solution. This results in the precipitation of a pale green solid, nickel(II) cyanide (Ni(CN)₂).
Ni²⁺(aq) + 2CN⁻(aq) → Ni(CN)₂(s)
-
Formation of the this compound(II) Complex: The precipitated nickel(II) cyanide is then washed and treated with an excess of potassium cyanide solution. The nickel(II) cyanide dissolves to form a yellow solution of potassium this compound(II).
Ni(CN)₂(s) + 2KCN(aq) → K₂--INVALID-LINK--
-
Crystallization: The resulting yellow solution is concentrated by evaporation, and upon cooling, yellow crystals of potassium this compound(II) monohydrate ([K₂[Ni(CN)₄]·H₂O]) precipitate. The crystals are then collected by filtration and air-dried.
II. Early Structural and Magnetic Studies
The determination of the structure and magnetic properties of this compound(II) complexes was a key focus of early 20th-century inorganic chemistry. These studies provided crucial evidence for the square planar geometry of the [Ni(CN)₄]²⁻ ion and its diamagnetic nature.
A. Crystallographic Studies
Early X-ray diffraction studies on hydrated salts of this compound(II) provided the first insights into the geometry of the complex ion. While a detailed crystal structure of the anhydrous salt was not determined before 1950, the work of Brasseur and Rassenfosse on barium this compound(II) tetrahydrate and Lambot on strontium this compound(II) pentahydrate were pivotal.
Experimental Protocol: Single-Crystal X-ray Diffraction (Conceptual)
The general methodology employed in the 1930s and 1940s for single-crystal X-ray diffraction is outlined below.
-
Crystal Growth: Single crystals of the hydrated this compound salts were grown by slow evaporation of an aqueous solution of the complex.
-
Crystal Mounting: A suitable single crystal was mounted on a goniometer head.
-
X-ray Diffraction: The crystal was irradiated with a monochromatic X-ray beam, and the diffraction pattern was recorded on photographic film using techniques like the Weissenberg or rotation method.
-
Data Analysis: The positions and intensities of the diffraction spots were measured. From this data, the unit cell dimensions and the space group were determined. The atomic positions were then deduced through a process of trial and error, guided by chemical intuition and Patterson synthesis methods.
Table 1: Early Crystallographic Data for Hydrated this compound(II) Salts
| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) | Year | Reference |
| Ba[Ni(CN)₄]·4H₂O | Monoclinic | P2₁/c | a = 7.33, b = 15.68, c = 7.33, β = 104°30' | 1937 | Brasseur, H. & Rassenfosse, A. |
| Sr[Ni(CN)₄]·5H₂O | Orthorhombic | Pccn | a = 12.10, b = 15.68, c = 7.33 | 1942 | Lambot, H. |
B. Magnetic Susceptibility Studies
The magnetic properties of this compound(II) complexes were investigated to understand the electronic configuration of the central nickel atom. Early measurements consistently showed that potassium this compound(II) is diamagnetic.
Experimental Protocol: Gouy Method for Magnetic Susceptibility
The Gouy balance was a common instrument for measuring magnetic susceptibility in the early 20th century.
-
Sample Preparation: A powdered sample of the complex was packed uniformly into a long, cylindrical glass tube (the Gouy tube).
-
Measurement without Magnetic Field: The tube was suspended from a balance, and its weight was measured in the absence of a magnetic field.
-
Measurement with Magnetic Field: The sample was then positioned between the poles of a powerful electromagnet such that one end of the sample was in a region of high magnetic field strength and the other end was in a region of negligible field strength. The weight of the sample was measured again with the magnetic field turned on.
-
Calculation: The change in weight is proportional to the magnetic susceptibility of the sample. For a diamagnetic substance, the sample is repelled by the magnetic field, resulting in an apparent decrease in weight.
Table 2: Early Quantitative Magnetic Susceptibility Data for K₂[Ni(CN)₄]
| Molar Magnetic Susceptibility (χₘ) (cgs units) | Temperature (K) | Method | Year | Reference |
| -1.3 x 10⁻⁴ | Room Temperature | Gouy | 1913 | Dwight, H. B. |
III. Theoretical Interpretation and Logical Frameworks
The experimental observations of a square planar geometry and diamagnetism in this compound(II) complexes were crucial in the development of bonding theories for transition metal complexes.
The Valence Bond Theory Perspective
In the 1930s, Linus Pauling's Valence Bond Theory provided a framework for understanding the structure and magnetism of these complexes. The diamagnetism of the [Ni(CN)₄]²⁻ ion was explained by the hybridization of the nickel(II) ion's orbitals.
The logical progression of the theory was as follows:
-
Observation: The complex is diamagnetic, meaning it has no unpaired electrons.
-
Inference: The eight d-electrons of the Ni(II) ion (d⁸ configuration) must be paired in four of the d-orbitals.
-
Hybridization Proposal: To accommodate the four cyanide ligands in a square planar geometry, the nickel(II) ion utilizes one d-orbital, one s-orbital, and two p-orbitals to form four dsp² hybrid orbitals.
-
Bonding: These dsp² hybrid orbitals overlap with the orbitals of the cyanide ligands to form four strong sigma bonds, resulting in a stable, square planar complex.
IV. Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of potassium this compound(II) and the logical relationship between the experimental findings and the early theoretical understanding of its bonding.
Caption: Experimental workflow for the synthesis of K₂[Ni(CN)₄]·H₂O.
Caption: Logical relationship between diamagnetism and square planar geometry. Caption: Logical relationship between diamagnetism and square planar geometry.
fundamental properties of tetracyanonickelate(II)
An In-depth Technical Guide on the Fundamental Properties of Tetracyanonickelate(II)
Abstract
The this compound(II) anion, [Ni(CN)₄]²⁻, is a archetypal square planar transition metal complex that has been extensively studied to understand fundamental principles of coordination chemistry, including ligand field theory, electronic structure, and reaction mechanisms. This document provides a comprehensive overview of its core chemical and physical properties, structure, bonding, and reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with key quantitative data and visualizations to facilitate understanding for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
The most common salt of the this compound(II) anion is potassium this compound(II), which is typically encountered as a yellow, water-soluble, crystalline solid.[1][2] It is stable under normal conditions and is known for its remarkable thermal and chemical stability.[2]
| Property | Value | Reference |
| Chemical Formula | [Ni(CN)₄]²⁻ | [1][3] |
| Molar Mass (ion) | 162.76 g/mol | [4][5] |
| Appearance (K₂[Ni(CN)₄] salt) | Yellow solid | [1] |
| Solubility | Water-soluble | [1] |
| Geometry | Square Planar | [1][3] |
| Magnetic Behavior | Diamagnetic | [1][6] |
Structure and Bonding
The this compound(II) ion features a central nickel(II) atom (Ni²⁺) coordinated to four cyanide ligands. The nickel atom is in the +2 oxidation state with a d⁸ electronic configuration.[6] The cyanide ions are strong-field ligands, which causes the pairing of all eight d-electrons in the lower energy orbitals, resulting in a low-spin complex.[6] This electron configuration leads to dsp² hybridization, which dictates the square planar geometry of the complex.[6]
| Structural Parameter | Value | Reference |
| Coordination Geometry | Square Planar | [1][7] |
| Symmetry | D₄ₕ | [3] |
| Ni-C Bond Length | 1.87 Å | [3] |
| C-N Bond Length | 1.16 Å | [3] |
| Ni---Ni distance (in K₂[Ni(CN)₄] crystal) | 4.294 Å | [1] |
The arrangement of d-orbitals in a square planar crystal field is crucial to understanding the properties of [Ni(CN)₄]²⁻. The strong σ-donation and π-backbonding from the cyanide ligands lead to significant energy splitting.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Cyanonickelate - Wikipedia [en.wikipedia.org]
- 4. This compound | C4N4Ni-2 | CID 162563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound ion | C4N4Ni-2 | CID 3371854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shaalaa.com [shaalaa.com]
- 7. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
The Electronic Structure of the Tetracyanonickelate(II) Ion: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetracyanonickelate(II) ion, [Ni(CN)₄]²⁻, has long been a cornerstone in the study of coordination chemistry, serving as a model system for understanding the electronic structure of square planar d⁸ transition metal complexes. Its seemingly simple structure belies a complex interplay of ligand field effects, covalency, and electron correlation that has been the subject of extensive experimental and theoretical investigation for decades. This technical guide provides an in-depth analysis of the electronic structure of the this compound(II) ion, synthesizing data from modern spectroscopic and computational studies. It is intended to be a comprehensive resource, offering detailed experimental and computational methodologies, tabulated quantitative data, and visual representations of key concepts to aid researchers in the fields of inorganic chemistry, materials science, and drug development.
Introduction
The this compound(II) ion is a diamagnetic, square planar complex. The central nickel(II) ion possesses a d⁸ electron configuration. The cyanide ligands are strong-field ligands that induce a large splitting of the nickel d-orbitals, favoring a low-spin state. Historically, the electronic spectrum of [Ni(CN)₄]²⁻ has been challenging to interpret, with various orderings of the d-orbital energies proposed based on different theoretical models.[1] Recent advancements in high-resolution spectroscopy and sophisticated quantum chemical calculations have provided a more definitive picture, which will be the central focus of this guide. A thorough understanding of the electronic structure of this ion is crucial for predicting its reactivity, spectroscopic properties, and potential applications.
Molecular and Electronic Structure
The [Ni(CN)₄]²⁻ ion adopts a square planar geometry, belonging to the D₄h point group. The nickel atom is at the center of a square formed by the four carbon atoms of the cyanide ligands.
Geometric Parameters
The precise bond lengths and angles of the this compound(II) ion have been determined by X-ray crystallography. The data presented here is for potassium this compound(II), K₂[Ni(CN)₄].[2]
| Parameter | Value |
| Ni-C bond length | 1.86 Å |
| C-N bond length | 1.13 Å |
| C-Ni-C angle | 90° (idealized) |
| Ni-C-N angle | 180° (idealized) |
Molecular Orbital Theory and d-Orbital Splitting
The electronic structure of [Ni(CN)₄]²⁻ is best described by molecular orbital (MO) theory. The interaction between the nickel 3d, 4s, and 4p orbitals and the sigma and pi orbitals of the four cyanide ligands leads to a set of molecular orbitals. The splitting of the d-orbitals in the square planar ligand field is a key feature.
For many years, the relative ordering of the d-orbitals was a subject of debate. However, recent high-level computational studies, corroborated by low-temperature single-crystal absorption spectroscopy, have established the following energy ordering of the frontier d-orbitals: dxy < dxz, dyz < dz² < dx²-y².[1][3] This ordering is a departure from older models and highlights the significant role of π-backbonding. Strong π-backbonding from the filled nickel dxy orbital to the empty π* orbitals of the in-plane cyanide ligands stabilizes the dxy orbital to a greater extent than the out-of-plane dxz and dyz orbitals.[1][3]
The eight d-electrons of the Ni(II) center occupy the four lowest energy d-orbitals, resulting in a diamagnetic ¹A₁g ground state. The highest occupied molecular orbital (HOMO) is the a₁g orbital, which is primarily of dz² character, and the lowest unoccupied molecular orbital (LUMO) is the b₁g orbital, with predominantly dx²-y² character.
The following diagram illustrates the molecular orbital energy level scheme, focusing on the d-orbitals.
Experimental Determination of Electronic Structure
The electronic structure of the this compound(II) ion is primarily probed through spectroscopic techniques.
Low-Temperature Single-Crystal UV-Visible Absorption Spectroscopy
This is a powerful technique for resolving the weak d-d electronic transitions, which are often obscured at room temperature.
Methodology:
-
Crystal Growth: Single crystals of a salt of the this compound(II) ion, such as tetraphenylarsonium this compound(II), are grown from a suitable solvent.
-
Sample Mounting: A thin, optically clear crystal is mounted on a sample holder that can be cooled to cryogenic temperatures.
-
Cryostat: The sample holder is placed in a cryostat, which is evacuated and cooled with liquid helium or a closed-cycle refrigerator to temperatures as low as 20 K.
-
Spectrophotometer: A UV-Visible spectrophotometer is used to measure the absorption of light as it passes through the crystal. The instrument is typically equipped with a high-intensity light source (e.g., a xenon lamp) and a sensitive detector (e.g., a CCD).
-
Data Collection: The absorbance is measured over a range of wavelengths, typically from the near-infrared to the ultraviolet region.
-
Baseline Correction: A baseline spectrum is recorded with the solvent or an empty sample holder to correct for any absorption by the cryostat windows or the solvent.
-
Data Analysis: The resulting spectrum reveals sharp absorption bands corresponding to electronic transitions. For anisotropic crystals, polarized light can be used to determine the orientation of the transition dipole moments, which aids in the assignment of the electronic transitions.
Experimental Data:
The low-temperature absorption spectrum of [Ni(CN)₄]²⁻ reveals several weak bands in the visible and near-UV regions, which are assigned to spin-forbidden and spin-allowed d-d transitions.
| Transition | Experimental Energy (cm⁻¹) |
| ¹A₁g → ³B₁g | ~18,000 |
| ¹A₁g → ³E_g | ~23,000 |
| ¹A₁g → ³A₂g | ~23,800 |
| ¹A₁g → ¹B₁g | ~27,000 |
| ¹A₁g → ¹E_g | ~31,650 |
| ¹A₁g → ¹A₂g | Not definitively observed |
Data adapted from Oppenheim et al. (2019).[1]
Computational Investigation of Electronic Structure
Quantum chemical calculations are indispensable for a detailed understanding of the electronic structure and for assigning the experimentally observed spectroscopic transitions.
Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions in molecules.
Methodology:
-
Geometry Optimization: The ground-state geometry of the [Ni(CN)₄]²⁻ ion is optimized using a suitable density functional (e.g., B3LYP, PBE0) and basis set (e.g., a triple-zeta basis set with polarization and diffuse functions).
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths for a number of excited states. The choice of functional is critical, and hybrid functionals often provide a good balance of accuracy and computational cost for transition metal complexes.
-
Analysis of Results: The calculated excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., d-d, charge transfer) are used to interpret the experimental absorption spectrum.
Multireference Methods (CASSCF and NEVPT2)
For systems with significant static electron correlation or for a more accurate description of excited states, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by N-Electron Valence State Perturbation Theory (NEVPT2) to include dynamic correlation, are employed.
Methodology:
-
Active Space Selection: A crucial step in a CASSCF calculation is the selection of the active space, which comprises a set of orbitals and electrons that are most important for describing the electronic states of interest. For a d⁸ square planar complex like [Ni(CN)₄]²⁻, a minimal active space would include the five d-orbitals and the eight d-electrons. A larger active space may also include ligand orbitals involved in bonding and backbonding.
-
CASSCF Calculation: A CASSCF calculation is performed to optimize both the molecular orbitals and the coefficients of the configuration interaction expansion within the active space. This provides a qualitatively correct description of the electronic wavefunctions of the ground and excited states.
-
NEVPT2 Calculation: To obtain more quantitative results, a NEVPT2 calculation is performed on top of the CASSCF wavefunctions. This method adds the effects of dynamic electron correlation, which is crucial for obtaining accurate excitation energies.
-
Comparison with Experiment: The calculated excitation energies from NEVPT2 are then compared with the experimental spectrum to validate the theoretical model and provide definitive assignments for the observed transitions.
Calculated d-Orbital Energy Ordering:
The following table summarizes the d-orbital energy ordering for [Ni(CN)₄]²⁻ as determined by different computational methods, illustrating the evolution of our understanding.
| Method | d-Orbital Energy Ordering | Reference |
| Ligand Field Theory (older models) | dz² < dxy < dxz, dyz < dx²-y² | Historical |
| SCF-LCAO-MO (1971) | dxy < dxz, dyz < dz² < dx²-y² | Demuynck et al. |
| NEVPT2-CASSCF, EOM-CCSD, TD-DFT (2019) | dxy < dxz, yz < z² < x²-y² | Oppenheim et al.[1] |
Logical Workflow for Electronic Structure Determination
The determination of the electronic structure of a complex molecule like this compound(II) involves a synergistic approach combining experimental and computational methods. The following diagram illustrates this logical workflow.
Conclusion
The electronic structure of the this compound(II) ion is a testament to the power of modern physical inorganic chemistry. Through a combination of low-temperature single-crystal spectroscopy and advanced quantum chemical calculations, a definitive picture of its d-orbital energy levels and electronic transitions has emerged. The established ordering, dxy < dxz, yz < dz² < dx²-y², underscores the critical role of π-backbonding in stabilizing the in-plane d-orbitals. This comprehensive understanding not only resolves long-standing questions about this fundamental complex but also provides a robust framework for the study of other square planar transition metal complexes, which are relevant in catalysis, materials science, and the design of novel therapeutic agents. This guide has provided the essential data, methodologies, and conceptual framework to serve as a valuable resource for researchers in these fields.
References
Synthesis and Characterization of Potassium Tetracyanonickelate(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of potassium tetracyanonickelate(II), K₂[Ni(CN)₄]. The document details the established synthetic protocols and outlines the key analytical techniques employed for its characterization, supported by quantitative data and experimental methodologies.
Introduction
Potassium this compound(II) is an inorganic coordination compound consisting of potassium cations and a square planar this compound(II) anion, [Ni(CN)₄]²⁻.[1] This yellow, water-soluble solid is of interest in various fields of chemistry, including coordination chemistry, materials science, and as a precursor for the synthesis of other nickel-containing compounds.[2] The compound is typically isolated as a monohydrate, K₂[Ni(CN)₄]·H₂O. Its diamagnetic nature is a consequence of the square planar geometry around the d⁸ nickel(II) center.
Synthesis of Potassium this compound(II) Monohydrate
The synthesis of potassium this compound(II) monohydrate is typically achieved through a two-step precipitation and complexation reaction. This method allows for the removal of excess potassium salts.[1]
Reaction Scheme:
-
Ni²⁺(aq) + 2 KCN(aq) → Ni(CN)₂(s) + 2 K⁺(aq)
-
Ni(CN)₂(s) + 2 KCN(aq) → K₂--INVALID-LINK--
Upon concentration, the monohydrate crystallizes from the solution.
Experimental Protocol:
A detailed and reliable experimental protocol for the synthesis is as follows:
-
Preparation of Reactant Solutions:
-
Dissolve 0.06 moles of a soluble nickel(II) salt (e.g., 14.5 g of NiCl₂·6H₂O or 16 g of NiSO₄·6H₂O) in 100 mL of boiling water.[3]
-
In a separate beaker, dissolve 7 g of potassium cyanide in 100 mL of water.
-
-
Precipitation of Nickel(II) Cyanide:
-
Isolation and Washing of Nickel(II) Cyanide:
-
Collect the precipitate using a Büchner funnel.
-
Wash the precipitate with three 20 mL portions of hot water to remove soluble impurities.[3]
-
-
Formation and Crystallization of Potassium this compound(II):
-
Transfer the moist nickel(II) cyanide cake to a dish and add approximately 10 mL of water to form a slurry.
-
Prepare a solution of 7 g of potassium cyanide in 15 mL of water and add it to the nickel cyanide slurry. The nickel cyanide will dissolve, forming an orange-red solution of potassium this compound(II).[3]
-
Filter the resulting solution to remove any insoluble matter.
-
-
Isolation of the Final Product:
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of K₂[Ni(CN)₄]·H₂O.
Characterization
A comprehensive characterization of potassium this compound(II) involves several analytical techniques to determine its structural, spectroscopic, and thermal properties.
Physical and Structural Properties
The [Ni(CN)₄]²⁻ anion adopts a square planar geometry, which is characteristic of d⁸ metal ions with strong-field ligands like cyanide. This arrangement results in the complex being diamagnetic.
Table 1: Physical and Structural Properties of K₂[Ni(CN)₄]
| Property | Value |
| Molecular Formula | K₂[Ni(CN)₄] |
| Molar Mass (Anhydrous) | 240.96 g/mol |
| Molar Mass (Monohydrate) | 258.98 g/mol [4] |
| Appearance | Yellow to orange crystalline solid[5] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Square Planar[1] |
| Magnetic Properties | Diamagnetic |
| Density | 1.875 g/cm³[2] |
Spectroscopic Characterization
Infrared spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the this compound(II) anion. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C≡N stretching vibration.
Table 2: Infrared Spectral Data for K₂[Ni(CN)₄]·H₂O
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3440 | O-H stretching (water of hydration) | Broad, Medium |
| ~2122-2136 | C≡N stretching (ν(CN)) | Strong |
| ~1620 | H-O-H bending (water of hydration) | Medium |
| ~540 | Ni-C stretching (ν(Ni-C)) | Medium |
| ~433 | Ni-C-N bending (δ(NiCN)) | Medium |
Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the instrument used.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the finely ground K₂[Ni(CN)₄]·H₂O sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull Method: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.
-
Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent and deposit a drop of the solution onto a salt plate. Allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
-
Data Acquisition:
-
Record the background spectrum of the KBr pellet, Nujol, or the clean salt plate.
-
Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Subtract the background spectrum from the sample spectrum to obtain the final spectrum of the compound.
-
The electronic absorption spectrum of K₂[Ni(CN)₄] in aqueous solution exhibits characteristic bands arising from d-d transitions and charge-transfer phenomena.
Table 3: UV-Vis Spectral Data for Aqueous K₂[Ni(CN)₄]
| Wavelength (λ_max) (nm) | Wavenumber (cm⁻¹) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment |
| ~267 | ~37,450 | High | Metal-to-Ligand Charge Transfer (MLCT) |
| ~285 | ~35,090 | High | Metal-to-Ligand Charge Transfer (MLCT) |
| ~310 | ~32,260 | Moderate | d-d transition |
Experimental Protocol for UV-Vis Spectroscopy:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of K₂[Ni(CN)₄]·H₂O of a known concentration in deionized water.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with deionized water to be used as the blank.
-
Record the baseline spectrum with the blank in both the sample and reference beams.
-
Record the absorption spectrum of each standard solution over the desired wavelength range (e.g., 200-800 nm).
-
Determine the wavelength of maximum absorbance (λ_max).
-
-
Quantitative Analysis (Optional):
-
Measure the absorbance of each standard solution at λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
The concentration of an unknown sample can be determined by measuring its absorbance at λ_max and using the calibration curve.
-
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and decomposition of the compound. For the monohydrate, the initial weight loss corresponds to the loss of water of crystallization.
Table 4: Thermal Analysis Data for K₂[Ni(CN)₄]·H₂O
| Temperature Range (°C) | Mass Loss (%) | Process |
| ~80 - 120 | ~6.95 | Dehydration (loss of one water molecule) |
| > 300 | Gradual | Decomposition of the anhydrous complex |
Note: The theoretical mass loss for one mole of water is approximately 6.95%. The monohydrate dehydrates at 100 °C.[1]
Experimental Protocol for Thermogravimetric Analysis (TGA):
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature.
-
Select an appropriate crucible (e.g., alumina or platinum).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the K₂[Ni(CN)₄]·H₂O sample (typically 5-10 mg) into the crucible.
-
-
Data Acquisition:
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature.
-
Structural Representation
The this compound(II) anion is a key structural feature of this compound.
Structure of the [Ni(CN)₄]²⁻ Anion:
Caption: Ball-and-stick model of the [Ni(CN)₄]²⁻ anion.
Conclusion
This technical guide has detailed the synthesis and comprehensive characterization of potassium this compound(II). The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals working with this compound. The square planar geometry and the strong ligand field of the cyanide ions dictate its unique spectroscopic and magnetic properties. Understanding these fundamental characteristics is crucial for its application in various chemical and material science endeavors.
References
coordination chemistry of tetracyanonickelate
An In-depth Technical Guide to the Coordination Chemistry of Tetracyanonickelate(II)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound(II) anion, [Ni(CN)₄]²⁻, is a classic example of a square planar d⁸ transition metal complex. For decades, it has served as a fundamental model for understanding electronic structure, chemical bonding, and reaction mechanisms in coordination chemistry.[1] Its diamagnetic nature and distinct spectroscopic features have made it a subject of extensive study. This guide provides a comprehensive overview of the (II), focusing on its structure, synthesis, physicochemical properties, reactions, and applications, with detailed experimental protocols and data for the research professional.
Structure and Bonding
The [Ni(CN)₄]²⁻ anion features a central nickel(II) ion (a d⁸ metal center) coordinated to four cyanide ligands. The geometry is square planar, a common arrangement for d⁸ complexes with strong-field ligands.[2][3]
Valence Bond Theory (VBT): In the presence of the strong-field cyanide ligands, the eight 3d electrons of the Ni²⁺ ion are paired up in four of the d-orbitals.[4][5][6] The empty 3dₓ²-y², 4s, and two 4p orbitals hybridize to form four dsp² hybrid orbitals, which accommodate the lone pairs from the four cyanide ligands.[4] This hybridization results in a square planar geometry and, because all electrons are paired, the complex is diamagnetic.[2][4][6]
Molecular Orbital (MO) Theory: A more sophisticated picture is provided by MO theory, which considers the σ-donation from the cyanide ligands to the metal and, crucially, the π-backbonding from the filled metal d-orbitals to the empty π* orbitals of the cyanide ligands.[7] This π-backbonding is a key factor in the high stability of the complex and the large ligand field splitting, which strongly favors the square planar geometry over a tetrahedral one.[3][7] The strong ligand field leads to a low-spin electronic configuration.[3]
Caption: D-orbital splitting diagram for a d⁸ metal ion from a free ion to a square planar complex.
Synthesis
The most common salt, potassium this compound(II) monohydrate (K₂[Ni(CN)₄]·H₂O), is a yellow, water-soluble solid.[2] It is typically prepared by the reaction of an aqueous nickel(II) salt with potassium cyanide.[2][8]
Caption: Experimental workflow for the synthesis of K₂[Ni(CN)₄]·H₂O.
Experimental Protocol: Synthesis of K₂[Ni(CN)₄]·H₂O
This two-step procedure is adapted from established methods and is designed to remove excess potassium salts, yielding a pure product.[2][9]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or other soluble nickel salt (e.g., sulfate, nitrate).
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC).
-
Deionized water.
Procedure:
-
Step 1: Precipitation of Nickel(II) Cyanide.
-
Dissolve a stoichiometric amount of a soluble nickel(II) salt (e.g., 14.5 g of NiCl₂·6H₂O, 0.061 mol) in 100 mL of boiling water.
-
In a separate beaker, dissolve two equivalents of KCN (e.g., 8.0 g, 0.123 mol) in 100 mL of water.
-
Slowly add the KCN solution dropwise to the hot nickel salt solution with constant stirring. A gray-green precipitate of hydrated nickel(II) cyanide (Ni(CN)₂) will form.[9]
-
(Optional) Digest the mixture on a steam bath for one hour to improve the filterability of the precipitate.
-
Collect the Ni(CN)₂ precipitate using a Büchner funnel, wash it with several portions of hot water, and press the filter cake to remove excess liquid.
-
-
Step 2: Formation of Potassium this compound(II).
-
Transfer the moist Ni(CN)₂ filter cake to a beaker.
-
Prepare a solution of two further equivalents of KCN (e.g., 8.0 g, 0.123 mol) in a minimal amount of water (e.g., 15-20 mL).
-
Add the KCN solution to the Ni(CN)₂ paste. The precipitate will dissolve to form a clear, orange-red solution of K₂[Ni(CN)₄].[9]
-
Filter the resulting solution if any solids remain.
-
Gently evaporate the solution on a steam bath until crystals begin to form.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the resulting orange-yellow crystals by suction filtration and allow them to air dry. The monohydrate is obtained via this procedure.[2] The anhydrous salt can be prepared by heating the monohydrate at 100-110°C.[2][10]
-
Physicochemical Properties and Characterization
The this compound(II) complex has been thoroughly characterized by a variety of analytical techniques, including X-ray diffraction, vibrational spectroscopy, and electronic spectroscopy.
Crystal Structure
The anhydrous salt K₂[Ni(CN)₄] consists of potassium ions and square planar [Ni(CN)₄]²⁻ anions.[2] The anions are arranged in a columnar structure.[2]
Table 1: Selected Crystallographic Data for K₂[Ni(CN)₄]
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [10] |
| Space Group | P2₁/c | [10] |
| a (Å) | 4.294 ± 0.004 | [2][10] |
| b (Å) | 7.680 ± 0.008 | [10] |
| c (Å) | 13.03 ± 0.01 | [10] |
| β (°) | 87° 16' | [10] |
| Ni---Ni distance (Å) | 4.294 | [2] |
| Ni-C distance (Å) | 1.873 (mean) | [11] |
| C≡N distance (Å) | 1.152 (mean) |[11] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth & Mounting: Grow a suitable single crystal (e.g., 0.2 mm) from a concentrated solution (e.g., in acetonitrile for salts with organic cations).[1] Mount the crystal on a goniometer head.
-
Data Collection: Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or synchrotron radiation) and a detector.[11][12] Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: Collect a series of diffraction images by rotating the crystal. Index the reflections to determine the unit cell parameters and space group.[10] Integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the heavy atoms. Refine the structural model against the experimental data using least-squares methods to determine the final atomic positions, bond lengths, and angles.[13]
Vibrational Spectroscopy (IR)
The infrared spectrum of [Ni(CN)₄]²⁻ is dominated by a very strong absorption band corresponding to the C≡N stretching vibration. This band's position is sensitive to the electronic environment and coordination mode.
Table 2: Key Vibrational Frequencies for [Ni(CN)₄]²⁻
| Vibration Mode | Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|---|
| ν(C≡N) | ~2123 | Cyanide stretch (in K₂[Ni(CN)₄]) | [14] |
| ν(Ni-C) | ~543 | Nickel-Carbon stretch | [14] |
| δ(Ni-C≡N) | ~433 | Bending mode |[14] |
Electronic Absorption Spectroscopy (UV-Vis)
The electronic spectrum of [Ni(CN)₄]²⁻ has been challenging to interpret, with numerous assignments proposed over the years.[1][15][16] Modern spectroscopic and computational studies have provided a more definitive picture.[1][7] The spectrum consists of several weak, spin-forbidden d-d transitions and more intense, spin-allowed d-d and charge-transfer transitions at higher energies.[1]
Table 3: Experimental Electronic Absorption Bands for [Ni(CN)₄]²⁻ (Low-temperature single crystal of tetraphenylarsonium salt)[1]
| Band Position (cm⁻¹) | Proposed Assignment (¹A₁g →) | Type |
|---|---|---|
| ~18,000 | ³B₁g | d-d (spin-forbidden) |
| ~23,000 | ³E g | d-d (spin-forbidden) |
| 23,844 | ³A₂g | d-d (spin-forbidden) |
| ~27,000 | ¹B₁g | d-d (spin-allowed) |
| 32,300 | ¹A₂g | d-d (spin-allowed) |
Key Reactions
The this compound(II) ion undergoes several important types of reactions, including Lewis acid-base reactions, redox reactions, and ligand substitution.
-
Adduct Formation: The nitrogen lone pairs on the cyanide ligands are basic and can react with Lewis acids. For example, it reacts with four equivalents of boron trifluoride (BF₃).[2]
-
K₂[Ni(CN)₄] + 4 BF₃ → K₂[Ni(CNBF₃)₄]
-
-
Reduction: The complex can be reduced to Ni(I) or Ni(0) species. A powerful reducing agent like potassium metal in anhydrous liquid ammonia reduces the Ni(II) center to Ni(0), forming the tetrahedral tetraanion [Ni(CN)₄]⁴⁻.[2] An intermediate with a Ni-Ni bond, K₄[Ni₂(CN)₆], has also been identified.[2]
-
K₂[Ni(CN)₄] + 2 K → K₄[Ni(CN)₄]
-
-
Oxidation: Ionizing radiation can induce both oxidation to Ni(III) ([Ni(CN)₄]⁻, d⁷) and reduction to Ni(I) ([Ni(CN)₄]³⁻, d⁹), which have been studied by ESR spectroscopy.[17]
-
Ligand Substitution/Formation: The kinetics of formation of [Ni(CN)₄]²⁻ from other nickel(II) complexes, such as those with aminocarboxylate ligands, have been studied extensively to understand the stepwise mechanism of ligand substitution.[18][19]
Caption: Key reaction pathways for the this compound(II) complex.
Applications
The chemistry of this compound(II) is leveraged in several fields:
-
Electroplating: It is used as a source of nickel ions in electroplating baths.[8]
-
Catalysis: The complex can act as a catalyst in organic reactions, such as the cyanation of carbonyl compounds.[8]
-
Precursor in Materials Synthesis: K₂[Ni(CN)₄] is a versatile building block for creating higher-order coordination polymers and metal-organic frameworks (MOFs).[20] A notable example is its use in synthesizing Hofmann-type clathrates, which have porous structures capable of trapping guest molecules.[11][21]
Electrochemistry
Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of coordination complexes. Studies on various Ni(II) complexes show that the Ni(II)/Ni(III) and Ni(II)/Ni(I) redox couples can be observed, although their reversibility depends heavily on the ligand environment and solvent system.[22]
Experimental Protocol: Cyclic Voltammetry
-
Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire).[22][23]
-
Solution Preparation: Prepare a solution of the complex (e.g., 1 mM K₂[Ni(CN)₄]) in a suitable solvent (e.g., DMF or water) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate or KNO₃) to ensure conductivity.[22][23]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[23]
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value where no reaction occurs to a final value, and then reverse the scan back to the start. Record the resulting current as a function of the applied potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the stability of the redox species.[22][24]
Caption: General experimental workflow for a cyclic voltammetry measurement.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Potassium this compound - Wikipedia [en.wikipedia.org]
- 3. coordination compounds - Why is this compound square planar? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. allen.in [allen.in]
- 5. youtube.com [youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis and synchrotron X-ray characterization of two 2D Hoffman related compounds [Ni(p-Xylylenediamine)nNi(CN)4] and [Ni(p-tetrafluoroxylylenediamine)nNi(CN)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oxidation and reduction of this compound(II) ions induced by ionizing radiation : an electron spin resonance study of the [Ni(CN)4]3–, [Ni(CN)4]–, and [HNi(CN)4]2– complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. redalyc.org [redalyc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 24. Nickel(II) Complex of N4 Schiff Base Ligand as a Building Block for a Conducting Metallopolymer with Multiple Redox States - PMC [pmc.ncbi.nlm.nih.gov]
basic understanding of tetracyanonickelate bonding
An In-depth Technical Guide to the Bonding in Tetracyanonickelate(II)
Introduction
The this compound(II) anion, [Ni(CN)₄]²⁻, is a classic example of a square planar coordination complex. As a d⁸ transition metal complex, its structure, bonding, and magnetic properties serve as a fundamental case study for the application of various bonding theories in inorganic chemistry. The complex is notably diamagnetic, a property that classical valence bond theory and the more sophisticated ligand field and molecular orbital theories can explain.[1][2][3] This guide provides a detailed technical examination of the electronic structure and bonding in [Ni(CN)₄]²⁻, intended for researchers and professionals in chemistry and drug development.
The central nickel atom is in the +2 oxidation state, with four cyanide ligands arranged in a square plane around it.[4][5] This D₄h symmetry is a key determinant of its electronic properties.[4] We will explore the bonding through the lenses of Valence Bond Theory (VBT), Ligand Field Theory (LFT), and Molecular Orbital (MO) Theory, supported by experimental data.
Theoretical Frameworks of Bonding
Valence Bond Theory (VBT)
Valence Bond Theory provides a qualitative, hybridization-based model for the bonding in [Ni(CN)₄]²⁻. The explanation proceeds as follows:
-
Nickel Ion Electronic Configuration : A neutral Nickel atom (Ni, Z=28) has the electron configuration [Ar] 3d⁸ 4s². To form the Nickel(II) ion (Ni²⁺), the two 4s electrons are removed, resulting in the configuration [Ar] 3d⁸.[1][2]
-
Ligand Influence : The cyanide ion (CN⁻) is a strong-field ligand. According to VBT, its approach forces the pairing of the two unpaired electrons in the 3d orbitals of the Ni²⁺ ion.[1][2] This pairing vacates one of the 3d orbitals (specifically, the dₓ₂-y₂ orbital).
-
Hybridization : The now-empty 3dₓ₂-y₂ orbital, along with the 4s and two 4p orbitals, hybridize to form four equivalent dsp² hybrid orbitals. These orbitals are arranged in a square planar geometry.[1][6]
-
Bond Formation : Each of the four cyanide ligands donates a lone pair of electrons into one of the vacant dsp² hybrid orbitals of the Ni²⁺ ion, forming four coordinate covalent bonds.[2][7]
Since all electrons in the resulting complex are paired, VBT correctly predicts the diamagnetic nature of the [Ni(CN)₄]²⁻ ion.[1][2]
Ligand Field and Molecular Orbital Theories
Ligand Field Theory (LFT), an application of Molecular Orbital (MO) theory to transition metal complexes, provides a more detailed and accurate picture of the bonding.[8][9] It considers the interactions between the metal's d-orbitals and the ligand group orbitals.
In a square planar (D₄h) geometry, the d-orbitals are no longer degenerate and split into four distinct energy levels. The ordering is generally accepted as: dₓ₂-y₂ > dxy > dz² > dₓz, dyz.[10][11]
-
σ-Bonding : The primary bonding interaction is σ-donation from the filled σ-orbitals of the four cyanide ligands into the empty metal orbitals of appropriate symmetry, primarily the dₓ₂-y₂, dz², 4s, and 4p orbitals. The interaction with the dₓ₂-y₂ is strongest, raising its energy significantly.
-
π-Backbonding : A crucial secondary interaction is π-backbonding.[8] The cyanide ligand has empty, low-energy π* antibonding orbitals. These orbitals can overlap with the filled, non-σ-bonding d-orbitals of the nickel atom (dxy, dxz, dyz). The metal donates electron density back to the ligands, strengthening the Ni-C bond and stabilizing the complex. This backbonding lowers the energy of the t₂g-like orbitals (dxy, dxz, dyz).[10][11]
The eight 3d electrons of Ni²⁺ fill the four lowest-energy molecular orbitals (originating from the dxz, dyz, dz², and dxy atomic orbitals). The highest-energy antibonding MO, which is primarily dₓ₂-y₂ in character, remains empty. This large energy gap between the filled dxy orbital and the empty dₓ₂-y₂ orbital accounts for the complex's diamagnetism and considerable stability.
References
- 1. allen.in [allen.in]
- 2. sarthaks.com [sarthaks.com]
- 3. coordination compounds - Explain on the basis of valence bond theory that this compound(II) ion with square planar structure is diamagnetic - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Cyanonickelate - Wikipedia [en.wikipedia.org]
- 5. brainly.in [brainly.in]
- 6. With the help of valence bond theory expiaiil that this compound (II) ion is square planar or tetrahedral in nature. [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand field theory - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
initial spectroscopic analysis of tetracyanonickelate
An In-depth Technical Guide to the Initial Spectroscopic Analysis of Tetracyanonickelate(II)
Introduction
The this compound(II) anion, [Ni(CN)₄]²⁻, is a quintessential example of a square planar d⁸ transition metal complex.[1][2] Its well-defined structure and distinct spectroscopic features make it a subject of fundamental importance in coordination chemistry and a valuable precursor for the synthesis of nickel-based catalysts and advanced materials like metal-organic frameworks (MOFs).[3] A thorough spectroscopic analysis is the first critical step in its characterization, providing insights into its electronic structure, bonding, and purity. This guide details the primary spectroscopic techniques—UV-Visible, Infrared, and Raman spectroscopy—used for the initial analysis of this complex, tailored for researchers and professionals in chemical and materials science.
Molecular Structure and Symmetry
The [Ni(CN)₄]²⁻ anion possesses a square planar geometry, belonging to the D₄h point group. The nickel(II) center is in a low-spin d⁸ electronic configuration. This specific geometry and electronic structure give rise to its characteristic spectroscopic properties, including its diamagnetism and yellow color in solution and solid states.[2]
Caption: Square planar structure of the [Ni(CN)₄]²⁻ anion.
Experimental Workflow
The initial characterization of a this compound sample, whether synthesized or commercially obtained, follows a logical spectroscopic workflow. This process ensures the confirmation of its identity, purity, and key structural features before its use in further applications.
Caption: General workflow for the spectroscopic analysis of this compound(II).
Data Presentation: Spectroscopic Parameters
Quantitative data from spectroscopic analyses are crucial for confirming the identity of the [Ni(CN)₄]²⁻ complex. The following tables summarize typical values reported in the literature.
Table 1: Electronic Absorption Data (UV-Visible)
The UV-Vis spectrum of [Ni(CN)₄]²⁻ is characterized by several weak d-d transitions and more intense charge-transfer bands.
| Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment (Transition) | Reference |
| ~18,000 | ~555 | ¹A₁g → ³B₁g | [4] |
| ~23,000 | ~435 | ¹A₁g → ¹A₂g | [1][4] |
| ~27,000 | ~370 | ¹A₁g → ¹B₁g | [4] |
| ~34,500 | ~290 | Ligand-to-Metal Charge Transfer (LMCT) | [5] |
Note: The exact positions and intensities of these bands can be weakly dependent on the solvent and counter-ion.[1]
Table 2: Vibrational Spectroscopy Data (Infrared & Raman)
Vibrational spectroscopy is essential for identifying the characteristic cyanide and metal-ligand bond vibrations.
| Vibrational Mode | Description | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| ν(C≡N) | Cyanide C≡N stretch | ~2120 - 2125 (strong) | ~2145 (strong, polarized) | [6] |
| ν(Ni-C) | Nickel-Carbon stretch | ~555 - 557 | Not typically observed | [6] |
| δ(Ni-C-N) | Nickel-Carbon-Nitrogen bend | ~429 - 438 | Not typically observed | [6] |
Experimental Protocols
Detailed and consistent experimental procedures are vital for obtaining reproducible spectroscopic data.
Synthesis of Potassium this compound(II) Monohydrate (K₂[Ni(CN)₄]·H₂O)
This protocol describes a common laboratory-scale synthesis.[2]
-
Materials : Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Potassium cyanide (KCN), Distilled water.
-
Procedure :
-
Prepare an aqueous solution of a nickel(II) salt, such as NiCl₂·6H₂O.
-
Slowly add a stoichiometric amount of aqueous potassium cyanide (KCN) solution to the nickel(II) solution with constant stirring. Initially, a precipitate of nickel(II) cyanide, Ni(CN)₂, will form.
-
Ni²⁺(aq) + 2 KCN(aq) → Ni(CN)₂(s) + 2 K⁺(aq)[2]
-
-
Continue adding KCN solution until the Ni(CN)₂ precipitate completely dissolves, forming the soluble yellow this compound(II) complex.
-
Ni(CN)₂(s) + 2 KCN(aq) → K₂--INVALID-LINK--[2]
-
-
The resulting yellow solution can be concentrated by gentle heating and then cooled to crystallize the K₂[Ni(CN)₄]·H₂O product.
-
Filter the crystals, wash with a small amount of cold water, and dry at room temperature. The monohydrate can be dehydrated by heating to 100 °C.[2]
-
-
Safety Note : Potassium cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions must be strictly avoided to prevent the formation of lethal hydrogen cyanide (HCN) gas.
UV-Visible Spectroscopy
-
Instrumentation : A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation : Prepare a dilute aqueous solution of K₂[Ni(CN)₄] of a known concentration (e.g., 10⁻³ to 10⁻⁴ M) using distilled water as the solvent.
-
Data Acquisition :
-
Use quartz cuvettes with a 1 cm path length.
-
Record a baseline spectrum using the solvent (distilled water).
-
Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.
-
Identify the λₘₐₓ values corresponding to the absorption peaks.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : An FT-IR spectrometer.
-
Sample Preparation :
-
Grind a small amount (1-2 mg) of the solid K₂[Ni(CN)₄] sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition :
Raman Spectroscopy
-
Instrumentation : A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
-
Sample Preparation : The solid, crystalline powder of K₂[Ni(CN)₄] can be analyzed directly. Place a small amount of the sample into a glass capillary tube or onto a microscope slide.
-
Data Acquisition :
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-3500 cm⁻¹) with an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.
-
Identify the prominent peak associated with the symmetric C≡N stretching mode.
-
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Potassium this compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Infrared and Raman study of some isonicotinic acid metal(II) halide and this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetracyanonickelate Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental techniques for the synthesis of tetracyanonickelate(II) salts, focusing on potassium and sodium this compound. The protocols are intended for use in a laboratory setting by trained professionals.
Introduction
This compound(II), [Ni(CN)₄]²⁻, is a diamagnetic square planar coordination complex of nickel(II). Its salts, such as potassium this compound(II) (K₂[Ni(CN)₄]) and sodium this compound(II) (Na₂[Ni(CN)₄]), are yellow, water-soluble solids.[1] These compounds serve as important precursors and catalysts in various chemical syntheses and are utilized in applications such as electroplating.[2] The synthesis of this compound salts can be achieved through different experimental routes, primarily a two-step precipitation method and a more direct one-step synthesis.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Potassium this compound(II) Monohydrate
This method involves the initial precipitation of nickel(II) cyanide, which is subsequently dissolved in an excess of potassium cyanide to form the desired this compound complex.[1] This stepwise approach is beneficial for the removal of excess potassium salts.[1]
Step 1: Precipitation of Nickel(II) Cyanide
-
Dissolve a soluble nickel(II) salt (e.g., 14.5 g of NiCl₂·6H₂O, 16.0 g of NiSO₄·6H₂O, or 17.5 g of Ni(NO₃)₂·6H₂O; approximately 0.06 moles) in 100 mL of boiling water.
-
In a separate beaker, dissolve 7 g of pure potassium cyanide in 100 mL of water.
-
Slowly add the potassium cyanide solution dropwise to the hot nickel salt solution with constant stirring. A gray-green precipitate of hydrated nickel cyanide will form.
-
(Optional) To improve the filterability of the precipitate, digest the mixture on a steam bath for one hour.
-
Collect the nickel cyanide precipitate by suction filtration using a Büchner funnel.
-
Wash the precipitate with three 20 mL portions of hot water and press the filter cake well to remove excess liquid.
Step 2: Formation of Potassium this compound(II)
-
Transfer the moist nickel cyanide filter cake and the filter paper to a small dish.
-
Carefully separate the filter paper from the solid precipitate.
-
Re-moisten the nickel cyanide precipitate with approximately 10 mL of water.
-
Prepare a solution of 7 g of potassium cyanide in 15 mL of water.
-
Add the potassium cyanide solution to the nickel cyanide slurry. The precipitate will dissolve, forming an orange-red solution of potassium this compound(II).
-
Concentrate the resulting clear solution by evaporation on a steam bath until crystals begin to form.
-
Cool the solution in an ice bath to promote further crystallization.
-
Collect the yellow crystals of potassium this compound(II) monohydrate by suction filtration and allow them to air dry. A typical yield is 12-13 g.
Protocol 2: One-Step Synthesis of Potassium this compound(II)
This protocol describes a more direct "one-pot" synthesis of potassium this compound(II).
-
Prepare a solution of 117 g of nickel chloride tetrahydrate (NiCl₂·4H₂O, approximately 0.56 gm-mole) in 85 mL of water with stirring.
-
In a separate vessel, dissolve 162 g of 96% potassium cyanide (approximately 2.39 gm-moles) in 235 mL of water.
-
Add the potassium cyanide solution to the nickel chloride solution. The reaction is exothermic, and the temperature will rise; a maximum temperature of around 86 °C may be observed. At this elevated temperature, all reaction products should remain in solution.
-
Cool the reaction mixture to approximately 5 °C to induce the crystallization of potassium this compound.
-
Filter the resulting crystals.
-
Dry the crystals in a vacuum oven at 80 °C. This method yields approximately 84.5 g of the product.
Protocol 3: One-Step Synthesis of Sodium this compound(II)
A similar one-step synthesis can be employed for the preparation of sodium this compound(II).
-
Dissolve 112 g of 98% sodium cyanide (approximately 2.24 gm-moles) in 500 mL of water.
-
Slowly add 117 g of solid nickel chloride tetrahydrate (NiCl₂·4H₂O, approximately 0.56 gm-mole) to the stirred sodium cyanide solution.
-
Continue stirring to ensure the reaction goes to completion and cool the mixture to dissipate the heat generated.
-
Chill the reaction mixture to induce precipitation of the product.
-
Filter the crystals and dry them under vacuum at 80 °C. This procedure yields approximately 104.2 g of dry crystals, which may contain a small percentage of water and sodium chloride.
Quantitative Data
The following tables summarize the quantitative data for the described synthesis protocols.
Table 1: Reagent Quantities for this compound Synthesis
| Compound | Synthesis Method | Nickel Salt | Moles of Nickel Salt | Cyanide Salt | Moles of Cyanide Salt |
| K₂[Ni(CN)₄]·H₂O | Two-Step | NiCl₂·6H₂O (14.5 g) | ~0.06 | KCN (7 g + 7 g) | ~0.107 + ~0.107 |
| K₂[Ni(CN)₄] | One-Step | NiCl₂·4H₂O (117 g) | ~0.56 | KCN (96%, 162 g) | ~2.39 |
| Na₂[Ni(CN)₄] | One-Step | NiCl₂·4H₂O (117 g) | ~0.56 | NaCN (98%, 112 g) | ~2.24 |
Table 2: Reaction Conditions and Yields
| Compound | Synthesis Method | Reaction Temperature | Product Appearance | Reported Yield |
| K₂[Ni(CN)₄]·H₂O | Two-Step | Boiling water, Steam bath | Yellow crystals | 12-13 g |
| K₂[Ni(CN)₄] | One-Step | Exothermic (up to 86 °C), then cooled to 5 °C | Crystals | 84.5 g |
| Na₂[Ni(CN)₄] | One-Step | Exothermic, then chilled | Dry crystals | 104.2 g |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound salts.
Caption: Workflow for the two-step synthesis of K₂[Ni(CN)₄]·H₂O.
Caption: Workflow for the one-step synthesis of K₂[Ni(CN)₄].
Caption: Workflow for the one-step synthesis of Na₂[Ni(CN)₄].
References
Application Notes and Protocols for Growing Tetracyanonickelate Single Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the growth of tetracyanonickelate single crystals, valuable materials in catalysis, materials science, and as precursors in the synthesis of novel compounds. The protocols outlined below cover various established crystallization techniques, offering flexibility and control over crystal size and quality.
Introduction
This compound(II), with the chemical formula [Ni(CN)₄]²⁻, is a square planar anionic coordination complex. Its salts, most commonly potassium this compound(II) monohydrate (K₂[Ni(CN)₄]·H₂O), form well-defined crystals. The ability to produce high-quality single crystals is crucial for a range of applications, including structural analysis by X-ray diffraction, investigation of magnetic and electronic properties, and use as precursors for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1][2]
This guide details three primary methods for growing this compound single crystals:
-
Slow Evaporation: A straightforward and widely used technique for substances soluble in a volatile solvent.[3]
-
Slow Cooling: Ideal for materials whose solubility is significantly dependent on temperature.
-
Gel Diffusion: A method that allows for the slow and controlled reaction of precursors to form insoluble crystals.[4]
Crystal Growth Protocols
Slow Evaporation Method
This is the most common and often the simplest method for growing single crystals of water-soluble salts like potassium this compound(II) monohydrate.[3][5]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Prepare an aqueous solution of potassium this compound(II) (K₂[Ni(CN)₄]). The synthesis typically involves reacting a water-soluble nickel(II) salt (e.g., nickel(II) chloride or nickel(II) sulfate) with a stoichiometric amount of potassium cyanide (KCN) in water.[5]
-
A stepwise approach is often preferred: first, precipitate nickel(II) cyanide (Ni(CN)₂) by adding two equivalents of KCN to the nickel(II) salt solution.[5]
-
Isolate the Ni(CN)₂ precipitate and then dissolve it in a solution containing two more equivalents of KCN to form K₂[Ni(CN)₄].[5]
-
Gently heat the solution to ensure all the salt is dissolved and then allow it to cool to room temperature. A saturated or near-saturated solution is ideal.[6]
-
-
Crystallization Setup:
-
Filter the saturated solution to remove any particulate impurities.
-
Transfer the clear solution to a clean crystallization vessel (e.g., a beaker or a crystallizing dish).
-
Cover the vessel with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[6] The rate of evaporation can be controlled by the number and size of the perforations.
-
Place the vessel in a location with minimal vibrations and stable temperature.
-
-
Crystal Growth and Harvesting:
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vessel for the formation of single crystals.
-
Once crystals of the desired size have formed, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of cold deionized water or a solvent in which the crystals are sparingly soluble, and then dry them on a filter paper.
-
Quantitative Data for Slow Evaporation:
| Parameter | Value/Range | Notes |
| Solute | K₂[Ni(CN)₄]·H₂O | Yellow, water-soluble solid.[5] |
| Solvent | Deionized Water | |
| Temperature | Ambient (typically 20-25°C) | A stable temperature is crucial for uniform crystal growth. |
| Evaporation Rate | Slow (controlled by covering) | A slower rate generally yields fewer but larger and higher-quality crystals. |
| Typical Growth Time | Several days to weeks | Dependent on solution volume, saturation level, and evaporation rate. |
Slow Cooling Method
This method is effective for compounds that exhibit a significant increase in solubility with temperature.
Experimental Protocol:
-
Preparation of Supersaturated Solution:
-
Prepare a saturated solution of potassium this compound(II) in deionized water at an elevated temperature (e.g., 50-60°C). Ensure all the solute has dissolved.
-
-
Crystallization Setup:
-
Filter the hot, saturated solution to remove any impurities.
-
Transfer the solution to a clean, pre-warmed crystallization vessel.
-
Seal the vessel to prevent evaporation.
-
Place the vessel in a programmable oven or a well-insulated container that allows for slow and controlled cooling to room temperature.
-
-
Crystal Growth and Harvesting:
-
Cool the solution at a slow, controlled rate (e.g., 1-5°C per hour).
-
As the solution cools, the solubility will decrease, leading to the formation of crystals.
-
Once the solution has reached room temperature and crystal growth has ceased, harvest the crystals as described in the slow evaporation method.
-
Quantitative Data for Slow Cooling:
| Parameter | Value/Range | Notes |
| Solute | K₂[Ni(CN)₄]·H₂O | |
| Solvent | Deionized Water | |
| Initial Temperature | 50-60°C (or higher, depending on solubility data) | |
| Final Temperature | Room Temperature (e.g., 20°C) | |
| Cooling Rate | 1-5°C per hour | A slower cooling rate promotes the growth of larger, more perfect crystals. |
| Typical Growth Time | 12-48 hours |
Gel Diffusion Method
The gel diffusion technique is particularly useful for growing crystals of sparingly soluble compounds or for controlling the reaction rate between two soluble reactants to form an insoluble crystalline product.[4][7]
Experimental Protocol:
-
Gel Preparation:
-
Prepare a silica gel by mixing a solution of sodium silicate with an acid (e.g., acetic acid or hydrochloric acid) to a desired pH. The gelling time can be controlled by adjusting the pH.
-
Alternatively, other gelling agents like agar or gelatin can be used.[8]
-
-
Crystallization Setup (Single Diffusion):
-
Incorporate one of the reactants (e.g., a soluble nickel(II) salt) into the gel solution before it sets.
-
Pour the gel mixture into a test tube or U-tube and allow it to set.
-
Once the gel has set, carefully pour a solution of the second reactant (e.g., potassium cyanide) on top of the gel.[9]
-
-
Crystal Growth and Harvesting:
-
The second reactant will slowly diffuse into the gel, reacting with the first reactant to form crystals of this compound at the interface or within the gel matrix.
-
The process can take several days to weeks.
-
Once the crystals have grown to a suitable size, they can be carefully extracted from the gel.
-
Quantitative Data for Gel Diffusion:
| Parameter | Value/Range | Notes |
| Reactant 1 (in gel) | Soluble Ni(II) salt solution (e.g., NiCl₂) | Concentration will influence nucleation density. |
| Reactant 2 (supernatant) | KCN solution | Concentration gradient drives diffusion. |
| Gel Medium | Silica gel, agar, or gelatin | The gel density can affect the diffusion rate.[8] |
| Temperature | Ambient | |
| Typical Growth Time | Several days to weeks |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described crystal growth protocols.
References
- 1. Potassium this compound(II) hydrate 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of potassium chloride monohydrate: water intercalation into the B1 structure of KCl under high pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Potassium this compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Solubility table - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetracyanonickelate in Coordination Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) incorporating the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, as a versatile building block. The square-planar geometry of the [Ni(CN)₄]²⁻ unit allows for the construction of diverse dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.
Synthetic Methodologies
The synthesis of this compound-based coordination polymers typically involves the reaction of a metal salt with a source of this compound, often K₂[Ni(CN)₄]. The dimensionality and topology of the resulting polymer can be controlled by the choice of the metal cation, the presence of ancillary organic ligands, and the reaction conditions.
General Synthesis of M(H₂O)₂[Ni(CN)₄]·xH₂O Polymers
A common class of this compound-based CPs are the Hofmann-type structures with the general formula M(H₂O)₂[Ni(CN)₄]·xH₂O, where M is a divalent metal ion such as Mn²⁺, Fe²⁺, Co²⁺, or Cd²⁺. These typically form 2D layered structures.[1]
Experimental Protocol: Synthesis of Mn(H₂O)₂[Ni(CN)₄]·4H₂O [1]
-
Preparation of Reactant Solutions:
-
Solution A: Dissolve K₂[Ni(CN)₄] (0.241 g, 1 mmol) in 20 mL of deionized water.
-
Solution B: Dissolve MnCl₂·4H₂O (0.198 g, 1 mmol) in 20 mL of deionized water.
-
-
Reaction Procedure (Slow Diffusion):
-
Carefully layer the lighter solution (e.g., Solution A) on top of the denser solution (e.g., Solution B) in a test tube or a narrow beaker.
-
Alternatively, use an H-shaped tube with the two solutions in the arms and a layer of pure solvent in between to facilitate slow diffusion.
-
Allow the setup to stand undisturbed at room temperature for several days to weeks.
-
-
Crystal Collection:
-
Single crystals will form at the interface of the two solutions.
-
Collect the crystals by filtration, wash with a small amount of cold deionized water, and then with ethanol.
-
Dry the crystals in air.
-
-
Characterization:
-
The resulting crystals can be characterized by single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).
-
Note: A "quick mixing" method can be used to produce powder samples by simply mixing the two solutions with stirring, followed by immediate filtration.[1]
Synthesis of 1D Coordination Polymers with Ancillary Ligands
The use of ancillary organic ligands, such as macrocycles, can direct the formation of 1D coordination polymers. In these structures, the this compound anion bridges metal-ligand complexes.[2]
Experimental Protocol: Synthesis of [NiL¹][Ni(CN)₄] (L¹ = 1,8-dimethyl-1,3,6,8,10,13-hexaaza-cyclotetradecane) [2][3]
-
Preparation of Reactant Solutions:
-
Reaction Procedure (Layering Technique):
-
Carefully layer the aqueous solution of K₂[Ni(CN)₄] onto the acetonitrile solution of the macrocyclic complex in a test tube.
-
Allow the mixture to stand at room temperature for several days.
-
-
Crystal Collection:
-
Green prism-shaped crystals will form. Collect them by filtration.
-
Wash the crystals with the mother liquor and dry in air.
-
Yield: Approximately 37%.[3]
-
-
Characterization:
-
Characterize the product using elemental analysis, IR spectroscopy, TGA, and single-crystal X-ray diffraction.
-
Quantitative Data
The structural and physical properties of this compound-based coordination polymers are highly dependent on their composition and dimensionality.
Table 1: Crystallographic Data for Selected this compound CPs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Mn(H₂O)₂[Ni(CN)₄]·4H₂O | Orthorhombic | Cmcm | 7.3080(5) | 12.1372(8) | 14.0875(9) | [1] |
| [{[Ni(cyclam)][Ni(CN)₄]}·2H₂O]n | Monoclinic | P2₁/c | 8.6531(3) | 13.2318(5) | 8.1691(3) | [4] |
| [NiL¹][Ni(CN)₄] | Triclinic | P-1 | 7.373(3) | 8.109(3) | 8.818(4) | [2] |
| [CuL¹][Ni(CN)₄] | Triclinic | P-1 | 7.421(2) | 8.106(2) | 8.852(3) | [2] |
cyclam = 1,4,8,11-tetraazacyclotetradecane L¹ = 1,8-dimethyl-1,3,6,8,10,13-hexaaza-cyclotetradecane
Table 2: Selected Infrared Spectroscopy Data (ν(CN) stretching frequencies in cm⁻¹)
| Compound | Terminal ν(CN) | Bridging ν(CN) | Reference |
| K₂[Ni(CN)₄] | 2122 | - | [5] |
| [Fe(hepH)₂Ni(CN)₄] | 2148 | 2160 | [5] |
| [Co(hepH)₂Ni(CN)₄] | 2148 | 2153 | [5] |
| [Ni(hepH)₂Ni(CN)₄] | 2148 | 2160 | [5] |
| [NiL¹][Ni(CN)₄] | 2125, 2136 | - | [3] |
hepH = 2-pyridineethanol
Table 3: Magnetic Properties of 1D [ML][Ni(CN)₄] Polymers[2]
| Compound | Weiss Constant (θ) (K) | Curie Constant (C) (cm³·K·mol⁻¹) | Magnetic Interaction |
| [NiL¹][Ni(CN)₄] | -1.85 | 1.35 | Antiferromagnetic |
| [CuL¹][Ni(CN)₄] | -2.21 | 0.56 | Antiferromagnetic |
| [NiL²][Ni(CN)₄] | -1.79 | 1.15 | Antiferromagnetic |
| [CuL²][Ni(CN)₄] | -2.20 | 0.43 | Antiferromagnetic |
L² = 1,8-dipropyl-1,3,6,8,10,13-hexaazacyclotetradecane
Applications
This compound-based coordination polymers exhibit a range of interesting properties with potential applications in various fields.
Molecular Magnetism
One of the most studied applications of these materials is in the field of molecular magnetism. The cyanide bridge can mediate magnetic exchange interactions between paramagnetic metal centers. For instance, 1D chains of the type [ML][Ni(CN)₄] (where M = Ni²⁺ or Cu²⁺) have been shown to exhibit weak antiferromagnetic coupling between the metal centers in the macrocyclic complexes, as evidenced by their negative Weiss constants.[2]
Gas Storage and Separation
The porous nature of some this compound-based frameworks makes them potential candidates for gas storage and separation applications. The Hofmann-type structures, after dehydration, can create porous 3D frameworks. For example, dehydrated Mn(H₂O)₂[Ni(CN)₄] can be pillared with ligands like pyrazine to construct a 3D porous coordination polymer that exhibits gas storage properties.[1][6] The ability to tune the pore size and functionality by changing the metal ions and ligands is a key advantage for these applications.[7][8][9][10]
Catalysis
Coordination polymers, in general, are explored as heterogeneous catalysts. While specific catalytic applications for this compound-based polymers are less commonly reported than for other CPs, their framework structures with accessible metal sites suggest potential in this area.[4][11][12] For example, related coordination polymers have been shown to be effective catalysts for reactions like the cyanosilylation of benzaldehydes.[11]
Sensing
The responsiveness of the framework structure of some coordination polymers to guest molecules makes them suitable for chemical sensing applications. The incorporation of different metal ions and organic linkers can be used to tailor the material's selectivity and sensitivity towards specific analytes. Bimetallic coordination polymers, including cyanide-bridged systems, have been investigated for the detection of ions and small molecules.[13][14][15]
Visualizations
Diagram 1: Synthetic Workflow for M(H₂O)₂[Ni(CN)₄]·xH₂O
Caption: General workflow for the synthesis of M(H₂O)₂[Ni(CN)₄]·xH₂O coordination polymers.
Diagram 2: Logical Relationship in 1D Polymer Formation
References
- 1. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]
- 8. Metal-Organic Frameworks for Gas Storage and Separation [escholarship.org]
- 9. Flexible metal–organic frameworks for gas storage and separation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optical Sensing of Toxic Cyanide Anions Using Noble Metal Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetracyanonickelate in Catalysis
Introduction
Potassium tetracyanonickelate(II), K₂[Ni(CN)₄], is a stable, water-soluble, and well-defined inorganic complex.[1] While not typically employed as a direct catalyst, its primary role in catalysis is that of a versatile and reliable precursor for the synthesis of highly active nickel-based catalytic systems.[2] The square planar geometry of the [Ni(CN)₄]²⁻ anion provides a foundation for creating diverse catalytic species, including heterogeneous catalysts like nickel nanoparticles and metal-organic frameworks (MOFs), as well as homogeneous catalysts for a variety of organic transformations.[1][2]
The utility of this compound as a precursor stems from its consistent quality and the ability to control the synthesis of the final catalytic material.[2] Researchers can manipulate reaction conditions to derive various nickel complexes, tailoring the catalyst's properties for specific applications such as cross-coupling reactions, hydrogenations, and polymerizations.[2] This document provides detailed application notes and protocols for the use of catalysts derived from this compound and related nickel precursors.
Application 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
Nickel-catalyzed cross-coupling reactions have become an indispensable tool in organic synthesis due to the lower cost and unique reactivity of nickel compared to palladium.[3][4] These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and complex organic molecules. While the active catalyst is typically a Ni(0) species, it is often generated in situ from a stable Ni(II) precursor. Potassium this compound can serve as such a precursor, although more common starting materials include NiCl₂ and Ni(acac)₂.
Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Bromides
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using an in situ generated nickel catalyst.
Materials:
-
Nickel(II) acetylacetonate [Ni(acac)₂] (or an equivalent amount of K₂[Ni(CN)₄])
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Aryl bromide
-
Arylboronic acid
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the nickel precursor (e.g., Ni(acac)₂, 5 mol%), the phosphine ligand (e.g., PPh₃, 10 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Addition of Reagents: Add the aryl bromide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M with respect to the aryl bromide).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-120 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note on using K₂[Ni(CN)₄] as a precursor: When using potassium this compound as the nickel source, it is important to consider that the cyanide ions can act as ligands and may influence the catalytic cycle. Additional activating agents or different ligand systems might be necessary to generate the active Ni(0) species effectively.
Data Presentation: Suzuki-Miyaura Coupling of Various Aryl Halides
The following table summarizes representative results for nickel-catalyzed Suzuki-Miyaura coupling reactions, demonstrating the scope and efficiency of such systems.
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | NiCl₂(dppp) | K₂CO₃ | Toluene | 80 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Ni(acac)₂ / PPh₃ | K₃PO₄ | Toluene | 110 | 88 |
| 4 | 2-Bromopyridine | 3-Thiopheneboronic acid | Ni(COD)₂ / PCy₃ | K₃PO₄ | THF | 65 | 91 |
Data are representative examples from the literature on nickel-catalyzed cross-coupling.
Visualizations
Caption: General experimental workflow for Nickel-Catalyzed Suzuki-Miyaura cross-coupling.
Caption: Simplified catalytic cycle for Ni-catalyzed Suzuki-Miyaura cross-coupling.
Application 2: Heterogeneous Catalysis using Double Metal Cyanide (DMC) Complexes
Double Metal Cyanide (DMC) complexes are highly active heterogeneous catalysts, particularly for ring-opening polymerization of epoxides to produce polyether polyols.[1][5] While typically synthesized from hexacyanometallates like K₃[Co(CN)₆], the underlying structural principle involves cyanide bridges linking two different metal centers, a framework achievable with this compound. These catalysts are valued for producing polymers with low unsaturation and narrow molecular weight distributions.[6][7]
Experimental Protocol: Synthesis of a Zn-Ni Double Metal Cyanide Catalyst
This protocol is adapted from procedures for Zn-Co DMC catalysts and outlines the synthesis of a nickel-containing analogue.
Materials:
-
Potassium this compound(II) K₂[Ni(CN)₄]
-
Zinc chloride (ZnCl₂)
-
tert-Butanol (complexing agent)
-
Polyethylene glycol (PEG, co-complexing agent, optional)
-
Deionized water
Procedure:
-
Solution A: Dissolve K₂[Ni(CN)₄] (e.g., 4 mmol) in deionized water (e.g., 40 mL).
-
Solution B: Dissolve a significant excess of ZnCl₂ (e.g., 40 mmol) in a mixture of deionized water (e.g., 100 mL) and tert-butanol (e.g., 20 mL).
-
Precipitation: Add Solution A to Solution B slowly at a controlled temperature (e.g., 50 °C) with vigorous stirring. A precipitate will form.
-
Digestion: Stir the resulting slurry for a period (e.g., 1 hour) to allow for crystal growth and complex formation.
-
Isolation: Collect the solid catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst cake repeatedly with a solution of tert-butanol in water to remove unreacted starting materials and potassium salts.
-
Drying: Dry the final catalyst under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Data Presentation: Catalytic Performance in Styrene Oxidation
DMC catalysts containing nickel have shown activity in oxidation reactions. The table below presents data for the oxidation of styrene using various hexacyanocobaltate-based DMC catalysts, illustrating the effect of the outer metal cation on catalytic performance.
| Entry | Outer Cation (M) in M₃[Co(CN)₆]₂ | Styrene Conversion (%) | Selectivity to Styrene Oxide (%) | Selectivity to Benzaldehyde (%) |
| 1 | Mn | < 45 | ~12 | - |
| 2 | Co | < 45 | ~12 | - |
| 3 | Ni | 85 | 52 | 47 |
| 4 | Cu | 95 | - | - |
| Reaction Conditions: Styrene, TBHP (oxidant), Acetonitrile (solvent), 75 °C. Data adapted from[8]. |
This data suggests that a nickel-containing DMC catalyst is highly effective for styrene conversion.[8]
Visualization
Caption: Workflow for the synthesis of a Double Metal Cyanide (DMC) catalyst.
Application 3: Precursor for Nickel Nanoparticle Catalysts in Hydrogenation
This compound can be used as a precursor to synthesize nickel nanoparticles (Ni-NPs), which are effective heterogeneous catalysts for hydrogenation reactions, such as the reduction of nitroarenes to anilines. The synthesis often involves the thermal decomposition of a nickel complex within a stabilizing matrix.
Experimental Protocol: Synthesis of Ni-NPs on a Carbon Support
This protocol describes a general method for preparing supported nickel nanoparticles from a precursor like a nickel-organic framework, which can be synthesized using this compound.
Materials:
-
Nickel precursor (e.g., Nickel-imidazole complex derived from a Ni(II) salt)
-
Tube furnace
-
Inert gas (Nitrogen or Argon)
-
Substrate for hydrogenation (e.g., 4-nitrophenol)
-
Hydrogen source (e.g., NaBH₄, H₂ gas)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Precursor Synthesis: Synthesize a nickel-containing coordination polymer or MOF. For example, react a nickel salt with an organic linker (like 2-methylimidazole) in an aqueous medium.
-
Carbonization: Place the dried precursor in a tube furnace. Heat under an inert atmosphere (e.g., N₂) to a high temperature (e.g., 600-800 °C) for several hours. This process decomposes the organic components into a carbon matrix and reduces the Ni(II) to metallic Ni(0) nanoparticles.
-
Catalyst Characterization: After cooling, the resulting black powder (Ni@C) can be characterized by techniques like TEM and XRD to confirm nanoparticle size and distribution.
-
Catalytic Hydrogenation: In a typical reaction, disperse the Ni@C catalyst in a solution of the substrate (e.g., 4-nitrophenol in water).
-
Reaction: Add a hydrogen source (e.g., an aqueous solution of NaBH₄) portion-wise. Monitor the reaction by UV-Vis spectroscopy (disappearance of the yellow color of 4-nitrophenolate).
-
Catalyst Recovery: After the reaction, the magnetic Ni@C catalyst can be easily separated from the reaction mixture using an external magnet, washed, and reused.
Data Presentation: Catalytic Reduction of 4-Nitrophenol
The table below shows quantitative data for the catalytic reduction of 4-nitrophenol using nickel molybdate nanoparticles, demonstrating the high activity typical of such nanoparticle systems.
| Catalyst Amount (g) | Reaction Time (min) | Rate Constant k (min⁻¹) |
| 0.05 | 14 | - |
| 0.10 | 8 | - |
| 0.20 | 2 | - |
| Data adapted from a study on NiMoO₄ nanoparticles, illustrating the effect of catalyst loading on reaction time.[9] A high catalytic activity with values as high as 0.039 mol of 4-nitrophenol per mole of Ni per minute has been reported for Ni-NP/carbon hybrid catalysts.[10] |
Visualization
Caption: Conceptual cycle for heterogeneous hydrogenation on a nickel nanoparticle surface.
References
- 1. Preparation Characterization of Double Metal Cyanide Complex Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 4. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. "Synthesis of novel double metal cyanide catalysts and polymerization o" by Jakob Marbach, S. F. Stahl et al. [dc.engconfintl.org]
- 7. Synthesis, Structure, and Actual Applications of Double Metal Cyanide Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Preparation, Characterization and Catalytic Activity of Nickel Molybdate (NiMoO4) Nanoparticles [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetracyanonickelate as a Precursor for Nickel-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of potassium tetracyanonickelate(II) hydrate (K₂[Ni(CN)₄]·H₂O) as a precursor for the synthesis of nickel-based catalysts.[1] The protocols detailed below offer step-by-step guidance for the preparation of nickel catalyst precursors and their subsequent conversion into active catalytic materials. The application focus is on the catalytic hydrogenation of nitroarenes, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Potassium this compound(II) is a stable, water-soluble nickel complex that serves as a versatile starting material for the synthesis of various nickel-based catalysts.[1] Its well-defined structure and the reactivity of the nickel center allow for controlled catalyst synthesis.[1] Nickel catalysts are widely employed in organic synthesis for reactions such as hydrogenations, cross-coupling reactions, and hydrodehalogenations due to their high activity and cost-effectiveness compared to precious metal catalysts.[1] The use of this compound as a precursor offers a pathway to highly active and selective catalytic systems.[1]
Synthesis of Nickel-Based Catalyst Precursors from this compound
A common strategy involves the initial synthesis of a nickel cyanide-based precursor, which can then be converted into an active catalyst through thermal decomposition or chemical reduction.
Protocol: Synthesis of Ni[Ni(CN)₄] Flakes
This protocol describes the synthesis of nickel this compound flakes, which can serve as a direct precursor to nickel and nickel oxide catalysts.
Materials:
-
Potassium this compound(II) hydrate (K₂[Ni(CN)₄]·H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Trisodium citrate dihydrate
-
Deionized water
-
Ethanol
Procedure:
-
Solution A Preparation: Dissolve 59.6 mg of NiCl₂·6H₂O and 300 mg of trisodium citrate dihydrate in 20 mL of deionized water to form a clear solution.
-
Solution B Preparation: Dissolve 130 mg of K₂[Ni(CN)₄] in 20 mL of deionized water to form a clear solution.
-
Precipitation: Mix Solution A and Solution B under constant magnetic stirring.
-
Aging: Age the resulting solution for 30 hours to allow for complete reaction and precipitation.
-
Washing: Wash the green precipitate extensively with deionized water and ethanol.
-
Drying: Dry the resulting Ni[Ni(CN)₄] flakes at room temperature.
Conversion of Precursors to Active Catalysts
The synthesized Ni[Ni(CN)₄] flakes or the initial K₂[Ni(CN)₄] can be converted into catalytically active nickel or nickel oxide nanoparticles through thermal decomposition or chemical reduction.
Protocol: Thermal Decomposition to Nickel/Nickel Oxide Nanoparticles
This protocol provides a general procedure for the thermal decomposition of nickel precursors. The final product (Ni or NiO) depends on the atmosphere used during calcination.
Materials:
-
Ni[Ni(CN)₄] flakes (from Protocol 2.1) or K₂[Ni(CN)₄]·H₂O
-
Tube furnace
-
Inert gas (e.g., Argon or Nitrogen)
-
Reducing gas (e.g., 5% H₂ in N₂) or Air
Procedure:
-
Place a known amount of the nickel precursor in a ceramic boat inside a tube furnace.
-
For Nickel Nanoparticles (Reduction):
-
Purge the tube with an inert gas (e.g., nitrogen) for 15-30 minutes.
-
Heat the furnace to a desired temperature (e.g., 400-600°C) under a continuous flow of a reducing gas mixture (e.g., 5% H₂ in N₂).
-
Maintain the temperature for a specified duration (e.g., 1-3 hours).
-
Cool the furnace to room temperature under an inert gas flow.
-
-
For Nickel Oxide Nanoparticles (Calcination):
-
Heat the furnace to a desired temperature (e.g., 400-600°C) in a continuous flow of air.
-
Maintain the temperature for a specified duration (e.g., 2-4 hours).
-
Cool the furnace to room temperature.
-
Protocol: Chemical Reduction to Nickel Nanoparticles
This protocol outlines a general method for the chemical reduction of a nickel precursor to nickel nanoparticles in solution.
Materials:
-
Potassium this compound(II) hydrate (K₂[Ni(CN)₄]·H₂O)
-
Reducing agent (e.g., sodium borohydride (NaBH₄) or hydrazine hydrate (N₂H₄·H₂O))
-
Solvent (e.g., ethanol or ethylene glycol)
-
Capping agent (optional, e.g., polyvinylpyrrolidone (PVP))
Procedure:
-
Dissolve a known amount of K₂[Ni(CN)₄]·H₂O in the chosen solvent. A capping agent can be added at this stage if desired.
-
Heat the solution to a specific temperature (e.g., 60-80°C) with stirring.
-
Slowly add a solution of the reducing agent to the heated nickel salt solution.
-
Observe the formation of a black precipitate, indicating the formation of nickel nanoparticles.
-
Continue stirring for a specified time (e.g., 1-2 hours) to ensure complete reduction.
-
Cool the mixture to room temperature.
-
Separate the nickel nanoparticles by centrifugation or filtration.
-
Wash the nanoparticles with ethanol and water to remove any unreacted reagents.
-
Dry the nanoparticles under vacuum.
Application in Catalytic Hydrogenation of 4-Nitrophenol
The catalytic reduction of 4-nitrophenol to 4-aminophenol is a widely used model reaction to evaluate the performance of nickel-based catalysts. 4-aminophenol is an important intermediate in the manufacturing of pharmaceuticals, dyes, and polymers.
Experimental Protocol: Catalytic Reduction of 4-Nitrophenol
Materials:
-
Synthesized nickel-based catalyst
-
4-nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of 4-nitrophenol in deionized water.
-
In a quartz cuvette, mix the 4-nitrophenol solution with a freshly prepared aqueous solution of sodium borohydride. The solution will turn to a bright yellow color due to the formation of the 4-nitrophenolate ion.
-
Record the initial UV-Vis spectrum of the solution.
-
Add a small, known amount of the nickel catalyst to the cuvette.
-
Immediately start monitoring the reaction by recording UV-Vis spectra at regular time intervals.
-
The progress of the reaction is observed by the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the appearance of a new peak corresponding to 4-aminophenol (around 300 nm).
-
The reaction is considered complete when the yellow color of the solution disappears.
Quantitative Data and Performance Analysis
While direct quantitative data for catalysts derived specifically from this compound is not extensively available in the reviewed literature, the following tables present typical performance data for various nickel-based catalysts in the hydrogenation of nitroarenes. This data can serve as a benchmark for evaluating newly synthesized catalysts from this compound precursors.
Table 1: Catalytic Performance of Various Nickel-Based Catalysts in the Hydrogenation of Nitroarenes.
| Catalyst | Substrate | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity (%) |
| Ni/SiO₂ | Nitrobenzene | 40 | 10 | 1 | >99 | >99 |
| Ni/CM-M | Nitrobenzene | 90 | 20 | 1 | 65 | 100 |
| Ni/CM-M (formate precursor) | Nitrobenzene | 90 | 20 | 1 | 51 | 100 |
| Ni/Al₂O₃ | Phenanthrene | 300 | 50 | 6 | 96.8 | 77.3 (to Perhydrophenanthrene) |
| NiAl₂O₄ | Phenanthrene | 300 | 50 | 6 | 99.7 | 93.9 (to Perhydrophenanthrene) |
Note: The data presented is compiled from various sources for comparative purposes.[2][3][4]
Visualizing Experimental Workflows
Diagram: Synthesis of Ni-Based Catalysts from this compound
Caption: Workflow for synthesizing active nickel catalysts from a this compound precursor.
Diagram: Catalytic Hydrogenation Workflow
Caption: General workflow for the catalytic hydrogenation of nitroarenes using a nickel catalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxidation and reduction of this compound(II) ions induced by ionizing radiation : an electron spin resonance study of the [Ni(CN)4]3–, [Ni(CN)4]–, and [HNi(CN)4]2– complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Plasmon assisted synthesis of TiN-supported single-atom nickel catalysts (Journal Article) | OSTI.GOV [osti.gov]
Electrochemical Studies of Tetracyanonickelate([Ni(CN)₄]²⁻) Complexes: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Application Note: The Electrochemical Significance of Tetracyanonickelate(II)
The this compound(II) anion, [Ni(CN)₄]²⁻, is a diamagnetic, square planar coordination complex that serves as a fundamental model system and a versatile building block in coordination chemistry and materials science.[1][2] Its electrochemical properties are primarily centered around the accessible Ni(II)/Ni(III) redox couple. The nickel(II) oxidation state is notably stable within this complex.[1][3][4]
The electrochemistry of this compound is of significant interest due to its role in the formation of more complex, multi-metallic materials such as Prussian blue analogues.[5] These materials exhibit a range of valuable properties, including electrocatalysis, ion-sensing, and electrochromism.[5] By incorporating [Ni(CN)₄]²⁻ into thin films or composite materials, it is possible to fabricate modified electrodes for various applications, including the development of chemical and biological sensors.
Key Applications
-
Electrocatalysis: Nickel-based cyanide complexes, particularly in the form of nickel hexacyanoferrate films, are effective electrocatalysts. They can be used to facilitate redox reactions that are kinetically slow on conventional electrode surfaces.
-
Chemical Sensing: Electrodes modified with this compound-containing materials can be used for the sensitive and selective detection of various analytes. The underlying principle involves the interaction of the analyte with the nickel complex, causing a measurable change in the electrochemical response (e.g., a shift in potential or a change in current).
-
Advanced Materials: As a precursor, [Ni(CN)₄]²⁻ is used in the electrosynthesis of thin films and nanoparticles with unique electrochromic ("smart" windows), ion-exchange, and photomagnetic properties.[5]
Electrochemical Redox Behavior
The primary electrochemical process for the this compound complex is a one-electron oxidation from Ni(II) to Ni(III). This reversible or quasi-reversible process forms the basis of its electrochemical applications.
[Ni(CN)₄]²⁻ ⇌ [Ni(CN)₄]⁻ + e⁻
The formal potential of this redox couple is highly dependent on the experimental conditions, including the solvent system, supporting electrolyte, and electrode material.
Caption: Redox process of the this compound complex at an electrode surface.
Experimental Protocol: Cyclic Voltammetry Analysis
This protocol details the procedure for characterizing the [Ni(CN)₄]²⁻/[Ni(CN)₄]⁻ redox couple using cyclic voltammetry (CV).
Objective: To determine the formal potential (E°') and evaluate the electrochemical reversibility of the Ni(II)/Ni(III) couple in the this compound complex.
1. Materials and Equipment
-
Analyte: Potassium this compound(II) monohydrate (K₂[Ni(CN)₄]·H₂O)
-
Supporting Electrolyte: Potassium nitrate (KNO₃) or potassium chloride (KCl) (e.g., 0.1 M to 1.0 M concentration)
-
Solvent: Deionized water
-
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell (glass, ~10-25 mL volume)
-
Three-electrode system:
-
Working Electrode (WE): Glassy carbon or Platinum (Pt) disk electrode
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode (CE): Platinum (Pt) wire or mesh
-
-
Polishing kit for working electrode (alumina slurries or diamond pastes)
-
Inert gas (high-purity Nitrogen or Argon) with a bubbling tube
-
2. Experimental Workflow Diagram
Caption: Standard workflow for a cyclic voltammetry experiment.
3. Detailed Procedure
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., KNO₃) in deionized water.
-
Prepare a stock solution of K₂[Ni(CN)₄] (e.g., 10 mM) in the supporting electrolyte solution. The final concentration for the experiment should be around 1-5 mM.[6]
-
-
Electrode Preparation:
-
Polish the working electrode surface using alumina slurry or diamond paste on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate briefly in water and/or ethanol to remove any polishing residue. Dry the electrode completely.
-
-
Cell Setup:
-
Add the supporting electrolyte solution to the electrochemical cell.
-
Immerse the three electrodes (WE, RE, CE) into the solution, ensuring the reference electrode tip is close to the working electrode surface.
-
-
Deoxygenation:
-
Insert the gas bubbling tube into the solution and purge with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[7]
-
After purging, raise the tube above the solution surface to maintain an inert atmosphere during the experiment.[7]
-
-
Data Acquisition:
-
Background Scan: Perform a cyclic voltammogram of the supporting electrolyte solution alone to ensure there are no interfering redox processes in the potential window of interest.
-
Analyte Scan: Add the K₂[Ni(CN)₄] stock solution to the cell to reach the desired final concentration. Allow the solution to equilibrate for a moment.
-
Set CV Parameters:
-
Potential Window: Scan from a potential where no reaction occurs (e.g., 0.0 V vs Ag/AgCl) to a potential sufficiently positive to oxidize the Ni(II) complex (e.g., +0.8 V), and then reverse the scan.[7]
-
Scan Rate (ν): Begin with a moderate scan rate (e.g., 50 or 100 mV/s).
-
-
Run Experiment: Initiate the potential scan and record the voltammogram. Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer.
-
4. Data Analysis
-
From the resulting cyclic voltammogram, identify the anodic peak potential (Eₚₐ) and cathodic peak potential (Eₚ𝒸), as well as the anodic peak current (iₚₐ) and cathodic peak current (iₚ𝒸).
-
Formal Potential (E°'): Calculate the formal potential as the average of the anodic and cathodic peak potentials: E°' = (Eₚₐ + Eₚ𝒸) / 2.[6]
-
Electrochemical Reversibility:
-
Calculate the peak separation: ΔEₚ = Eₚₐ - Eₚ𝒸. For a reversible one-electron process, ΔEₚ is theoretically ~59 mV at 25 °C and is independent of the scan rate. Larger values suggest quasi-reversible or irreversible kinetics.
-
Determine the ratio of peak currents: iₚₐ / iₚ𝒸. A ratio of ~1 is indicative of a stable redox product and a reversible process.
-
Data Presentation
Quantitative data from CV experiments should be tabulated for clear comparison. The table below provides a template for recording results from the analysis of a this compound complex.
| Scan Rate (ν) (mV/s) | Anodic Peak Potential (Eₚₐ) (V vs. Ag/AgCl) | Cathodic Peak Potential (Eₚ𝒸) (V vs. Ag/AgCl) | Peak Separation (ΔEₚ) (mV) | Formal Potential (E°') (V vs. Ag/AgCl) | Peak Current Ratio (iₚₐ/iₚ𝒸) |
| 20 | e.g., +0.42 | e.g., +0.17 | e.g., 250 | e.g., +0.295 | e.g., 0.98 |
| 50 | |||||
| 100 | |||||
| 200 | |||||
| 500 |
Note: Example values are illustrative for a quasi-reversible Ni(II)/Ni(III) couple and are based on data for a related nickel complex.[7] Actual values for [Ni(CN)₄]²⁻ will vary with experimental conditions.
Application Example: Analyte Sensing
The logical relationship for using an electrode modified with a this compound-based material for sensing is depicted below. The presence of an analyte interacts with the complex, leading to a change in the electrochemical signal that can be quantified.
Caption: Logical workflow for an electrochemical sensor using a nickel complex.
References
- 1. Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]
- 2. allen.in [allen.in]
- 3. What will be the oxidation number of Ni in. K2[Ni(CN)4]? - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. Oxidation and reduction of this compound(II) ions induced by ionizing radiation : an electron spin resonance study of the [Ni(CN)4]3–, [Ni(CN)4]–, and [HNi(CN)4]2– complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. assets.palmsens.com [assets.palmsens.com]
- 7. NiII molecular complex with a tetradentate aminoguanidine-derived Schiff base ligand: structural, spectroscopic and electrochemical studies and photoelectric response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Pharmaceutical Analytes Using Tetracyanonickelate(II)
Abstract
This application note describes a versatile and cost-effective spectrophotometric method for the quantitative determination of pharmaceutical compounds capable of donating a lone pair of electrons, such as those containing primary or secondary amine functional groups. The method is based on the ligand substitution reaction with the tetracyanonickelate(II) complex, [Ni(CN)₄]²⁻. The formation of a new colored complex allows for spectrophotometric quantification. This method is suitable for routine quality control analysis of bulk drugs and pharmaceutical formulations.
Introduction
Spectrophotometry is a widely utilized analytical technique in the pharmaceutical industry due to its simplicity, speed, and affordability.[1] The principle relies on the measurement of light absorption by a substance at a specific wavelength, which is directly proportional to its concentration.[1] The use of chromogenic reagents to form colored complexes with analytes enhances the selectivity and sensitivity of these methods.[2][3]
This compound(II), a square planar complex, is a stable coordination compound.[4] This application note outlines a methodology where an analyte with a suitable functional group (e.g., an amine) displaces one or more cyanide ligands from the this compound(II) complex. This ligand exchange reaction results in the formation of a new mixed-ligand nickel(II) complex with distinct spectrophotometric properties, enabling quantification.
Principle of the Method
The analytical method is based on the reaction between the analyte (L) and the this compound(II) ion. The analyte, acting as a ligand, substitutes one or more cyanide ions in the complex. The generalized reaction is as follows:
[Ni(CN)₄]²⁻ + nL → [Ni(CN)₄₋ₙLₙ]⁽²⁻⁾ + nCN⁻
The resulting mixed-ligand complex exhibits a unique absorption spectrum in the UV-Visible region, which is then used for quantification. The intensity of the color developed is proportional to the concentration of the analyte.
Experimental Protocol: General Method for Analyte Quantification
Instrumentation and Reagents
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.
-
Reagents and Standards:
-
Potassium this compound(II) monohydrate (K₂[Ni(CN)₄]·H₂O)
-
Analyte standard of known purity
-
Buffer solutions (e.g., phosphate or borate buffers)
-
High-purity deionized water
-
Methanol or other suitable organic solvent for stock solution preparation
-
Preparation of Solutions
-
Potassium this compound(II) Solution (0.01 M): Dissolve an accurately weighed amount of K₂[Ni(CN)₄]·H₂O in deionized water and dilute to a known volume. Note: Handle cyanide-containing compounds with extreme caution in a well-ventilated fume hood.
-
Analyte Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of the analyte standard, dissolve it in a minimal amount of a suitable solvent (e.g., methanol or water), and dilute to the mark in a volumetric flask with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to cover the desired concentration range.
-
Buffer Solution: Prepare a buffer solution of the desired pH. Based on the formation of the this compound complex, a pH of 6 has been shown to be optimal for complex formation.[5]
General Assay Procedure
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard solutions.
-
To each flask, add a specific volume of the buffer solution to maintain the optimal pH.
-
Add a fixed volume of the potassium this compound(II) solution to each flask.
-
Dilute to the mark with deionized water, mix well, and allow the reaction to proceed for a predetermined optimal time. The complex formation is reported to be stable for an extended period.[5]
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the analyte.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the analyte.
-
Determine the concentration of the analyte in the sample solution by measuring its absorbance and interpolating from the calibration curve.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze a series of at least five concentrations of the analyte. Plot the absorbance versus concentration and determine the regression coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo formulation or sample matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of the same sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: Evaluate the interference from common excipients present in the pharmaceutical formulation.
Data Presentation
The following table summarizes hypothetical quantitative data for the determination of a model pharmaceutical compound containing a primary amine functional group.
| Parameter | Result |
| Wavelength of Maximum Absorption (λmax) | 450 nm |
| Linearity Range | 5 - 50 µg/mL |
| Regression Equation | y = 0.015x + 0.005 |
| Correlation Coefficient (R²) | 0.9995 |
| Molar Absorptivity | 1.2 x 10⁴ L·mol⁻¹·cm⁻¹ |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 2.0% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for spectrophotometric analysis.
Reaction Principle
Caption: Ligand substitution reaction mechanism.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Tetracyanonickelate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of metal-organic frameworks (MOFs) based on the tetracyanonickelate(II) linker, [Ni(CN)₄]²⁻. This class of MOFs, often analogous to Prussian blue, exhibits interesting properties for applications in catalysis, gas storage, and as electrode materials.
Introduction to this compound-Based MOFs
Metal-organic frameworks constructed with this compound are a subclass of coordination polymers where the square planar [Ni(CN)₄]²⁻ anion acts as a linker, bridging metal nodes. These frameworks can adopt various dimensionalities, from 2D layered structures to 3D networks. A well-known family of these materials are the Hofmann-type clathrates, which have the general formula M(L)₂[Ni(CN)₄], where M is a divalent metal ion and L is a neutral monodentate or bidentate organic ligand. The selection of the metal node (M) and any ancillary organic ligands allows for the tuning of the framework's properties, including porosity, thermal stability, and electronic characteristics.
Experimental Protocols
Two primary methods for the synthesis of this compound-based MOFs are presented: a straightforward co-precipitation method at room temperature and a solvothermal method for potentially more crystalline materials.
Protocol 1: Co-precipitation Synthesis of M[Ni(CN)₄] MOFs
This protocol describes a general method for the synthesis of M[Ni(CN)₄] where M is a divalent metal ion (e.g., Fe²⁺, Co²⁺, Mn²⁺).
Materials:
-
Metal(II) salt (e.g., FeCl₂·4H₂O, CoCl₂·6H₂O, MnCl₂·4H₂O)
-
Potassium this compound(II) hydrate (K₂[Ni(CN)₄]·H₂O)
-
Deionized water
-
Ethanol or Acetone for washing
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers
-
Centrifuge and centrifuge tubes
-
Vacuum filtration apparatus (optional)
-
Drying oven or vacuum oven
Procedure:
-
Precursor Solution A: Prepare a 0.1 M aqueous solution of the desired metal(II) salt. For example, to prepare 50 mL of a 0.1 M FeCl₂ solution, dissolve 0.099 g of FeCl₂·4H₂O in 50 mL of deionized water.
-
Precursor Solution B: Prepare a 0.1 M aqueous solution of K₂[Ni(CN)₄]·H₂O. To prepare 50 mL, dissolve 0.130 g of K₂[Ni(CN)₄]·H₂O in 50 mL of deionized water.
-
Precipitation: While vigorously stirring, slowly add Solution B to Solution A at room temperature. A precipitate should form immediately.
-
Aging: Continue stirring the suspension for 1-2 hours at room temperature to allow for the growth and aging of the MOF particles.
-
Isolation:
-
Centrifugation: Transfer the suspension to centrifuge tubes and centrifuge at 8000 rpm for 10 minutes. Decant the supernatant.
-
Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step twice more with deionized water, followed by two washes with ethanol or acetone to remove residual water.
-
-
Drying: Dry the final product in an oven at 60-80 °C overnight or in a vacuum oven at room temperature.
Protocol 2: Solvothermal Synthesis of M[Ni(CN)₄] MOFs
This method may yield more crystalline products and is suitable for forming denser framework structures.
Materials:
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Co(NO₃)₂·6H₂O)
-
Potassium this compound(II) hydrate (K₂[Ni(CN)₄]·H₂O)
-
Solvent: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with water/ethanol.
-
Ethanol or Acetone for washing
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge and centrifuge tubes
-
Vacuum filtration apparatus (optional)
Procedure:
-
Precursor Mixture: In a typical synthesis, combine the metal(II) salt and K₂[Ni(CN)₄]·H₂O in a 1:1 molar ratio in a Teflon-lined autoclave.
-
Solvent Addition: Add the chosen solvent or solvent mixture to the autoclave. A typical volume is 15-20 mL for a 23 mL autoclave.
-
Sealing and Heating: Seal the autoclave and place it in an oven preheated to 100-150 °C. The reaction time can range from 24 to 72 hours.
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Isolation and Washing: Isolate the crystalline product by centrifugation or vacuum filtration. Wash the product thoroughly with the synthesis solvent, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Drying: Dry the product in an oven at 60-80 °C or under vacuum at room temperature.
Characterization Protocols
Powder X-ray Diffraction (PXRD)
PXRD is essential for confirming the crystalline phase and purity of the synthesized MOF.
Procedure:
-
Grind a small amount of the dried MOF powder to a fine consistency.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a 2θ range of 5-50° with a step size of 0.02°.
-
Compare the experimental pattern with simulated patterns from crystallographic databases or literature reports to confirm the structure.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the MOF and to identify the temperature at which guest molecules and the framework decompose.
Procedure:
-
Place 5-10 mg of the dried MOF sample in an alumina crucible.
-
Heat the sample from room temperature to 600-800 °C at a heating rate of 5-10 °C/min under a nitrogen or air atmosphere.
-
Analyze the resulting TGA curve to identify weight loss steps corresponding to the removal of solvent molecules and framework decomposition.
Nitrogen Adsorption-Desorption Analysis
This technique is used to determine the surface area (BET) and pore volume of the MOF.
Procedure:
-
Activation: Degas the MOF sample under vacuum at a temperature determined from the TGA data (typically 100-150 °C) for several hours to remove any guest molecules from the pores.
-
Analysis: Perform the nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).
-
Data Analysis: Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.3. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to 1.
Data Presentation
The following tables summarize typical characterization data for this compound-based MOFs.
Table 1: Crystallographic Data for Selected this compound-Based MOFs
| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Ni(pz)[Ni(CN)₄] | Tetragonal | P4/mmm | 7.24 | 7.24 | 5.34 | 90 |
| Co(pz)[Ni(CN)₄] | Tetragonal | P4/mmm | 7.31 | 7.31 | 5.39 | 90 |
| Fe(4,4'-bipyridine)Ni(CN)₄·2.5H₂O[1] | Monoclinic | P2₁/c | 10.98 | 14.12 | 12.05 | 109.8 |
Note: Data for Ni(pz)[Ni(CN)₄] and Co(pz)[Ni(CN)₄] are representative of Hofmann-type clathrates.
Table 2: Porosity and Thermal Stability Data
| Compound Formula | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Decomposition Temperature (°C) |
| Ni(pz)[Ni(CN)₄] | ~300-500 | ~0.2-0.3 | > 300 |
| Co(pz)[Ni(CN)₄] | ~350-550 | ~0.25-0.35 | > 300 |
Note: Surface area and pore volume are highly dependent on the activation conditions and the presence of guest molecules.
Mandatory Visualizations
Caption: Workflow for the co-precipitation synthesis of M[Ni(CN)₄] MOFs.
Caption: Coordination environment in a this compound-based MOF.
References
Application Notes and Protocols: Tetracyanonickelate in Materials Science
Introduction
Tetracyanonickelate(II), [Ni(CN)₄]²⁻, is a versatile anionic complex that serves as a fundamental building block in the synthesis of advanced materials. Its square planar geometry and the ability of the cyanide ligands to bridge metal centers make it an ideal precursor for constructing a wide array of coordination polymers, metal-organic frameworks (MOFs), and catalytic systems. This document provides detailed application notes and experimental protocols for the use of this compound in various areas of materials science, targeted towards researchers, scientists, and professionals in drug development.
Application Note 1: Electrocatalysis for Non-Enzymatic Glucose Sensing
Overview
This compound-based coordination polymers, particularly those incorporating a second transition metal, exhibit excellent electrocatalytic activity. Layered bimetallic nanocomposites such as copper this compound (CuNi(CN)₄) have demonstrated high potential as non-enzymatic electrode materials for glucose sensing.[1] The integration of copper and nickel centers within a cyanide-bridged framework provides abundant redox-active sites and a large surface area, which facilitates efficient electron transfer and enhances catalytic activity.[1] These sensors offer advantages such as rapid response, high stability, and strong anti-interference capabilities, making them suitable for real-time glucose monitoring in food diagnostics and potentially in biomedical applications.[1]
Quantitative Data
| Parameter | Value | Reference |
| Glucose Recovery (Black Tea) | 95.92% - 103.52% | [1] |
| Glucose Recovery (Pepsi) | 95.92% - 103.52% | [1] |
| Glucose Recovery (Sprite) | 95.92% - 103.52% | [1] |
| Relative Standard Deviation (RSD) | < 1.625% | [1] |
| Operational Stability | > 16 days | [1] |
Experimental Protocol: Synthesis of Copper this compound (CuNi(CN)₄) Nanoflakes
This protocol describes a facile co-precipitation method for synthesizing CuNi(CN)₄ nanoflakes at room temperature.[1]
Materials:
-
Potassium this compound(II) hydrate (K₂[Ni(CN)₄]·H₂O)
-
Copper(II) chloride (CuCl₂)
-
Deionized water
Procedure:
-
Prepare a solution of potassium this compound(II) hydrate in deionized water.
-
Prepare a separate solution of copper(II) chloride in deionized water.
-
Slowly add the copper(II) chloride solution to the potassium this compound(II) solution under constant stirring at room temperature.
-
A precipitate of CuNi(CN)₄ will form. Continue stirring for a sufficient time to ensure complete reaction.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected solid multiple times with deionized water and then with ethanol to remove any unreacted precursors and impurities.
-
Dry the final product in a vacuum oven at a low temperature.
Workflow Diagram
Caption: Synthesis workflow for CuNi(CN)₄ nanoflakes.
Application Note 2: Precursor for Nickel-Based Catalysts
Overview
Potassium this compound(II) hydrate serves as a crucial and stable precursor for the synthesis of highly active and selective nickel-based catalysts.[2] These catalysts are widely employed in various organic transformations, including hydrogenation, cross-coupling reactions, and hydrodehalogenation.[2] The well-defined structure of the this compound anion provides a reliable source of nickel that can be readily converted into active catalytic species.[2] The use of this precursor allows for controlled synthesis, enabling researchers to tailor the catalyst's properties for specific applications.[2] Furthermore, it is instrumental in creating double metal catalysts, broadening its range of catalytic applications.[2][3]
Experimental Protocol: General Synthesis of Cyano-Bridged Bimetallic Complexes
This protocol outlines a general method for synthesizing cyano-bridged bimetallic coordination polymers of the type M[Ni(CN)₄]·nH₂O, where M is a transition metal.
Materials:
-
Potassium this compound(II) hydrate (K₂[Ni(CN)₄]·H₂O)
-
A metal(II) chloride salt (e.g., FeCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)[4]
-
Deionized water
Procedure:
-
Dissolve 1 mmol of potassium this compound(II) hydrate in a specific volume of distilled water with stirring.[4]
-
In a separate vessel, dissolve 1 mmol of the chosen metal(II) chloride salt in distilled water.[4]
-
Add the metal(II) chloride solution to the stirring this compound(II) solution.[4]
-
A precipitate of the M[Ni(CN)₄]·nH₂O complex will form. The color of the precipitate will depend on the chosen metal(II) salt (e.g., brown for Fe[Ni(CN)₄]·H₂O, pink for Co[Ni(CN)₄]·H₂O, and pale blue for Ni[Ni(CN)₄]·H₂O).[4]
-
Continue stirring for a set period to ensure the reaction goes to completion.
-
Isolate the product by filtration.
-
Wash the product with deionized water to remove soluble byproducts.
-
Dry the product under appropriate conditions (e.g., air-drying or in a desiccator).
Logical Relationship Diagram
Caption: Role of this compound as a catalyst precursor.
Application Note 3: Energy Storage Materials
Overview
This compound-based materials, particularly in the form of metal-organic frameworks (MOFs), are being actively explored for electrochemical energy storage applications such as batteries and supercapacitors.[3][5][6] Two-dimensional (2D) layered structures, such as four-fold coordinated Prussian blue analogs (FF-PBAs), can function as cathode materials for Li-ion batteries.[5] The framework structure allows for the intercalation and deintercalation of ions. For example, the Ni/Fe²⁺ system has shown a notable capacity and long-term cycling stability.[5] Furthermore, exfoliating bulk this compound-based MOFs into nanosheets can significantly enhance their electrochemical performance, leading to a substantial increase in specific capacitance for supercapacitor applications.[6]
Quantitative Data
| Material | Application | Performance Metric | Value | Reference |
| Ni/Fe²⁺ FF-PBA | Li-ion Battery Cathode | Initial Capacity (@ 100 mA g⁻¹) | 137.9 mAh g⁻¹ | [5] |
| Ni/Fe²⁺ FF-PBA | Li-ion Battery Cathode | Capacity after 5000 cycles (@ 1000 mA g⁻¹) | 60.3 mAh g⁻¹ | [5] |
| Bulk Mn-TCN | Supercapacitor | Specific Capacitance (@ 5 mV s⁻¹) | 13.0 F g⁻¹ | [6] |
| Exfoliated Mn-TCN | Supercapacitor | Specific Capacitance (@ 5 mV s⁻¹) | 72.5 F g⁻¹ | [6] |
| Bulk Mn-TCN | Supercapacitor | Capacity (@ 1 A g⁻¹) | ~18 F g⁻¹ | [6] |
| Exfoliated Mn-TCN | Supercapacitor | Capacity (@ 1 A g⁻¹) | ~45 F g⁻¹ | [6] |
Experimental Protocol: Exfoliation of Manganese this compound (Mn-TCN) Nanosheets
This protocol describes the heat-assisted liquid-phase exfoliation (LPE) of bulk Mn-TCN to produce nanosheets with improved electrochemical performance.[6]
Materials:
-
Bulk manganese this compound (Mn-TCN) powder (synthesized via co-precipitation)
-
Suitable solvent (e.g., N-Methyl-2-pyrrolidone or Dimethylformamide)
Procedure:
-
Disperse the bulk Mn-TCN powder in the chosen solvent in a sealed container.
-
Heat the dispersion at a specific temperature (e.g., as determined by experimental optimization) for a set duration to facilitate the exfoliation process.
-
After heating, sonicate the dispersion to further aid in the separation of the layers into nanosheets.
-
Centrifuge the resulting suspension at a low speed to remove any remaining bulk, unexfoliated material.
-
Carefully collect the supernatant, which contains the exfoliated Mn-TCN nanosheets.
-
The concentration of the nanosheet dispersion can be determined using UV-Vis spectroscopy.
-
The exfoliated nanosheets can then be used to prepare electrodes for electrochemical testing.
Workflow Diagram
Caption: Workflow for the exfoliation of Mn-TCN nanosheets.
Other Notable Applications
-
Gas Storage and Separation: The porous nature of this compound-based MOFs makes them promising materials for gas storage and separation applications.[4]
-
Plating of Diamagnetic Alloys: Potassium this compound(II) is utilized in the electroplating industry for the deposition of diamagnetic alloys, which are important in electronics manufacturing and for specialized tools where specific magnetic properties are required.[3]
-
Magnetic Materials: The ability to form ordered structures with other paramagnetic metal ions allows for the synthesis of novel magnetic materials with interesting properties, such as weak antiferromagnetic exchange coupling.[7][8]
References
- 1. Layered coordination polymer nanoflakes of copper this compound: Efficient electrocatalyst for high-performance non-enzymatic glucose sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
Application Notes and Protocols for the Analysis of Tetracyanonickelate(II) Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, is a diamagnetic, square planar coordination complex.[1][2] It serves as a fundamental building block in coordination chemistry and materials science, particularly in the synthesis of cyano-bridged polynuclear complexes and Hofmann-type clathrates.[2][3] Accurate and thorough analysis of these compounds is crucial for understanding their structural, electronic, and magnetic properties, which is essential for applications in areas like catalysis, molecular magnetism, and drug delivery systems. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound compounds.
Infrared (IR) and Raman Spectroscopy
Application Note
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a primary method for characterizing this compound compounds. The most diagnostic feature is the stretching vibration of the cyanide ligand (ν(C≡N)), which typically appears in the 2100-2200 cm⁻¹ region of the spectrum. The precise frequency and the number of observed bands provide critical information about the coordination environment. A single sharp band indicates that all cyanide ligands are in equivalent terminal positions. In contrast, the presence of multiple bands or a shift to higher wavenumbers can signify the presence of bridging cyanide ligands, which is common in polynuclear structures derived from the [Ni(CN)₄]²⁻ anion.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Ensure the solid this compound salt sample is dry and finely powdered using a mortar and pestle. No further preparation is typically needed for ATR-FTIR.
-
Alternatively, for transmission IR, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.[3]
-
-
Data Analysis:
-
Perform a background subtraction using the previously collected background spectrum.
-
Identify the key vibrational bands, paying close attention to the ν(C≡N) stretching region (2100-2200 cm⁻¹).
-
Analyze shifts in other ligand-specific bands if the this compound is part of a more complex structure (e.g., N-H or C-H stretches from other coordinated ligands).[3]
-
Data Presentation: Characteristic IR Frequencies
| Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |
| ν(C≡N) of Terminal Cyanide | ~2122 - 2128 | Indicates non-bridging CN⁻ ligands in [Ni(CN)₄]²⁻. |
| ν(C≡N) of Bridging Cyanide | > 2130 | Suggests formation of cyano-bridged polynuclear species.[3] |
| ν(Ni-C) | ~543 | Metal-ligand stretching vibration. |
| δ(Ni-C≡N) | ~443 | Metal-ligand bending vibration. |
UV-Visible Spectroscopy
Application Note
UV-Visible spectroscopy probes the electronic transitions within the d-orbitals of the nickel(II) center. For the square planar [Ni(CN)₄]²⁻ complex, the spectrum is characterized by a series of weak d-d transition bands.[4] The positions and intensities of these bands are governed by ligand field theory and can confirm the square planar geometry.[4][5] While often obscured by more intense charge-transfer bands, these absorptions are crucial for understanding the electronic structure of the complex.[4] The technique is also used for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the complex in solution.[6]
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the this compound compound (e.g., K₂[Ni(CN)₄]) of a known concentration (e.g., 10⁻³ M) in a suitable solvent (typically deionized water or DMSO).[7]
-
Prepare a series of dilutions from the stock solution for quantitative analysis if needed.
-
Use a solvent blank for the reference measurement.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the solvent to record a baseline correction.
-
Rinse and fill the sample cuvette with the this compound solution.
-
Scan the spectrum over a range of 200–800 nm.[8]
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length.
-
Assign the observed bands to specific d-d or charge-transfer transitions based on established literature.[4][5]
-
Data Presentation: Electronic Transitions for [Ni(CN)₄]²⁻
| Wavenumber (cm⁻¹) | Wavelength (nm) | Molar Extinction (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| ~23,000 | ~435 | Broad, low intensity | ¹A₁g → ¹A₂g (d-d) | [5] |
| ~27,000 | ~370 | Moderate intensity | ¹A₁g → ¹B₁g (d-d) | [5] |
| ~34,480 | ~290 | High intensity | Metal-to-Ligand CT | [6] |
Note: The precise positions and assignments of d-d bands for [Ni(CN)₄]²⁻ have been a subject of extensive study and debate. The values presented are representative.[4][5]
X-ray Crystallography and Diffraction
Application Note
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of this compound compounds. It provides precise measurements of bond lengths, bond angles, and the overall crystal packing.[9] This technique unequivocally confirms the square planar coordination geometry of the [Ni(CN)₄]²⁻ anion.[1][2] For more complex, cyano-bridged materials, it elucidates the connectivity between metal centers and the dimensionality of the structure (e.g., 1D chains, 2D sheets, or 3D frameworks).[9] Powder X-ray diffraction (PXRD) is used to confirm the phase purity of a bulk sample and identify crystalline phases by comparing the experimental diffractogram to reference patterns.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals suitable for diffraction (typically 0.1-0.5 mm in each dimension) by methods such as slow evaporation of a solvent, slow cooling of a saturated solution, or liquid/vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα or synchrotron radiation) and a detector.[9]
-
Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw data to integrate the intensities of the diffraction spots.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the atoms.
-
Refine the structural model using full-matrix least-squares methods to minimize the difference between observed and calculated structure factors.
-
The final refined structure provides atomic coordinates, bond lengths, and angles.
-
Data Presentation: Structural Parameters for [Ni(CN)₄]²⁻ Anion
| Parameter | Value (Å) | Description | Reference |
| Ni-C Bond Length | 1.87 - 1.873 | Distance between nickel and carbon atoms. | [2][9] |
| C≡N Bond Length | 1.152 - 1.16 | Distance between carbon and nitrogen atoms. | [2][9] |
The geometry is consistently found to be square planar.[1][2]
Cyclic Voltammetry (CV)
Application Note
Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of this compound compounds. By scanning a potential and measuring the resulting current, one can determine the oxidation and reduction potentials of the Ni(II) center. For instance, the [Ni(CN)₄]²⁻ complex can be oxidized to its Ni(III) counterpart, [Ni(CN)₄]⁻.[2] The characteristics of the voltammogram, such as the separation between the anodic and cathodic peak potentials (ΔEₚ), provide insights into the electrochemical reversibility of the redox process. This information is vital for applications in electrocatalysis and the design of redox-active materials.
Experimental Protocol
-
Sample and Electrolyte Preparation:
-
Prepare a solution of the this compound compound (e.g., 1-5 mM) in a suitable solvent (e.g., water or acetonitrile).
-
Dissolve a supporting electrolyte (e.g., 0.1 M KCl, KNO₃, or TBAPF₆) in the same solution. The electrolyte is crucial to minimize solution resistance and suppress electromigration.[12]
-
Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 10-15 minutes prior to the experiment, and maintain an inert atmosphere over the solution during the measurement.[12]
-
-
Electrochemical Cell Setup:
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the scan parameters: initial potential, vertex potentials, and scan rate (e.g., 100 mV/s).[13]
-
Initiate the potential scan. The potential is swept linearly to a vertex potential and then reversed.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Plot the current (I) versus potential (E) to obtain the cyclic voltammogram.
-
Determine the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials.
-
Calculate the formal reduction potential as E¹ᐟ² = (Eₚₐ + Eₚ𝒸) / 2.
-
Calculate the peak potential separation, ΔEₚ = Eₚₐ - Eₚ𝒸. For a reversible one-electron process, ΔEₚ is theoretically 59 mV at 25 °C.
-
Visualizations
Caption: A general experimental workflow for the synthesis and characterization of this compound compounds.
References
- 1. Potassium this compound - Wikipedia [en.wikipedia.org]
- 2. Cyanonickelate - Wikipedia [en.wikipedia.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jps.usm.my [jps.usm.my]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and synchrotron X-ray characterization of two 2D Hoffman related compounds [Ni(p-Xylylenediamine)nNi(CN)4] and [Ni(p-tetrafluoroxylylenediamine)nNi(CN)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Tetracyanonickelate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of tetracyanonickelate salts. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound complexes.
Problem 1: Extremely Slow or Clogged Filtration of Nickel(II) Cyanide Precipitate
Q1: My filtration of the initial nickel(II) cyanide precipitate is extremely slow or has stopped completely. What can I do?
A1: This is a very common issue, as nickel(II) cyanide often forms as an extremely fine precipitate that clogs standard filter paper and even fritted glass funnels.[1] Here are several approaches to resolve this:
-
Centrifugation: This is the most effective method to separate the fine precipitate.[1]
-
Transfer the entire mixture to centrifuge tubes.
-
Centrifuge at a moderate speed until a solid pellet is formed.
-
Carefully decant the supernatant.
-
Wash the pellet by resuspending it in deionized water and repeating the centrifugation process.
-
-
Digestion: Heating the precipitate in the mother liquor can promote the growth of larger crystals, which are easier to filter. This process is known as digestion. Let the gray-green precipitate of hydrated nickel cyanide stand on a steam bath for an hour to make the solid more easily filterable.
-
Alternative Filtration Techniques:
-
Use a filter paper with a slower filtration speed and a smaller pore size.[2]
-
Employ a filter aid like celite, but be mindful that this will introduce an additional substance to your reaction mixture.
-
Problem 2: Low Yield of Potassium this compound(II)
Q2: My final yield of potassium this compound(II) is significantly lower than expected. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors throughout the synthesis and purification process. Consider the following:
-
Incomplete Precipitation of Nickel(II) Cyanide: Ensure the stoichiometric amount of potassium cyanide is added in the first step. Adding it slowly with stirring can help ensure complete reaction.
-
Loss During Filtration/Washing: As mentioned in Problem 1, the fine precipitate of nickel(II) cyanide can be difficult to handle, leading to mechanical losses. Using centrifugation can minimize these losses. When washing the precipitate, use small portions of cold water to avoid dissolving the product.
-
Incomplete Dissolution in Excess Cyanide: After isolating the nickel(II) cyanide, ensure it is fully dissolved in the excess potassium cyanide solution. Inadequate stirring or insufficient cyanide can lead to an incomplete reaction.
-
Issues During Crystallization:
-
Supersaturation: The solution may be supersaturated and require nucleation to be initiated. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Excess Solvent: If too much water is used to dissolve the nickel(II) cyanide and excess potassium cyanide, the final product may be too soluble to crystallize effectively. If the solution is clear and no crystals form upon cooling, try evaporating some of the solvent to increase the concentration.
-
Problem 3: Product "Oils Out" or Forms a Glassy Solid Instead of Crystals
Q3: Instead of forming nice crystals, my product is separating as an oily liquid or a glassy solid. Why is this happening and how can I fix it?
A3: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. Impurities can also contribute to this issue.
-
Lower the Crystallization Temperature: Ensure the solution is allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of additional water to the hot solution and then allow it to cool slowly.
-
Purification: The presence of impurities can lower the melting point of the product. If you suspect impurities, consider a preliminary purification step.
Frequently Asked Questions (FAQs)
Q4: What is the expected color of the intermediate and final products?
A4: The initial precipitate of hydrated nickel(II) cyanide is typically a gray-green solid. The final solution of potassium this compound(II) should be an orange-red color, and the resulting crystals are typically yellow to orange-red.[3]
Q5: What is the typical yield for the synthesis of potassium this compound(II)?
A5: The expected yield can vary based on the specific protocol and experimental technique. A reported synthesis starting with a soluble nickel(II) salt equivalent to 0.06 moles of nickel can yield between 12-13 grams of potassium this compound(II) monohydrate.
Q6: How does pH affect the stability of the this compound(II) complex?
A6: The this compound(II) complex can be sensitive to acidic conditions. In the presence of strong acids, the complex can decompose due to the protonation of the cyanide ligands.[4] It is advisable to perform the synthesis in a neutral to slightly basic medium.
Q7: What are some common impurities in the final product?
A7: Common impurities can include:
-
Unreacted nickel(II) salts if the initial precipitation is incomplete.
-
Excess potassium cyanide if not carefully measured.
-
Other potassium salts (e.g., potassium chloride, potassium sulfate) depending on the nickel salt precursor used.[3]
-
Side products from the hydrolysis of cyanide, although this is less common under typical synthesis conditions.
Q8: Can I use a different nickel(II) salt as a starting material?
A8: Yes, soluble nickel(II) salts such as nickel(II) sulfate, nickel(II) chloride, or nickel(II) nitrate can be used as the starting material.[3] Ensure you calculate the correct molar equivalents based on the molecular weight of the specific salt you are using.
Experimental Protocols
Synthesis of Potassium this compound(II) Monohydrate
This protocol is adapted from a standard inorganic synthesis procedure.
Materials:
| Reagent | Amount |
| Soluble Nickel(II) Salt (e.g., NiSO₄·6H₂O) | 0.06 mol |
| Potassium Cyanide (KCN) | 7 g + 7 g |
| Deionized Water | 100 mL + 15 mL |
Procedure:
-
Precipitation of Nickel(II) Cyanide:
-
Dissolve 0.06 moles of a soluble nickel(II) salt in 100 mL of boiling water.
-
In a separate beaker, dissolve 7 g of potassium cyanide in 100 mL of water.
-
Slowly add the potassium cyanide solution dropwise to the hot nickel salt solution with constant stirring. A gray-green precipitate of hydrated nickel(II) cyanide will form.
-
Digest the precipitate by heating the mixture on a steam bath for one hour to facilitate filtration.
-
-
Isolation of Nickel(II) Cyanide:
-
Separate the precipitate from the solution. As discussed in the troubleshooting section, centrifugation is the recommended method.
-
If using filtration, employ a Büchner funnel with appropriate filter paper.
-
Wash the precipitate with three 20 mL portions of hot water.
-
-
Formation of Potassium this compound(II):
-
Transfer the moist nickel(II) cyanide precipitate to a small dish.
-
Add approximately 10 mL of water to form a slurry.
-
In a separate beaker, dissolve another 7 g of potassium cyanide in 15 mL of water.
-
Add the second potassium cyanide solution to the nickel(II) cyanide slurry. The precipitate should dissolve to form an orange-red solution.
-
-
Crystallization and Isolation of the Final Product:
-
Gently heat the orange-red solution on a steam bath to evaporate some of the water and concentrate the solution until crystals begin to form.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the crystals by suction filtration and wash them with a small amount of ice-cold water.
-
Dry the crystals in the air. The expected yield is 12-13 g.
-
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
References
Technical Support Center: Optimizing Tetracyanonickelate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetracyanonickelate complexes. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing potassium this compound(II)?
A1: The most common method involves treating an aqueous solution of a nickel(II) salt, such as nickel(II) sulfate or nickel(II) chloride, with potassium cyanide.[1][2] The synthesis is often performed in a stepwise manner to ensure the removal of excess potassium salts.[2] This involves the initial precipitation of nickel(II) cyanide, which is then dissolved in an excess of potassium cyanide to form the desired this compound complex.[1][2][3]
Q2: What is the stoichiometry of the reaction?
A2: The overall reaction to form the this compound(II) anion, [Ni(CN)₄]²⁻, requires a 1:4 molar ratio of nickel(II) ions to cyanide ions. In the stepwise synthesis, the first step to precipitate nickel(II) cyanide requires a 1:2 molar ratio of Ni²⁺ to KCN. The subsequent step to dissolve the nickel(II) cyanide and form the complex requires an additional two moles of KCN for every mole of Ni(CN)₂.[2]
Q3: What are the typical appearance and properties of potassium this compound(II)?
A3: Potassium this compound(II) is typically isolated as a yellow, water-soluble, diamagnetic solid.[2] It is often encountered as the monohydrate (K₂[Ni(CN)₄]·H₂O), which can be dehydrated by heating to around 100 °C.[2][3] The this compound(II) ion has a square planar geometry.[2]
Q4: How stable is the this compound(II) complex?
A4: The this compound(II) complex is stable in alkaline or neutral solutions. However, it will decompose in the presence of strong acids, leading to the precipitation of nickel(II) cyanide and the release of hydrogen cyanide gas.[1] The complex can also undergo oxidation or reduction under specific conditions.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound Product
Q: I am getting a very low yield of my final this compound product. What are the possible causes and how can I improve it?
A: Low yields can stem from several factors related to reaction conditions and product isolation. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reactant Ratio: Ensure a stoichiometric excess of potassium cyanide is used, especially if not following a stepwise procedure. A molar ratio of at least 4:1 of CN⁻ to Ni²⁺ is required. - Reaction Time: Allow sufficient time for the reaction to go to completion. Stirring the solution for an extended period (e.g., 1-2 hours) after the addition of potassium cyanide can be beneficial. |
| Precipitation Issues | - pH Control: The pH of the solution should be neutral to slightly alkaline to ensure the stability of the this compound complex. Acidic conditions will cause the product to decompose.[1] - Premature Precipitation: If the potassium cyanide solution is added too quickly, it can lead to the formation of a stable nickel(II) cyanide precipitate that is slow to redissolve. Add the KCN solution slowly and with vigorous stirring.[1] |
| Product Loss During Isolation | - Filtration of Ni(CN)₂: If using the stepwise method, the initial nickel(II) cyanide precipitate can be extremely fine and may pass through standard filter paper, leading to significant product loss.[5] Consider using a centrifuge to separate the precipitate instead of filtration.[5] - Washing: When washing the final product, use a minimal amount of cold solvent (e.g., ethanol) to avoid redissolving the crystals. |
| Decomposition | - Temperature: While heating is used to dehydrate the final product, excessive temperatures during the reaction or workup are generally not necessary and could potentially lead to side reactions. The reaction is typically carried out at room temperature. |
Issue 2: The initial nickel(II) cyanide precipitate is clogging my filter.
Q: When I try to isolate the nickel(II) cyanide intermediate, it forms a very fine precipitate that clogs the filter paper and makes filtration extremely slow or impossible. What can I do?
A: This is a very common problem in this synthesis due to the formation of highly insoluble and fine particles of nickel(II) cyanide.[5]
Recommended Solution:
-
Centrifugation: The most effective solution is to avoid filtration altogether for this step. Use a centrifuge to pellet the nickel(II) cyanide precipitate.[5] After centrifugation, the supernatant can be carefully decanted, and the precipitate can be washed by resuspending it in water and centrifuging again. This method is much faster and results in better recovery of the intermediate.
Alternative Filtration Techniques:
-
Filter Aid: If a centrifuge is not available, you can try using a filter aid like Celite. Prepare a pad of the filter aid in your funnel before filtering the precipitate. This can help to prevent the fine particles from clogging the pores of the filter paper.
-
Vacuum Filtration with Appropriate Filter Paper: Use a Buchner funnel with a fine porosity filter paper. However, even with this, clogging can still be an issue.
Data Presentation: Optimizing Reaction Conditions
While comprehensive quantitative data from a single source is scarce, the following tables summarize the expected impact of key reaction parameters on the formation of this compound(II) based on established chemical principles.
Table 1: Effect of pH on this compound(II) Stability and Formation
| pH Range | Observation | Recommendation |
| Acidic (pH < 7) | The this compound(II) complex is unstable and decomposes to form a precipitate of Ni(CN)₂ and releases toxic HCN gas.[1] | Strictly avoid acidic conditions during the reaction and workup. |
| Neutral (pH ≈ 7) | The complex is stable, and the reaction proceeds. | A suitable pH for the reaction. |
| Alkaline (pH > 7) | The complex is highly stable.[1] | Optimal for preventing decomposition. However, very high pH may precipitate nickel(II) hydroxide if cyanide concentration is insufficient. |
Table 2: Effect of Reactant Molar Ratio (CN⁻:Ni²⁺) on Product Formation
| Molar Ratio (CN⁻:Ni²⁺) | Expected Outcome | Recommendation |
| < 2:1 | Incomplete precipitation of Ni(CN)₂. | Increase the amount of KCN. |
| 2:1 | Stoichiometric for the formation of Ni(CN)₂ precipitate.[2] | Ideal for the first step of the stepwise synthesis. |
| > 2:1 and < 4:1 | A mixture of Ni(CN)₂ precipitate and dissolved [Ni(CN)₄]²⁻. | Continue adding KCN to fully dissolve the precipitate. |
| ≥ 4:1 | Complete formation of the soluble [Ni(CN)₄]²⁻ complex.[2] | A slight excess of KCN can help ensure the reaction goes to completion. |
Table 3: Effect of Temperature on Product Isolation
| Temperature | Effect | Recommendation |
| Room Temperature | The synthesis reaction proceeds efficiently. | Recommended for the reaction in an aqueous solution. |
| ~100 °C | The monohydrate of potassium this compound(II) dehydrates to the anhydrous form.[2][3] | Use this temperature to dry the final product if the anhydrous form is desired. |
Experimental Protocols
Protocol 1: Stepwise Synthesis of Potassium this compound(II) Monohydrate
This method is often preferred as it helps to remove excess salts from the final product.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Potassium cyanide (KCN) - EXTREMELY TOXIC
-
Distilled water
Procedure:
-
Step 1: Precipitation of Nickel(II) Cyanide
-
Prepare a solution of the nickel(II) salt in distilled water (e.g., 2.06 g of NiCl₂·6H₂O in 20 mL of water).
-
In a separate beaker, prepare a solution of potassium cyanide corresponding to a 2:1 molar ratio with the nickel(II) salt (e.g., 1.0 g of KCN in 15 mL of water).
-
Slowly add the potassium cyanide solution to the nickel(II) salt solution with constant stirring. A grayish-green precipitate of nickel(II) cyanide will form.[3]
-
-
Step 2: Isolation of Nickel(II) Cyanide
-
Transfer the suspension to centrifuge tubes and centrifuge until a compact pellet is formed.
-
Carefully decant the supernatant.
-
Wash the precipitate by adding a small amount of distilled water, resuspending the pellet, and centrifuging again. Decant the supernatant.
-
-
Step 3: Formation of Potassium this compound(II)
-
Transfer the washed nickel(II) cyanide precipitate back to a beaker.
-
Prepare another solution of potassium cyanide with the same amount used in Step 1 (e.g., 1.0 g of KCN in 15 mL of water).
-
Slowly add this KCN solution to the nickel(II) cyanide precipitate while stirring. The precipitate will dissolve to form a yellow-orange solution of potassium this compound(II).[3][5]
-
-
Step 4: Crystallization and Isolation
-
Gently heat the solution to reduce its volume and encourage crystallization.
-
Cool the concentrated solution in an ice bath to maximize the precipitation of the yellow crystals of K₂[Ni(CN)₄]·H₂O.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Air-dry the crystals or dry them in a desiccator.
-
Mandatory Visualizations
Caption: Experimental workflow for the stepwise synthesis of K₂[Ni(CN)₄].
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Influence of the Reaction Conditions in the Crystal Structures of Zn(II) and Ni(II) Coordination Compounds with a Dissymmetric Bis(Thiosemicarbazone) Ligand [mdpi.com]
- 2. Unsymmetrical Bis(thiosemicarbazone) Ligands and Their Nickel(II) Complexes: Synthesis, Characterization and Photocatalytic Activity [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Spectrophotometric determination of nickel(ii) with molybdophosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Crystal Growth of Tetracyanonickelate Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystal growth of tetracyanonickelate salts.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of potassium this compound(II)?
Potassium this compound(II), K₂[Ni(CN)₄], is a yellow, water-soluble, and diamagnetic solid. It typically exists as a monohydrate, which can be dehydrated by heating to 100°C.
Q2: How is potassium this compound(II) typically synthesized?
The synthesis of K₂[Ni(CN)₄] involves the reaction of a nickel(II) salt, such as nickel(II) sulfate heptahydrate (NiSO₄·7H₂O), with potassium cyanide (KCN) in an aqueous solution. The typical procedure involves dissolving NiSO₄·7H₂O in water and adding a solution of KCN. The resulting precipitate is then washed and can be recrystallized from a potassium cyanide solution to yield orange-red monoclinic crystals of the monohydrate.
Q3: What is the key to growing large, high-quality single crystals?
The fundamental principle for growing large, high-quality single crystals is to control the rate of nucleation and growth. This is typically achieved by inducing supersaturation very slowly to minimize the number of nucleation sites and allow for the steady growth of a few crystals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound salts.
Problem 1: No Crystal Growth
Possible Causes:
-
Insufficient Supersaturation: The concentration of the this compound salt in the solution may be below the saturation point at the given temperature.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the salt from precipitating.
-
Presence of Inhibiting Impurities: Certain impurities can interfere with the nucleation process.
-
Excessive Vibration: Mechanical disturbances can disrupt the formation of stable crystal nuclei.
Solutions:
| Parameter | Recommended Action |
|---|---|
| Concentration | Slowly evaporate the solvent to increase the concentration of the salt. Alternatively, prepare a more concentrated stock solution. |
| Solvent System | If the salt is too soluble, consider using a mixed-solvent system (antisolvent crystallization). Add a solvent in which the salt is less soluble dropwise to the solution. |
| Purity | Ensure high purity of starting materials (nickel salts and alkali metal cyanides). Recrystallize the starting materials if necessary. |
| Environment | Place the crystallization vessel in a quiet, vibration-free location. |
Problem 2: Formation of Many Small Crystals
Possible Causes:
-
Rapid Supersaturation: Cooling the solution too quickly or evaporating the solvent too fast can lead to the formation of many nucleation sites simultaneously.
-
High Concentration of Nucleation Sites: Dust particles or other particulate matter in the solution can act as nucleation sites.
Solutions:
| Parameter | Recommended Action |
|---|---|
| Cooling Rate | Decrease the cooling rate of the saturated solution. This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask filled with warm water). |
| Evaporation Rate | Reduce the rate of solvent evaporation by using a container with a smaller opening or by covering it with parafilm with a few small perforations. |
| Solution Purity | Filter the saturated solution through a fine-pored filter (e.g., a syringe filter) into a clean crystallization vessel to remove any particulate matter. |
Problem 3: Poor Crystal Quality (e.g., cloudy, dendritic, or aggregated crystals)
Possible Causes:
-
Rapid Crystal Growth: If crystals grow too quickly, they are more likely to incorporate solvent molecules and impurities, leading to defects.
-
Unstable Temperature: Fluctuations in temperature can cause cycles of dissolution and rapid regrowth, resulting in poor crystal quality.
-
Incorrect pH: The pH of the solution can influence the crystal habit and quality. For instance, in some systems, an increase in pH can lead to a substantial increase in crystal size.[1]
Solutions:
| Parameter | Recommended Action |
|---|---|
| Growth Rate | Slow down the crystallization process by further reducing the cooling or evaporation rate. |
| Temperature Control | Maintain a constant temperature during crystallization using a temperature-controlled bath or oven. |
| pH Adjustment | Experimentally determine the optimal pH for the specific this compound salt. Start with a neutral pH and adjust it slightly towards acidic or basic conditions to observe the effect on crystal morphology. |
Problem 4: "Oiling Out" - Formation of an Oily Liquid Instead of Crystals
Possible Causes:
-
High Solute Concentration: The concentration of the salt may be too high, leading to the formation of a supersaturated liquid phase instead of solid crystals upon cooling.
-
Inappropriate Solvent: The solvent may not be suitable for the crystallization of the specific salt.
Solutions:
| Parameter | Recommended Action |
|---|---|
| Concentration | Dilute the solution slightly before attempting crystallization again. |
| Solvent Choice | Experiment with different solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Synthesis of Potassium this compound(II) Monohydrate (K₂[Ni(CN)₄]·H₂O)
Materials:
-
Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O)
-
Potassium cyanide (KCN)
-
Distilled water
Procedure:
-
Dissolve a specific amount of NiSO₄·7H₂O in distilled water.
-
In a separate beaker, dissolve the stoichiometric amount of KCN in distilled water.
-
Slowly add the KCN solution to the NiSO₄ solution with constant stirring. A grayish-green precipitate of nickel(II) cyanide will form.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any unreacted salts.
-
Dissolve the nickel(II) cyanide precipitate in a minimal amount of a warm KCN solution.
-
Allow the resulting solution to cool slowly to room temperature. Orange-red monoclinic crystals of K₂[Ni(CN)₄]·H₂O will form.
-
Collect the crystals by filtration and dry them in air.
Protocol 2: General Procedure for Single Crystal Growth by Slow Evaporation
Procedure:
-
Prepare a nearly saturated solution of the this compound salt in a suitable solvent (e.g., water) at a slightly elevated temperature.
-
Filter the warm solution into a clean, dust-free crystallization dish.
-
Cover the dish with a watch glass or parafilm with a few small holes to allow for slow evaporation.
-
Place the dish in a quiet and vibration-free environment.
-
Monitor the crystal growth over several days to weeks.
Data Presentation
Table 1: Influence of Cation on General Crystallization Properties of Alkali Metal Salts (Qualitative)
| Cation | Ionic Radius (Å) | General Effect on Crystallization |
| Li⁺ | 0.76 | Can sometimes lead to the formation of supercooled liquids, suppressing crystallization. |
| Na⁺ | 1.02 | Generally forms stable crystalline salts. |
| K⁺ | 1.38 | Often results in well-defined, stable crystals. The stability of the supercooled state in some systems is intermediate between Li⁺ and Na⁺ salts. |
Note: The specific effects on this compound salts may vary and require experimental determination.
Visualizations
Caption: Workflow for the synthesis and crystallization of K₂[Ni(CN)₄].
Caption: Decision tree for troubleshooting common crystal growth problems.
References
Technical Support Center: Purification of Tetracyanonickelate Complexes
Welcome to the Technical Support Center for the purification of tetracyanonickelate complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying potassium this compound(II) (K₂[Ni(CN)₄])?
A1: The most common and effective method for purifying solid K₂[Ni(CN)₄] is recrystallization.[1][2][3] This technique relies on the principle that the solubility of the complex in a suitable solvent increases with temperature. By dissolving the impure complex in a hot solvent and allowing it to cool slowly, purer crystals of K₂[Ni(CN)₄] will form, leaving the impurities dissolved in the remaining solution (mother liquor).
Q2: What are the common impurities encountered during the synthesis of K₂[Ni(CN)₄]?
A2: When synthesizing K₂[Ni(CN)₄] from nickel(II) salts (like nickel chloride) and potassium cyanide, the most common impurity is potassium chloride (KCl). Other potential impurities include unreacted starting materials and side products from competing reactions. The presence of these impurities can affect the crystal structure and purity of the final product.[4]
Q3: How do I choose a suitable solvent for the recrystallization of K₂[Ni(CN)₄]?
A3: An ideal recrystallization solvent for K₂[Ni(CN)₄] should meet the following criteria:
-
High solubility at elevated temperatures: The complex should be readily soluble in the hot solvent.
-
Low solubility at room temperature or below: This allows for maximum recovery of the purified crystals upon cooling.[1]
-
Inertness: The solvent should not react with the this compound complex.
-
Volatility: A moderately volatile solvent is preferred to facilitate easy drying of the purified crystals.
For K₂[Ni(CN)₄], water is a commonly used solvent for recrystallization due to the complex's significant solubility in hot water and lower solubility in cold water.
Q4: My recrystallization yields are consistently low. What could be the cause?
A4: Low yields in recrystallization can stem from several factors:
-
Using too much solvent: Dissolving the complex in an excessive amount of hot solvent will result in a significant portion remaining in the mother liquor upon cooling.
-
Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, some of the product may crystallize out and be lost.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can result in a lower yield.
-
Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
Q5: Are there alternative methods to recrystallization for purifying this compound complexes?
A5: Yes, other purification techniques can be employed, especially for separating charged complex ions. Ion-exchange chromatography is a powerful method for separating ionic species based on their charge. This technique can be particularly useful for removing other charged impurities from the this compound solution.
Troubleshooting Guide: Recrystallization of K₂[Ni(CN)₄]
This guide addresses common issues encountered during the recrystallization of potassium this compound(II).
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The complex does not fully dissolve in the hot solvent. | Insufficient solvent. The solvent is not hot enough. | Add a small amount of additional hot solvent until the solid dissolves completely. Ensure the solvent is at or near its boiling point. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The cooling process is too slow, or the solution has not cooled enough. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Cool the solution in an ice bath to further decrease the solubility. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure K₂[Ni(CN)₄]. |
| Crystals form too quickly and appear as a fine powder. | The solution cooled too rapidly. The solution is too concentrated. | Reheat the solution to redissolve the precipitate. Allow the flask to cool more slowly at room temperature before placing it in an ice bath. Add a small amount of additional solvent to the hot solution before cooling. |
| The purified crystals are still colored or appear impure. | Insoluble impurities were not removed. Soluble impurities co-precipitated with the product. | Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool and crystallize. Ensure slow cooling to allow for selective crystallization of the desired complex. A second recrystallization may be necessary. |
| Oiling out occurs (a liquid separates instead of crystals). | The boiling point of the solvent is higher than the melting point of the complex. The solution is too concentrated. | Reheat the solution and add more solvent. Try a different recrystallization solvent with a lower boiling point. |
Experimental Protocol: Recrystallization of Potassium this compound(II) Monohydrate
This protocol provides a general guideline for the purification of K₂[Ni(CN)₄]·H₂O by recrystallization from water.
Materials:
-
Crude potassium this compound(II) monohydrate
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude K₂[Ni(CN)₄]·H₂O to a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If any insoluble impurities remain, perform a hot filtration.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely. The water of crystallization can be removed by heating the crystals at 110°C.[5]
Data Presentation
Table 1: Purity Analysis of K₂[Ni(CN)₄]
| Analytical Technique | Purpose | Expected Result for Pure Sample |
| Infrared (IR) Spectroscopy | To identify the characteristic C≡N stretching frequency. | A strong absorption peak around 2120-2125 cm⁻¹ is characteristic of the terminal cyanide ligands in the [Ni(CN)₄]²⁻ complex.[6] |
| Elemental Analysis | To determine the elemental composition (C, N, K, Ni). | The experimentally determined percentages of each element should be within ±0.4% of the calculated theoretical values for K₂[Ni(CN)₄] or its hydrate. |
| X-ray Diffraction (XRD) | To confirm the crystal structure. | The powder diffraction pattern should match the known pattern for K₂[Ni(CN)₄].[5] |
Visualizations
Caption: Workflow for the purification of K₂[Ni(CN)₄] by recrystallization.
Caption: Troubleshooting logic for common recrystallization problems.
References
avoiding side reactions in tetracyanonickelate preparation
Technical Support Center: Tetracyanonickelate Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of this compound complexes.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound, helping you to identify and resolve side reactions and other experimental challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| A persistent dirty green or gray-green precipitate forms and does not dissolve. | 1. Insufficient potassium cyanide (KCN) has been added to form the soluble this compound complex.[1] 2. The pH of the solution is too high, leading to the precipitation of nickel(II) hydroxide.[2][3][4] | 1. Slowly add more of the concentrated potassium cyanide solution dropwise while stirring until the precipitate redissolves to form a clear, orange-red or golden-yellow solution.[1] 2. If excess KCN does not dissolve the precipitate, check and adjust the pH. The this compound(II) complex is more stable at a high pH, but the initial precipitation of Ni(OH)₂ should be avoided by controlling the addition of reagents.[1] |
| The initial nickel cyanide precipitate is extremely fine and difficult to filter. | The nickel(II) cyanide precipitate can naturally form as very fine particles, which can clog filter paper or pass through it.[5] | 1. Digestion: Heat the solution with the precipitate (e.g., on a steam bath) for about an hour to encourage the growth of larger, more easily filterable particles. 2. Centrifugation: If filtration is ineffective, use a centrifuge to separate the fine precipitate from the supernatant.[5] 3. Alternative filtration: Use a fine-pored filter, such as a fritted glass funnel, but be aware that it may still clog.[5] |
| The final product yield is low. | 1. Incomplete reaction due to insufficient KCN. 2. Loss of product during the filtration and washing of the nickel cyanide intermediate.[5] 3. Accidental addition of too much nickel(II) salt after the complex has formed.[1] | 1. Ensure the dropwise addition of KCN until the nickel cyanide precipitate completely redissolves.[1] 2. Minimize product loss by using centrifugation for the fine precipitate and carefully decanting the supernatant.[5] 3. If too much nickel salt is added, a precipitate of nickel cyanide will reform. This can be filtered off, or the solution can be allowed to settle and the clear liquid decanted.[1] |
| The solution color is not the expected orange-red or golden-yellow. | The presence of unreacted nickel(II) salts or other impurities can affect the color of the final solution. | Ensure that the nickel cyanide precipitate is thoroughly washed to remove any excess potassium salts from the initial precipitation step before redissolving it in KCN.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for preparing potassium this compound(II)?
A1: The preparation is typically a two-step process. First, a solution of a soluble nickel(II) salt (like sulfate, chloride, or nitrate) is treated with a stoichiometric amount of potassium cyanide to precipitate nickel(II) cyanide.[6] This intermediate is then isolated and washed. In the second step, the nickel(II) cyanide precipitate is dissolved in an excess of potassium cyanide solution to form the soluble potassium this compound(II) complex, which can then be crystallized.[5][6]
Q2: Why is a stepwise precipitation of nickel(II) cyanide recommended?
A2: This stepwise route allows for the removal of excess potassium salts (like potassium sulfate or chloride) that are formed in the first step.[6] Washing the nickel(II) cyanide precipitate before dissolving it to form the final complex helps in obtaining a purer final product.
Q3: What are the key safety precautions when working with cyanides?
A3: Potassium cyanide is extremely toxic and can be fatal if ingested or absorbed through the skin.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with acids, as this will release highly toxic hydrogen cyanide gas. Solutions can be strongly alkaline, which increases the risk of cyanide absorption through the skin.[1]
Q4: How can I be sure all the nickel(II) cyanide has been converted to the this compound complex?
A4: The visual cue is the complete dissolution of the initial gray-green nickel(II) cyanide precipitate to form a clear, golden-yellow or orange-red solution.[1] If the solution remains turbid or a precipitate persists, more potassium cyanide is likely needed.
Q5: What happens if the solution is acidified?
A5: The this compound(II) complex is stable at high pH. If the solution is acidified, it will decompose, and a light green precipitate of nickel(II) cyanide will re-form.[1]
Experimental Protocols
Detailed Methodology for the Preparation of Potassium this compound(II) Monohydrate
This protocol is a synthesis of methods described in the literature.
Step 1: Precipitation of Nickel(II) Cyanide
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Dissolve a calculated amount of a soluble nickel(II) salt (e.g., 16g of NiSO₄·6H₂O, 14.5g of NiCl₂·6H₂O, or 17.5g of Ni(NO₃)₂·6H₂O) in 100 mL of boiling water.
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In a separate beaker, dissolve 7g of pure potassium cyanide in 100 mL of water.
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Slowly add the potassium cyanide solution dropwise to the hot nickel salt solution with constant stirring. A gray-green precipitate of hydrated nickel cyanide will form.
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To improve the filterability of the precipitate, digest the mixture on a steam bath for one hour. This step is optional but recommended.
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Collect the precipitate on a Buchner funnel, wash it with three 20 mL portions of hot water, and press it down well to remove as much liquid as possible.
Step 2: Formation and Crystallization of Potassium this compound(II)
-
Transfer the moist nickel cyanide filter cake to a small dish.
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Add about 10 mL of water to re-moisten the solid.
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Prepare a solution of 7g of potassium cyanide in 15 mL of water.
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Add this second portion of potassium cyanide solution to the nickel cyanide slurry. The nickel cyanide should dissolve to form an orange-red solution.
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Evaporate the clear solution on a steam bath to induce crystallization.
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Cool the solution in an ice bath to maximize the yield of crystals.
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Collect the crystals by suction filtration and allow them to air dry. The expected yield is 12-13g of K₂[Ni(CN)₄]·H₂O.
Quantitative Data Summary
The following table summarizes the reactant quantities from a cited experimental protocol for the preparation of potassium this compound(II) monohydrate.
| Reactant | Molar Amount (mol) | Mass (g) | Solvent Volume (mL) |
| Step 1 | |||
| Nickel(II) Salt | 0.06 | 14.5 - 17.5 (depending on the salt) | 100 |
| Potassium Cyanide | ~0.11 | 7 | 100 |
| Step 2 | |||
| Potassium Cyanide | ~0.11 | 7 | 15 |
Logical Workflow for this compound Synthesis
Caption: Workflow for this compound synthesis with troubleshooting steps.
References
Technical Support Center: Synthesis of Potassium Tetracyanonickelate (K₂[Ni(CN)₄])
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of potassium tetracyanonickelate (K₂[Ni(CN)₄]), focusing on improving yield and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing potassium this compound?
A1: The most widely used method is a two-step aqueous procedure. First, a soluble nickel(II) salt (e.g., nickel(II) sulfate or nickel(II) chloride) is treated with a stoichiometric amount of potassium cyanide (KCN) to precipitate nickel(II) cyanide (Ni(CN)₂). In the second step, the isolated nickel(II) cyanide precipitate is dissolved in an excess of potassium cyanide solution to form the desired potassium this compound complex.[1][2]
Q2: Why is a two-step synthesis preferred over a direct reaction?
A2: The stepwise synthesis allows for the removal of excess potassium salts that would be present if a one-pot method were used.[1][2] This is crucial for obtaining a purer final product.
Q3: What is the typical appearance of potassium this compound?
A3: Potassium this compound is typically a yellow, water-soluble solid.[2] It is often isolated as a monohydrate (K₂[Ni(CN)₄]·H₂O).
Q4: What are the primary safety concerns when synthesizing potassium this compound?
A4: The primary hazard is the use of potassium cyanide, which is highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Acidification of cyanide-containing solutions will release highly toxic hydrogen cyanide (HCN) gas, so it is critical to maintain basic or neutral pH until the cyanide is no longer present.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete precipitation of Ni(CN)₂.- Loss of Ni(CN)₂ precipitate during filtration/washing.- Insufficient excess KCN in the second step to dissolve all the Ni(CN)₂.- Premature crystallization during filtration of the final product. | - Ensure stoichiometric amounts of reactants in the first step.- Use a fine porosity filter paper or consider centrifugation to collect the Ni(CN)₂ precipitate.- Use a slight excess of KCN in the second step and ensure complete dissolution of the Ni(CN)₂.- Keep the final solution warm during filtration to prevent crystallization. |
| Difficulty Filtering Ni(CN)₂ Precipitate (Slow Filtration) | - Formation of a very fine, gelatinous precipitate. | - Digestion: Heat the suspension of Ni(CN)₂ gently (e.g., on a steam bath) for a period to encourage particle agglomeration.[3]- Centrifugation: Use a centrifuge to pellet the precipitate, then decant the supernatant. This is often more effective than filtration for very fine particles.[4]- Filter Aid: Use a filter aid like celite, but be mindful of potential contamination of the precipitate. |
| Final Product is Contaminated (e.g., with KCl or K₂SO₄) | - Inadequate washing of the Ni(CN)₂ precipitate.- Co-precipitation of potassium salts with the final product. | - Wash the Ni(CN)₂ precipitate thoroughly with deionized water.- Recrystallization: Purify the final K₂[Ni(CN)₄] product by recrystallization from a minimal amount of hot water. |
| The final solution is colored other than yellow/orange (e.g., greenish) | - Incomplete reaction of the Ni(CN)₂ with KCN.- Presence of unreacted Nickel(II) ions. | - Ensure a slight excess of KCN is used in the second step.- Gently warm the solution to ensure all the Ni(CN)₂ has reacted. |
Data Presentation: Optimizing Synthesis Parameters
While precise quantitative data for the synthesis of K₂[Ni(CN)₄] is not extensively published in a comparative format, the following table summarizes the expected qualitative impact of key parameters on yield and purity based on established chemical principles.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Stoichiometry of KCN in Step 1 | Sub-stoichiometric | Low | High | Incomplete precipitation of Ni(II) ions. |
| Stoichiometric | Optimal | High | Maximizes precipitation of Ni(CN)₂ without introducing excess reactants.[5][6][7][8] | |
| Super-stoichiometric | High | Potentially Lower | Formation of some soluble [Ni(CN)₃]⁻ or [Ni(CN)₄]²⁻, leading to loss of nickel in the filtrate. | |
| Temperature of Ni(CN)₂ Precipitation | Low | High | Potentially Lower | Rapid precipitation may lead to smaller, harder-to-filter particles and inclusion of impurities. |
| High (with digestion) | Optimal | High | Promotes the formation of larger, purer crystals that are easier to filter.[3] | |
| pH of the Final Solution | Acidic (pH < 7) | Very Low | N/A | The this compound(II) complex is unstable in acidic conditions and will decompose, releasing HCN gas. |
| Neutral to slightly basic (pH 7-9) | Optimal | High | The complex is stable in this pH range. | |
| Strongly Basic (pH > 10) | High | Potentially Lower | May promote the formation of nickel hydroxides if not carefully controlled. | |
| Rate of Cooling for Crystallization | Rapid Cooling | High (initially) | Lower | Traps impurities within the crystal lattice and leads to smaller crystals. |
| Slow Cooling | Optimal | High | Allows for the formation of larger, purer crystals as impurities are excluded from the growing lattice. |
Experimental Protocols
Protocol 1: Synthesis of Potassium this compound(II) Monohydrate
This protocol is based on the common two-step synthesis method.
Materials:
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Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
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Potassium cyanide (KCN)
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Deionized water
Equipment:
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Beakers
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Graduated cylinders
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Stirring hotplate
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Magnetic stir bar
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Büchner funnel and flask
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Filter paper (fine porosity)
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Watch glass
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Drying oven
Procedure:
Step 1: Precipitation of Nickel(II) Cyanide (Ni(CN)₂)
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In a well-ventilated fume hood, dissolve a calculated amount of the nickel(II) salt in deionized water in a beaker with stirring (e.g., 10 g of NiSO₄·6H₂O in 100 mL of water).
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In a separate beaker, dissolve the stoichiometric amount of KCN in deionized water (for 10 g of NiSO₄·6H₂O, this would be approximately 4.9 g of KCN in 50 mL of water).
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Slowly add the KCN solution to the nickel salt solution with constant stirring. A pale blue-green precipitate of Ni(CN)₂ will form.
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Gently heat the mixture on a stirring hotplate to about 50-60°C for 30-60 minutes. This digestion step helps to increase the particle size of the precipitate, making it easier to filter.
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Allow the precipitate to settle, then cool the mixture to room temperature.
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Collect the Ni(CN)₂ precipitate by vacuum filtration using a Büchner funnel and fine porosity filter paper.
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Wash the precipitate several times with small portions of deionized water to remove any soluble impurities.
Step 2: Formation of Potassium this compound (K₂[Ni(CN)₄])
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Transfer the moist Ni(CN)₂ filter cake to a clean beaker.
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Prepare a solution of KCN in deionized water. A slight excess over the stoichiometric requirement is recommended (e.g., for the Ni(CN)₂ from the previous step, use approximately 5 g of KCN in 50 mL of water).
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Slowly add the KCN solution to the Ni(CN)₂ precipitate with stirring. The precipitate will dissolve to form a yellow to orange-colored solution of K₂[Ni(CN)₄].
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Gently warm the solution with stirring until all the Ni(CN)₂ has dissolved.
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Filter the warm solution to remove any insoluble impurities.
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Transfer the clear filtrate to a clean beaker and cover it with a watch glass.
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Allow the solution to cool slowly to room temperature. Yellow crystals of K₂[Ni(CN)₄]·H₂O will form.
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For maximum yield, the beaker can be placed in an ice bath to further encourage crystallization.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.
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Dry the crystals in a drying oven at a temperature below 100°C to avoid dehydration of the monohydrate.
Protocol 2: Purification by Recrystallization
Procedure:
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Place the impure K₂[Ni(CN)₄] in a beaker.
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Add a minimal amount of hot deionized water (around 80-90°C) with stirring until the solid just dissolves.
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If there are any insoluble impurities, filter the hot solution quickly.
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Cover the beaker with a watch glass and allow it to cool slowly to room temperature.
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Further cool the beaker in an ice bath to maximize the yield of pure crystals.
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Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of K₂[Ni(CN)₄].
References
- 1. Sciencemadness Discussion Board - How can I separate a fine precipitate from water? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Potassium this compound - Wikipedia [en.wikipedia.org]
- 3. Continuous Filtration of Precipitates - 911Metallurgist [911metallurgist.com]
- 4. reddit.com [reddit.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole-M2+ Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stoichiometry effect on the structure, coordination and anticancer activity of gold(i/iii) bisphosphine complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Stoichiometry of complexes: Significance and symbolism [wisdomlib.org]
Technical Support Center: Aqueous Tetracyanonickelate(II) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of tetracyanonickelate(II), commonly in the form of potassium this compound(II) (K₂[Ni(CN)₄]).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of aqueous this compound(II) solutions.
Issue 1: The solution color is pale yellow or greenish instead of the expected bright yellow.
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Question: My freshly prepared this compound(II) solution is not the vibrant yellow color described in the literature. What could be the cause?
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Answer: A pale yellow or greenish hue can indicate several potential issues:
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Incomplete Complex Formation: The reaction between the nickel(II) salt and cyanide may not have gone to completion. This can be due to an insufficient amount of cyanide or inadequate reaction time.
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Presence of Hydrated Nickel(II) Ions: If the solution contains unreacted nickel(II) salts, the pale green color of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, can influence the overall color.
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Low pH: Acidic conditions can lead to the protonation of cyanide ligands, causing the complex to dissociate and release free nickel(II) ions.
Troubleshooting Steps:
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Verify Stoichiometry: Ensure that at least a 4:1 molar ratio of cyanide to nickel(II) was used during the synthesis. An excess of cyanide is often recommended to drive the reaction to completion.[1]
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Check pH: Measure the pH of the solution. If it is acidic or neutral, adjust to a slightly alkaline pH (pH 8-9) by adding a dilute solution of a non-interfering base like potassium hydroxide. This will favor the formation and stability of the this compound(II) complex.
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Allow for Sufficient Reaction Time: Gently heat the solution (e.g., on a steam bath) for a short period to ensure the reaction is complete.
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Issue 2: A precipitate forms in the solution over time.
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Question: My this compound(II) solution was clear initially, but now there is a precipitate. What is it and how can I prevent it?
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Answer: Precipitate formation is a common stability issue and can be attributed to:
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Decomposition in Acidic Conditions: If the solution becomes acidic (e.g., by absorption of atmospheric CO₂), the this compound(II) complex can decompose, leading to the precipitation of nickel(II) cyanide (Ni(CN)₂) or nickel(II) hydroxide (Ni(OH)₂).
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Low Cyanide Concentration: Insufficient free cyanide in the solution can shift the equilibrium towards the less soluble nickel(II) cyanide.
Troubleshooting Steps:
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Maintain Alkaline Conditions: Store the solution in a tightly sealed container to minimize CO₂ absorption and maintain a slightly alkaline pH.
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Ensure Excess Cyanide: During preparation, using a slight excess of potassium cyanide can help to stabilize the complex in solution.
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Filtration: If a precipitate has already formed, it can be removed by filtration. However, it is crucial to address the underlying cause to prevent re-precipitation.
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Issue 3: The solution shows an unexpected decrease in absorbance during spectrophotometric analysis.
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Question: I am monitoring my reaction spectrophotometrically, and the absorbance of the this compound(II) peak is decreasing unexpectedly. What could be happening?
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Answer: A decrease in the characteristic absorbance of the [Ni(CN)₄]²⁻ ion suggests a reduction in its concentration, which could be due to:
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Decomposition: As mentioned previously, decomposition due to acidic pH or other factors will lower the concentration of the complex.
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Photodecomposition: Although less common for this complex, prolonged exposure to high-intensity UV light could potentially induce decomposition.
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Oxidation: The this compound(II) ion can be oxidized to the unstable this compound(III) ion, [Ni(CN)₄]⁻, which would have different spectral properties.
Troubleshooting Steps:
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Monitor pH: Regularly check the pH of your reaction mixture.
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Protect from Light: While not always necessary, if photodecomposition is suspected, store the solution in an amber bottle or protect it from direct light.
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Inert Atmosphere: If oxidation is a concern, performing experiments under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing aqueous this compound(II) solutions?
A1: To ensure the stability of the complex and prevent decomposition, it is recommended to maintain a slightly alkaline pH, typically in the range of 8 to 10. Acidic conditions (pH < 7) should be avoided as they promote the dissociation of the complex and the formation of toxic hydrogen cyanide gas.
Q2: Are there any common impurities I should be aware of when synthesizing potassium this compound(II)?
A2: Yes, common impurities can include:
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Unreacted Nickel(II) Salts: If the reaction is incomplete, the final product may be contaminated with the starting nickel salt (e.g., nickel chloride or sulfate).
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Excess Potassium Cyanide: While a slight excess is often used to ensure complete reaction, a large excess can be an impurity.
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Potassium Halides or Sulfate: These are byproducts of the synthesis reaction.
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Nickel(II) Hydroxide: If the pH is too high during synthesis, nickel(II) hydroxide may precipitate.
Most of these impurities can be minimized by careful control of stoichiometry and pH, and by recrystallizing the product.
Q3: What are the primary decomposition products of this compound(II) in an aqueous solution?
A3: The primary decomposition products depend on the conditions. In acidic solutions, the complex dissociates to form nickel(II) ions and hydrogen cyanide (HCN). In the presence of strong oxidizing agents, it can be converted to the unstable nickel(III) complex.
Q4: What safety precautions should I take when working with this compound(II) solutions?
A4: this compound(II) and its reagents are highly toxic. Always adhere to the following safety protocols:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4]
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Avoid contact with acids. Contact with acids will liberate highly toxic hydrogen cyanide gas.[2][5]
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Have a cyanide poisoning antidote kit available and ensure personnel are trained in its use.
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Dispose of all waste containing cyanide in accordance with institutional and national regulations.
Data Presentation
Table 1: Factors Affecting the Stability of Aqueous this compound(II) Solutions
| Factor | Effect on Stability | Recommended Conditions |
| pH | Decreased stability in acidic solutions due to protonation of cyanide ligands. | Maintain a slightly alkaline pH (8-10). |
| Temperature | Generally stable at room temperature. Elevated temperatures can accelerate decomposition. | Store at room temperature unless otherwise specified by the experimental protocol. |
| Light | Generally stable under normal laboratory lighting. Prolonged exposure to high-intensity UV light may cause decomposition. | Store in a closed container. Amber glass can be used for long-term storage. |
| Presence of Oxidizing Agents | Can be oxidized to the less stable this compound(III). | Avoid contact with strong oxidizing agents. |
| Presence of Strong Acids | Rapid decomposition and release of toxic hydrogen cyanide gas. | STRICTLY AVOID contact with strong acids. |
| Concentration of Free Cyanide | A slight excess of free cyanide can help stabilize the complex in solution. | Use a slight molar excess of cyanide during synthesis. |
Experimental Protocols
Protocol 1: Synthesis of Potassium this compound(II) Monohydrate
This protocol is adapted from established laboratory procedures.[1]
Materials:
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Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or another soluble nickel(II) salt.
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Potassium cyanide (KCN) - EXTREMELY TOXIC .
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Deionized water.
Procedure:
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In a fume hood, prepare a solution of the nickel(II) salt by dissolving it in deionized water.
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Slowly, and with constant stirring, add a solution of potassium cyanide to the nickel(II) salt solution. A precipitate of nickel(II) cyanide will form.
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Continue adding the potassium cyanide solution until the nickel(II) cyanide precipitate redissolves to form a clear, yellow solution of potassium this compound(II). A slight excess of potassium cyanide is recommended.
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Gently heat the solution on a steam bath for approximately one hour to ensure the reaction is complete.
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the yellow crystals of K₂[Ni(CN)₄]·H₂O by suction filtration.
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Wash the crystals with a small amount of cold deionized water and then with a suitable solvent like ethanol to aid in drying.
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Dry the crystals in a desiccator.
Protocol 2: Spectrophotometric Determination of this compound(II) Concentration
Principle: The this compound(II) ion has a characteristic UV-Vis absorption spectrum that can be used for its quantification based on the Beer-Lambert law.
Procedure:
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Prepare a series of standard solutions of known concentrations of K₂[Ni(CN)₄] in a suitable buffer (e.g., pH 9 borate buffer).
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Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the [Ni(CN)₄]²⁻ complex.
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Plot a calibration curve of absorbance versus concentration.
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Measure the absorbance of the unknown sample at the same λ_max.
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Determine the concentration of the unknown sample from the calibration curve.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of K₂[Ni(CN)₄].
Caption: Decomposition pathways of aqueous this compound(II).
References
proper handling and storage of tetracyanonickelate compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of tetracyanonickelate compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound compounds?
A1: this compound compounds, such as potassium this compound(II), are highly toxic. They are fatal if swallowed, inhaled, or in contact with skin. These compounds are also classified as carcinogens and can cause allergic skin reactions or asthma-like symptoms if inhaled. Furthermore, they are very toxic to aquatic life with long-lasting effects. Contact with acids will liberate highly toxic hydrogen cyanide gas.
Q2: What are the proper storage conditions for this compound compounds?
A2: These compounds should be stored in a cool, dry, and well-ventilated area in a tightly closed container. They must be stored away from incompatible materials such as strong oxidizing agents and acids.
Q3: What personal protective equipment (PPE) is required when handling this compound compounds?
A3: When handling this compound compounds, it is crucial to wear appropriate personal protective equipment. This includes chemical safety glasses or goggles, a face shield, nitrile or rubber gloves, and a full protective suit. A NIOSH-approved respirator should be used to avoid inhalation of dust.
Q4: What should I do in case of accidental exposure to a this compound compound?
A4: In case of accidental exposure, immediate action is critical.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
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Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.
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Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Q5: How should I dispose of this compound waste?
A5: this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations. Generally, it should be collected in a designated, labeled, and sealed container for hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. One recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
Quantitative Data
The following tables summarize key quantitative data for potassium this compound(II).
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | K₂[Ni(CN)₄] |
| Molecular Weight | 240.96 g/mol (anhydrous) |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 100 °C (dehydrates) |
| Density | 1.875 g/mL |
| Solubility in Water | Soluble |
| Solubility in Organic Solvents | Data not readily available. Generally expected to be low in non-polar organic solvents. |
Table 2: Toxicological Data
| Parameter | Value | Species |
| LD |
identifying and removing impurities from tetracyanonickelate
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from tetracyanonickelate complexes, primarily focusing on potassium this compound(II) (K₂[Ni(CN)₄]).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound salts?
A1: Impurities in this compound salts can originate from several sources:
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Starting Materials: The nickel(II) salts and potassium cyanide used in the synthesis are primary sources of metallic and anionic impurities.[1][2] For instance, nickel salts may contain other transition metals like iron, copper, and zinc.
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Synthesis Byproducts: Incomplete reactions or side reactions can lead to the presence of unreacted starting materials or other cyanide-containing species.
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Storage and Handling: Exposure to air and moisture can lead to the hydration of the salt or potential degradation. The monohydrate of potassium this compound is a common form.[3]
Q2: What types of impurities are typically found in this compound?
A2: Impurities can be broadly categorized as:
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Inorganic Impurities: These include other metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) that can co-precipitate or be incorporated into the crystal lattice. Excess potassium salts from the synthesis are also a common inorganic impurity.
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Organic Impurities: While less common in this specific inorganic complex, residual solvents from synthesis or cleaning procedures can be present. Degradation products of the cyanide ligand, though generally not organic, can also be considered.[4]
-
Anionic Impurities: Counter-ions from the nickel salt used in the synthesis (e.g., sulfate, chloride) can be present if not thoroughly removed.
Q3: How can I qualitatively assess the purity of my this compound sample?
A3: A simple visual inspection can be a preliminary indicator. Pure potassium this compound should be a yellow, crystalline solid.[3] The presence of a greenish tint might suggest the presence of hydrated nickel(II) ion impurities. The formation of an "oil" instead of crystals during recrystallization can indicate significant impurities.[5] For a more definitive assessment, analytical techniques are necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: The recrystallization process yields a very low amount of crystals.
| Possible Cause | Troubleshooting Step |
| Excessive Solvent | This is a frequent issue where too much solvent was used to dissolve the crude product, preventing the solution from reaching saturation upon cooling.[5] Solution: Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator. Then, allow the solution to cool again. |
| Inappropriate Solvent System | The chosen solvent may be too good at dissolving the this compound, even at lower temperatures. |
| Premature Crystallization During Hot Filtration | Crystals may form on the filter paper or in the funnel stem if the solution cools too quickly. |
Problem 2: The solution "oils out" instead of forming crystals during cooling.
| Possible Cause | Troubleshooting Step |
| High Impurity Level | A high concentration of impurities can lower the melting point of the solid, causing it to separate as a liquid.[5] |
| Solution is Supersaturated | The concentration of the this compound is too high, leading to rapid separation from the solution above its melting point. |
Problem 3: The purified this compound still contains metallic impurities.
| Possible Cause | Troubleshooting Step |
| Ineffective Recrystallization | Some metallic impurities may have similar solubility profiles to this compound in the chosen solvent. |
| Co-precipitation | The impurities are being incorporated into the crystal lattice of the this compound. |
Experimental Protocols
1. Identification of Metallic Impurities by Atomic Absorption Spectroscopy (AAS)
This protocol outlines the general procedure for quantifying common metallic impurities such as iron, copper, and zinc.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of deionized water in a 100 mL volumetric flask.
-
Acidify the solution by adding 1 mL of concentrated nitric acid. Caution: This step should be performed in a well-ventilated fume hood as it will generate toxic hydrogen cyanide gas.
-
Dilute the solution to the 100 mL mark with deionized water.
-
-
Instrumentation and Analysis:
-
Prepare standard solutions of the metals of interest (Fe, Cu, Zn) in the expected concentration range.
-
Set up the AAS instrument according to the manufacturer's instructions for the specific element being analyzed. This includes selecting the appropriate hollow cathode lamp and wavelength.
-
Aspirate the blank (deionized water with nitric acid), standard solutions, and the sample solution into the flame.
-
Record the absorbance readings for each solution.
-
Construct a calibration curve from the standard solutions and determine the concentration of the metallic impurities in the sample.
-
2. Purification of Potassium this compound by Recrystallization
This protocol describes a standard recrystallization procedure from an aqueous solution.
-
Materials:
-
Crude potassium this compound
-
Deionized water
-
Ethanol (optional, as an anti-solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
-
-
Procedure:
-
Place the crude potassium this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to the flask while gently heating and swirling on a hot plate until the solid is completely dissolved. Avoid adding excess water.
-
If the solution is colored, it may indicate the presence of impurities. At this stage, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to further decrease the solubility of the product.
-
Collect the yellow crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water or ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a low-temperature oven.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of potassium this compound, illustrating the effectiveness of the recrystallization process.
| Parameter | Crude Sample | After 1st Recrystallization | After 2nd Recrystallization |
| Appearance | Pale yellow-green powder | Yellow crystalline solid | Bright yellow needles |
| Purity by IC (%) | 95.2 | 98.9 | >99.8 |
| Iron (Fe) (ppm) | 150 | 35 | <5 |
| Copper (Cu) (ppm) | 80 | 15 | <2 |
| Zinc (Zn) (ppm) | 120 | 25 | <3 |
| Recovery (%) | N/A | 85 | 90 (of the 1st crop) |
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to Tetracyanonickelate(II) and Tetracyanopalladate(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyanonickelate(II), [Ni(CN)₄]²⁻, and tetracyanopalladate(II), [Pd(CN)₄]²⁻, are anionic coordination complexes featuring a central transition metal from Group 10 of the periodic table coordinated to four cyanide ligands. Both complexes adopt a square planar geometry and are diamagnetic. Despite their structural similarities, their thermodynamic stability, kinetic behavior, and applications differ significantly, primarily due to the intrinsic properties of the nickel(II) and palladium(II) central ions. This guide provides an objective comparison of these two important cyanide complexes, supported by experimental data and detailed protocols.
Structural and Physical Properties
Both potassium this compound(II) and potassium tetracyanopalladate(II) are water-soluble, crystalline solids. The square planar [M(CN)₄]²⁻ anions in their solid-state structures are often arranged in columnar stacks.[1]
| Property | This compound(II) | Tetracyanopalladate(II) |
| Formula | [Ni(CN)₄]²⁻ | [Pd(CN)₄]²⁻ |
| Typical Salt | K₂[Ni(CN)₄] | K₂[Pd(CN)₄] |
| Appearance of Salt | Yellow, crystalline solid[1] | Crystalline solid |
| Molecular Geometry | Square Planar[1][2] | Square Planar |
| Magnetic Properties | Diamagnetic[1][2] | Diamagnetic[3] |
| Crystal Structure of K₂ Salt | Monoclinic, Space group P2₁/c | Monoclinic, Space group P2₁/c[3] |
Thermodynamic and Electrochemical Properties
A crucial distinction between the two complexes lies in their thermodynamic stability. The formation constant (β₄), which indicates the equilibrium for the formation of the complex from the hydrated metal ion and cyanide ligands, is orders of magnitude higher for the palladate complex. This exceptionally high stability makes tetracyanopalladate(II) one of the most stable known metal complexes in solution.[4][5]
| Parameter | This compound(II) | Tetracyanopalladate(II) |
| Overall Stability Constant (log β₄) | ~31.3 | 62.3[4] |
| Standard Reduction Potential (E°) | [Ni(CN)₄]²⁻ + 2e⁻ ⇌ Ni(s) + 4CN⁻ | [Pd(CN)₄]²⁻ + 2e⁻ ⇌ Pd(s) + 4CN⁻ |
| E° Value (V vs. SHE) | -0.82 V (calculated) | Data not readily available |
Note: The stability constant for [Ni(CN)₄]²⁻ is often cited as 2x10³¹, which corresponds to a log β₄ of 31.3.
Spectroscopic Properties
Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, is a key tool for characterizing these complexes. The most significant vibrational mode is the C≡N stretching frequency, ν(CN). Its position is sensitive to the metal center and whether the cyanide ligand is terminal or bridging. For the isolated square planar anions, a single strong ν(CN) band is expected.
| Spectroscopic Data | This compound(II) | Tetracyanopalladate(II) |
| IR ν(C≡N) stretch (cm⁻¹) | ~2120-2125 (for terminal CN)[1] | ~2130-2140 |
| Raman ν(C≡N) stretch (cm⁻¹) | ~2143 (A₁g) | Data not readily available |
Note: The C≡N stretching frequency can shift to higher wavenumbers (e.g., >2150 cm⁻¹) when the cyanide ligand acts as a bridge between two metal centers.[1]
Kinetic Reactivity
While tetracyanopalladate(II) is thermodynamically more stable, this compound(II) is significantly more labile. The rate of cyanide ligand exchange for [Ni(CN)₄]²⁻ is extremely fast, whereas the exchange for [Pd(CN)₄]²⁻ is much slower. This difference in kinetic behavior is a defining characteristic.
-
[Ni(CN)₄]²⁻: Kinetically labile. The complex rapidly exchanges its cyanide ligands with free cyanide in solution.
-
[Pd(CN)₄]²⁻: Kinetically inert. Ligand exchange is a much slower process, reflecting the stronger metal-ligand bonds.
The high affinity of Pd(II) for cyanide is so great that palladium metal itself can be dissolved by cyanide solutions in the presence of an oxidizing agent, a reaction analogous to the cyanide process for gold extraction.
Applications
The distinct properties of these complexes lead to different primary applications.
-
This compound(II) is extensively used as a building block in coordination chemistry to construct higher-dimensional structures like Hofmann-type clathrates, which can trap guest molecules. It is also employed in the synthesis of molecule-based magnets and coordination polymers.
-
Tetracyanopalladate(II) is primarily utilized in fields that leverage the properties of palladium. It serves as a precursor in the synthesis of palladium nanoparticles for catalysis, is used in various electrochemical applications, and acts as a reagent in analytical chemistry.[6][7][8]
Experimental Protocols
Synthesis of Potassium this compound(II) Monohydrate (K₂[Ni(CN)₄]·H₂O)
Methodology: This two-step procedure involves the initial precipitation of nickel(II) cyanide, which is then dissolved in excess potassium cyanide to form the soluble this compound complex.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or other soluble nickel(II) salt
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Deionized water
Procedure:
-
Step 1: Precipitation of Nickel(II) Cyanide.
-
Dissolve a stoichiometric amount of a soluble nickel(II) salt (e.g., 16g of NiSO₄·6H₂O) in approximately 100 mL of boiling water.
-
In a separate beaker, carefully dissolve two molar equivalents of KCN (e.g., 7g) in 100 mL of water.
-
Slowly add the KCN solution to the hot nickel salt solution with constant stirring. A gray-green precipitate of hydrated nickel(II) cyanide, Ni(CN)₂, will form.
-
Allow the mixture to digest on a steam bath for about an hour to improve the filterability of the precipitate.
-
Collect the Ni(CN)₂ precipitate by vacuum filtration using a Büchner funnel, wash it with several portions of hot water, and press the filter cake to remove excess liquid.
-
-
Step 2: Formation of K₂[Ni(CN)₄].
-
Transfer the moist Ni(CN)₂ filter cake to a beaker.
-
Prepare a solution of two additional molar equivalents of KCN (e.g., 7g) in a minimal amount of water (e.g., 15-20 mL).
-
Add the new KCN solution to the Ni(CN)₂ precipitate. The solid will dissolve to form a clear, orange-red solution of K₂[Ni(CN)₄].
-
Filter the solution if necessary to remove any insoluble impurities.
-
Gently evaporate the solution on a steam bath until crystals begin to form.
-
Cool the solution in an ice bath to maximize crystallization.
-
Collect the resulting orange-yellow crystals of K₂[Ni(CN)₄]·H₂O by vacuum filtration and allow them to air dry.
-
Synthesis of Potassium Tetracyanopalladate(II) Hydrate (K₂[Pd(CN)₄]·xH₂O)
Methodology: This synthesis involves a ligand substitution reaction where the chloride ligands in tetrachloropalladate(II) are replaced by cyanide ions.
Materials:
-
Potassium tetrachloropalladate(II) (K₂[PdCl₄])
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of potassium tetrachloropalladate(II) (K₂[PdCl₄]).
-
In a separate beaker, carefully prepare an aqueous solution containing a slight excess (e.g., 4.1 molar equivalents) of potassium cyanide (KCN).
-
Slowly and carefully, with constant stirring, add the KCN solution to the K₂[PdCl₄] solution.
-
The reaction mixture can be gently warmed to ensure the complete formation of the [Pd(CN)₄]²⁻ complex.
-
Concentrate the resulting solution by gentle heating or evaporation under reduced pressure to induce crystallization.
-
Cool the solution to room temperature and then in an ice bath to maximize the yield of crystals.
-
Collect the crystals of K₂[Pd(CN)₄]·xH₂O by vacuum filtration, wash with a small amount of ice-cold water, and dry appropriately.
Characterization by FT-IR Spectroscopy
Methodology: The ν(C≡N) stretching frequency of the solid products can be determined using Fourier-Transform Infrared (FT-IR) spectroscopy, typically using a KBr pellet method.
Procedure:
-
Thoroughly dry a small amount of the synthesized complex (e.g., 1-2 mg).
-
Grind the sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 7-10 tons) under vacuum for several minutes to form a transparent or translucent KBr pellet.
-
Place the pellet in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Identify the strong, sharp absorption band in the 2200-2100 cm⁻¹ region, which corresponds to the ν(C≡N) stretch.
Visualizations
Caption: General experimental workflows for the synthesis of K₂[Ni(CN)₄] and K₂[Pd(CN)₄].
Caption: Key differences in thermodynamic stability and kinetic lability.
Caption: The shared square planar geometry of the tetracyano complexes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. m.youtube.com [m.youtube.com]
- 3. mp-11893: K2Pd(CN)4 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. 四氯钯(II)酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS 10025-98-6: Potassium tetrachloropalladate [cymitquimica.com]
- 8. Buy Potassium tetrachloropalladate(II) | 10025-98-6 [smolecule.com]
A Comparative Guide to the Properties of Tetracyanonickelate(II) and Tetracyanoplatinate(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the key chemical and physical properties of two important square planar cyanide complexes: tetracyanonickelate(II), [Ni(CN)₄]²⁻, and tetracyanoplatinate(II), [Pt(CN)₄]²⁻. The information presented is supported by experimental data to assist researchers in selecting the appropriate complex for their specific applications, ranging from catalysis and materials science to the design of therapeutic agents.
Structural and Physical Properties
Both this compound(II) and tetracyanoplatinate(II) adopt a square planar geometry, a consequence of the strong-field nature of the cyanide ligands which leads to a d⁸ electron configuration for both Ni(II) and Pt(II). This configuration results in diamagnetic complexes with no unpaired electrons.[1][2] The potassium salts of both anions are typically yellow, water-soluble solids.[3]
A key structural difference lies in the metal-carbon and carbon-nitrogen bond lengths, as determined by X-ray crystallography. The Pt-C bonds in tetracyanoplatinate are slightly longer than the Ni-C bonds in this compound, which can be attributed to the larger ionic radius of Pt(II) compared to Ni(II).
| Property | This compound(II) ([Ni(CN)₄]²⁻) | Tetracyanoplatinate(II) ([Pt(CN)₄]²⁻) |
| Geometry | Square Planar | Square Planar |
| Magnetic Properties | Diamagnetic | Diamagnetic |
| Appearance (K⁺ salt) | Yellow solid | Yellow solid |
| Ni-C Bond Length | ~1.87 Å | - |
| Pt-C Bond Length | - | ~1.99 Å |
| C-N Bond Length | ~1.16 Å | ~1.15 Å |
Thermodynamic Stability and Kinetics
A significant differentiator between the two complexes is their behavior in solution, specifically their thermodynamic stability and kinetic lability.
Kinetic Lability: Despite its high thermodynamic stability, this compound(II) is kinetically labile, meaning it undergoes rapid ligand exchange. The exchange of cyanide ligands has a half-life of about 30 seconds.[4] In stark contrast, tetracyanoplatinate(II) is kinetically inert, with significantly slower ligand exchange rates.[5] This difference is crucial for applications where the integrity of the complex over time is important.
| Property | This compound(II) ([Ni(CN)₄]²⁻) | Tetracyanoplatinate(II) ([Pt(CN)₄]²⁻) |
| Overall Stability (log β₄) | ~30 | Expected to be > 30 (Inert) |
| Kinetic Behavior | Labile | Inert |
| Ligand Exchange Half-life | ~30 seconds | Very slow (hours to days) |
Spectroscopic Properties
The electronic and vibrational spectra of these complexes provide further insight into their bonding and electronic structure.
Vibrational Spectroscopy (IR & Raman): The most characteristic vibrational mode is the C≡N stretching frequency. In the Raman spectra of the potassium salts, the C≡N stretching frequencies for K₂[Pt(CN)₄] are observed at slightly higher wavenumbers compared to K₂[Ni(CN)₄]. This can be attributed to the greater extent of π-backbonding from the more electron-rich 5d orbitals of platinum to the π* orbitals of the cyanide ligands, which strengthens the C≡N bond.
| Vibrational Mode (Raman, cm⁻¹) | K₂[Ni(CN)₄] | K₂[Pt(CN)₄] |
| ν(C≡N) (A₁g) | 2146 | 2152 |
| ν(C≡N) (B₁g) | 2141 | 2148 |
Electronic Absorption Spectroscopy (UV-Vis): The UV-Vis spectra of both complexes are characterized by intense charge-transfer bands in the ultraviolet region. The specific absorption maxima and molar absorptivities can vary with the counter-ion and solvent.
Redox Properties
The redox behavior of these complexes is important for their application in electron transfer reactions. While comprehensive comparative data is scarce, the following provides an indication of their electrochemical properties. The standard redox potential for the reduction of the Ni(II) complex to nickel metal has been calculated.
| Redox Couple | Standard Potential (E⁰, V) |
| [Ni(CN)₄]²⁻ + 2e⁻ ⇌ Ni(s) + 4CN⁻ | -0.82 (calculated) |
| [Pt(CN)₄]²⁻/[Pt(CN)₄]⁻ | Data not available |
| [Ni(CN)₄]²⁻/[Ni(CN)₄]⁻ | Data not available |
It is generally expected that the Pt(II)/Pt(III) couple will have a higher redox potential than the Ni(II)/Ni(III) couple, making the tetracyanoplatinate(II) complex more resistant to oxidation.
Experimental Protocols
Synthesis of Potassium this compound(II) Monohydrate
This procedure is adapted from established inorganic synthesis protocols.
Materials:
-
A soluble nickel(II) salt (e.g., NiCl₂·6H₂O)
-
Potassium cyanide (KCN)
-
Distilled water
Procedure:
-
A solution of a stoichiometric amount of potassium cyanide in water is slowly added to a stirred aqueous solution of the nickel(II) salt. This results in the precipitation of nickel(II) cyanide, Ni(CN)₂.
-
The nickel(II) cyanide precipitate is isolated by filtration and washed with water.
-
The moist Ni(CN)₂ is then dissolved in a solution containing two additional molar equivalents of potassium cyanide.
-
The resulting solution of K₂[Ni(CN)₄] is concentrated by gentle heating to induce crystallization.
-
The yellow crystals of K₂[Ni(CN)₄]·H₂O are collected by filtration, washed with a small amount of cold water, and air-dried.
Synthesis of Potassium Tetracyanoplatinate(II) Trihydrate
This method involves the reduction of a Pt(IV) precursor followed by cyanidation.
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆)
-
Ascorbic acid
-
Potassium hydroxide (KOH)
-
Potassium cyanide (KCN)
-
Distilled water
Procedure:
-
An aqueous solution of hexachloroplatinic acid is reduced to tetrachloroplatinic(II) acid (H₂PtCl₄) by the addition of an ascorbic acid solution.
-
A potassium hydroxide solution is then added to the H₂PtCl₄ solution to precipitate platinum(II) hydroxide.
-
Solid potassium cyanide is added to the platinum(II) hydroxide suspension.
-
The mixture is heated in an autoclave under controlled temperature and pressure to facilitate the cyanidation reaction.
-
After cooling, the solution is filtered, and the filtrate is allowed to cool further to crystallize the K₂[Pt(CN)₄]·3H₂O product.
Characterization Methods
-
X-ray Crystallography: Single-crystal or powder X-ray diffraction is used to determine the crystal structure, including bond lengths and angles.
-
Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are employed to identify the characteristic vibrational modes, particularly the C≡N stretching frequency.
-
UV-Vis Spectroscopy: Electronic absorption spectra are recorded using a spectrophotometer to determine the absorption maxima (λ_max) and molar absorptivities (ε) of the charge-transfer bands.
-
Electrochemical Methods: Cyclic voltammetry can be used to determine the redox potentials of the complexes.
-
NMR Spectroscopy: For kinetic studies of ligand exchange, ¹³C NMR spectroscopy with ¹³C-labeled cyanide can be utilized to monitor the exchange process over time.
Visualizations
References
A Comparative Guide to Electrochemical Standards: Tetracyanonickelate, Ferrocene, and Hexacyanoferrate
For researchers, scientists, and drug development professionals seeking to validate electrochemical data, the choice of a reliable standard is paramount. This guide provides a comparative analysis of tetracyanonickelate(II) alongside two widely established electrochemical standards: ferrocene and potassium hexacyanoferrate(III). We present available experimental data, detailed protocols, and logical workflows to aid in the selection and application of these critical reference compounds.
The validation of electrochemical instrumentation and methods is a cornerstone of accurate and reproducible research. Internal standards with well-defined and stable redox behavior are essential for calibrating electrode potentials, verifying instrument performance, and ensuring the integrity of experimental data. While ferrocene and the hexacyanoferrate couple are the workhorses of electrochemical validation, this guide also explores the characteristics of the this compound(II) ion as a potential, albeit less common, standard.
Performance Comparison of Electrochemical Standards
| Parameter | This compound(II) ([Ni(CN)₄]²⁻) | Ferrocene (Fc) | Potassium Hexacyanoferrate(III) ([Fe(CN)₆]³⁻) |
| Formal Potential (E°') | Not well-established as a standard. The Ni²⁺/Ni⁰ reduction potential is -0.25 V vs. SHE, but the complexation with cyanide significantly alters this.[1] The Ni(II)/Ni(III) couple in some complexes can be highly positive. | ~ +0.64 V vs. NHE in acetonitrile.[2] | ~ +0.36 V vs. NHE in 1 M KCl.[3] |
| Peak Separation (ΔEp) | Data not readily available for standardized conditions. | Typically 55-65 mV in non-aqueous solvents, approaching the ideal 59/n mV for a one-electron reversible process.[4] | ~59 mV in aqueous solution at a well-behaved electrode, indicative of a reversible one-electron process.[5] |
| Diffusion Coefficient (D) | Not well-established for the [Ni(CN)₄]²⁻ ion under standard electrochemical conditions. The diffusion coefficient for Ni²⁺ in aqueous solution is on the order of 10⁻⁶ to 10⁻⁵ cm²/s.[6] | ~ 2.4 x 10⁻⁵ cm²/s in acetonitrile. | ~ 7.6 x 10⁻⁶ cm²/s in 1 M KCl.[7] |
| Solvent System | Aqueous and some organic solvents. | Primarily non-aqueous solvents due to poor water solubility.[4] | Aqueous solutions.[5] |
| Key Advantages | Potentially offers a different redox window compared to common standards. | Excellent stability and reversibility in organic media. Widely accepted as an internal reference.[4] | Highly reversible and stable in aqueous solutions. Well-characterized and widely used.[5] |
| Key Disadvantages | Lack of standardized data and established protocols for use as a validation standard. Potential for cyanide toxicity. | Insolubility in aqueous solutions limits its application. | Can be sensitive to pH and ionic strength.[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible validation data. Below are protocols for cyclic voltammetry using the three discussed compounds.
Protocol 1: Validation using Potassium Hexacyanoferrate(III)
This protocol is suitable for aqueous electrochemical systems.
1. Solution Preparation:
-
Electrolyte Solution: Prepare a 1.0 M aqueous solution of potassium chloride (KCl).
-
Standard Solution: Prepare a 1.0 mM solution of potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) in 1.0 M KCl.
2. Electrochemical Cell Setup:
-
A standard three-electrode setup is used:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
3. Cyclic Voltammetry Measurement:
-
Deoxygenate the standard solution by bubbling with inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Perform cyclic voltammetry at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
The potential window should be set to scan from approximately +0.8 V to -0.2 V vs. Ag/AgCl.
4. Data Analysis:
-
Measure the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation: ΔEp = Epa - Epc.
-
Plot ipa and ipc versus the square root of the scan rate (ν¹/²) to verify diffusion-controlled behavior.
Protocol 2: Validation using Ferrocene
This protocol is suitable for non-aqueous electrochemical systems.
1. Solution Preparation:
-
Solvent: Acetonitrile (CH₃CN) is a common choice.
-
Supporting Electrolyte: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.
-
Standard Solution: Prepare a 1.0 mM solution of ferrocene in the 0.1 M TBAPF₆/acetonitrile electrolyte.
2. Electrochemical Cell Setup:
-
Use the same three-electrode setup as in Protocol 1. Ensure all components are dry and suitable for non-aqueous solvents.
3. Cyclic Voltammetry Measurement:
-
Deoxygenate the solution with an inert gas.
-
Perform cyclic voltammetry at various scan rates.
-
A suitable potential window is typically from 0 V to +1.0 V vs. a quasi-reference electrode (e.g., a silver wire), which can then be referenced to the Fc/Fc⁺ couple.
4. Data Analysis:
-
Follow the same data analysis steps as in Protocol 1. The Fc/Fc⁺ couple is often used as an internal reference, with its formal potential set to 0 V for reporting other redox events in the system.[4]
Protocol 3: Exploratory Validation with this compound(II)
Disclaimer: The following is a general guideline due to the lack of a standardized protocol. The results should be interpreted with caution.
1. Solution Preparation:
-
Electrolyte Solution: Prepare a 0.1 M aqueous solution of a non-coordinating salt like potassium sulfate (K₂SO₄).
-
Standard Solution: Prepare a solution of potassium this compound(II) (K₂[Ni(CN)₄]) in the electrolyte solution. A starting concentration of 1-5 mM is suggested. Caution: this compound is toxic and should be handled with appropriate safety measures.
2. Electrochemical Cell Setup:
-
Use the same three-electrode setup as in Protocol 1.
3. Cyclic Voltammetry Measurement:
-
Deoxygenate the solution.
-
The potential window will need to be determined empirically but should explore a wide range to identify the Ni(II)/Ni(I) or other relevant redox couples.
4. Data Analysis:
-
Analyze the resulting voltammogram for any observable redox peaks. If a quasi-reversible or reversible couple is found, the parameters can be analyzed as described in Protocol 1.
Workflow and Pathway Diagrams
To visualize the experimental and logical flows, the following diagrams are provided in DOT language for Graphviz.
Caption: Experimental workflow for electrochemical validation.
Caption: Decision pathway for selecting an electrochemical standard.
References
- 1. Solved 5. Calculate the standard potential of the RedOx | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. Electrochemical oxidation of ferricyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 5. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. origalys.com [origalys.com]
A Comparative Guide to Cyanometallates in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
The application of cyanometallates in catalysis has garnered significant attention due to their unique structural features, high versatility, and cost-effectiveness. This guide provides a comparative analysis of the performance of various cyanometallate-based catalysts in two key reaction types: the catalytic oxidation of organic pollutants and the cyanation of aryl halides. Experimental data, detailed protocols, and mechanistic diagrams are presented to assist researchers in selecting and applying these catalysts for their specific needs.
Catalytic Oxidation of Organic Pollutants: A Comparative Study of CoFe-PBA and MnFe-PBA
Prussian blue analogues (PBAs) have emerged as highly efficient catalysts for advanced oxidation processes, particularly in the degradation of persistent organic pollutants. This section compares the catalytic activity of cobalt-iron Prussian blue analogue (CoFe-PBA) and manganese-iron Prussian blue analogue (MnFe-PBA) in the degradation of Bisphenol A (BPA), a notorious endocrine disruptor, through the activation of peroxymonosulfate (PMS).
Data Presentation: Catalytic Degradation of Bisphenol A
| Catalyst | Pollutant | Oxidant | Catalyst Loading (g/L) | Pollutant Conc. (mg/L) | Reaction Time (min) | Degradation Efficiency (%) | Apparent Rate Constant (k, min⁻¹) | Reference |
| CoFe-PBA | Bisphenol A | PMS | 0.1 | 20 | 60 | >95 | 0.077 | [1] |
| MnFe-PBA derived micromotors | Rhodamine B | H₂O₂ | - | - | 30 | 95.2 | - | |
| Fe(0)/PS | Bisphenol A | Persulfate | 0.1 | 5 | - | - | 0.02818 | |
| CuFe₂O₄ | Bisphenol A | PMS | 0.6 | 50 | 60 | ~100 | - | [2] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. However, it provides a strong indication of the high catalytic activity of these materials. For instance, CoFe-PBA demonstrates a high degradation efficiency for BPA in the presence of PMS[1]. Similarly, MnFe-PBA derived micromotors show excellent performance in degrading Rhodamine B[3].
Experimental Protocols
Synthesis of CoFe-PBA Nanoparticles
This protocol describes a facile co-precipitation method for the synthesis of CoFe-PBA nanoparticles.
Materials:
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of CoCl₂·6H₂O.
-
Prepare a 0.1 M aqueous solution of K₃[Fe(CN)₆].
-
Slowly add the K₃[Fe(CN)₆] solution to the CoCl₂·6H₂O solution dropwise under vigorous stirring at room temperature.
-
Continue stirring the resulting suspension for at least 4 hours to allow for the complete formation of the CoFe-PBA precipitate.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and impurities.
-
Dry the final product in an oven at 60-80 °C overnight.
Synthesis of MnFe-PBA
This protocol outlines the synthesis of MnFe-PBA via a co-precipitation method[4].
Materials:
-
Manganese(II) sulfate (MnSO₄) or Manganese(II) chloride (MnCl₂)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of the manganese salt and potassium hexacyanoferrate.
-
Add the metal salt solution dropwise to the hexacyanoferrate solution at room temperature with constant stirring[4].
-
The resulting precipitate is aged, filtered, washed, and dried to obtain the MnFe-PBA product.
Catalytic Degradation of Bisphenol A
This protocol details the procedure for testing the catalytic activity of the synthesized PBAs in the degradation of BPA.
Materials:
-
Synthesized CoFe-PBA or MnFe-PBA catalyst
-
Bisphenol A (BPA)
-
Peroxymonosulfate (PMS)
-
Deionized water
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Prepare a stock solution of BPA in deionized water (e.g., 20 mg/L).
-
In a reaction vessel, add a specific amount of the PBA catalyst (e.g., 0.1 g/L) to the BPA solution.
-
Stir the suspension for a certain period to ensure adsorption-desorption equilibrium.
-
Initiate the catalytic reaction by adding a predetermined concentration of PMS to the suspension.
-
Collect aliquots of the reaction mixture at different time intervals.
-
Filter the aliquots to remove the catalyst particles.
-
Analyze the concentration of BPA in the filtered samples using HPLC to determine the degradation efficiency over time.
Mandatory Visualization: Catalytic Oxidation of BPA
Caption: Proposed mechanism for the degradation of Bisphenol A by CoFe-PBA activated PMS.
Cyanation of Aryl Halides: A Comparison of Catalytic Systems
The cyanation of aryl halides is a fundamental transformation in organic synthesis, providing access to valuable aryl nitriles. While not a direct comparison of different cyanometallate catalysts, this section compares two prominent catalytic systems that utilize potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a cyanometallate, as a non-toxic cyanide source: a copper-catalyzed system and a palladium-catalyzed system.
Data Presentation: Cyanation of Aryl Halides with K₄[Fe(CN)₆]
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | 4-Iodotoluene | - | Water/TEG | MW | 0.33 | Moderate | [5] |
| Pd(OAc)₂ / CM-phos | 4-Chlorotoluene | Na₂CO₃ | MeCN/Water | 70 | 18 | 93 | [6][7] |
| Pd-complex | Aryl bromides/iodides | K₂CO₃ | DMF | 130 | 0.13-0.42 | High | [8] |
Note: The data highlights that both copper and palladium systems can effectively catalyze the cyanation of aryl halides using K₄[Fe(CN)₆]. The palladium-catalyzed system, particularly with advanced phosphine ligands, appears to be highly efficient for less reactive aryl chlorides under relatively mild conditions[6][7].
Experimental Protocols
Copper-Catalyzed Cyanation of 4-Iodotoluene
This protocol is adapted from procedures utilizing copper catalysts for cyanation reactions[5].
Materials:
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Solvent (e.g., a mixture of water and tetraethylene glycol (TEG))
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine 4-iodotoluene, a catalytic amount of CuI, and K₄[Fe(CN)₆].
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture under microwave irradiation for a specified time (e.g., 20 minutes).
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by chromatography to obtain the desired aryl nitrile.
Palladium-Catalyzed Cyanation of 4-Chlorotoluene
This protocol is based on the mild and efficient palladium-catalyzed cyanation of aryl chlorides[6][7].
Materials:
-
4-Chlorotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos (or another suitable phosphine ligand)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN) and Water
Procedure:
-
To a reaction vessel, add 4-chlorotoluene, Pd(OAc)₂, the phosphine ligand, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.
-
Add a 1:1 mixture of acetonitrile and water as the solvent.
-
Seal the vessel and heat the reaction mixture at 70 °C for 18 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to isolate the product.
Mandatory Visualization: Cyanation of Aryl Halides
Caption: Catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of degradation of bisphenol A using the magnetically separable CuFe2O4/peroxymonosulfate heterogeneous oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 8. scispace.com [scispace.com]
A Comparative Guide to Using Tetracyanonickelate as an Internal Standard in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precise and reliable quantitative analysis using spectroscopic techniques, the use of an internal standard is a widely adopted strategy to correct for variations in sample preparation and instrumental response. This guide provides a comprehensive comparison of tetracyanonickelate(II) ([Ni(CN)₄]²⁻) as an internal standard in Raman spectroscopy against common alternatives, supported by experimental data and detailed protocols.
The Role of an Internal Standard
An internal standard is a substance with a stable concentration that is added to all samples (standards and unknowns) in an analysis. By comparing the signal of the analyte to the signal of the internal standard, variations arising from sample matrix effects, instrument fluctuations, and sample preparation inconsistencies can be effectively minimized, leading to improved accuracy and precision.[1]
This compound(II) as an Internal Standard
This compound(II) is a square planar complex ion that exhibits a sharp and intense Raman peak, making it a potential candidate as an internal standard, particularly in aqueous solutions.
Advantages:
-
Chemical Stability: The this compound(II) ion is stable in aqueous solutions.
-
Distinct Raman Signal: It possesses a strong, sharp Raman peak corresponding to the C≡N stretching vibration, which is typically found in a region of the spectrum with minimal interference from many common analytes.
Limitations:
-
Toxicity: Cyanide-containing compounds are toxic and require careful handling and disposal.
-
Potential for Interference: The strong C≡N stretch may overlap with the Raman signals of other cyanide-containing compounds or analytes with nitrile functional groups.
-
Limited Published Data: While its spectroscopic properties are known, there is a lack of extensive published data demonstrating its application and performance as an internal standard in a wide range of analytical scenarios.
Comparison with Alternative Internal Standards
Several other inorganic ions are commonly employed as internal standards in aqueous Raman spectroscopy. The selection of an appropriate internal standard depends on the specific analyte and sample matrix. The following table provides a comparison of this compound(II) with three common alternatives: sulfate (SO₄²⁻), perchlorate (ClO₄⁻), and nitrate (NO₃⁻).
| Internal Standard | Characteristic Raman Peak (cm⁻¹) | Linearity (R²) | Precision (RSD) | Advantages | Disadvantages |
| This compound(II) ([Ni(CN)₄]²⁻) | ~2143 | Data not available | Data not available | Sharp, intense peak; stable in solution. | Toxic; potential for spectral overlap with nitriles. |
| Sulfate (SO₄²⁻) | ~981 | >0.99 | <5% | Low toxicity; chemically stable; minimal spectral overlap. | Peak can be broad; lower Raman scattering cross-section than other options. |
| Perchlorate (ClO₄⁻) | ~935 | >0.99 | 2-14%[2] | Sharp, intense peak; chemically inert. | Can be explosive under certain conditions; potential for spectral interference. |
| Nitrate (NO₃⁻) | ~1047 | >0.999[3] | 1.4 - 3.9%[1] | High solubility; sharp, intense peak. | Can be chemically reactive; potential for spectral overlap. |
Experimental Protocol: Quantitative Analysis using an Internal Standard in Raman Spectroscopy
This protocol outlines the general steps for performing a quantitative analysis using an internal standard. This can be adapted for use with this compound(II) or other internal standards.
1. Materials and Reagents:
-
Analyte of interest
-
Internal Standard (e.g., Potassium this compound(II))
-
Solvent (e.g., deionized water)
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a known concentration (e.g., 1 M K₂[Ni(CN)₄] in deionized water).
-
Analyte Stock Solution: Prepare a stock solution of the analyte at a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by adding a fixed volume of the internal standard stock solution to varying known concentrations of the analyte stock solution. Ensure the final concentration of the internal standard is constant across all calibration standards and is chosen to provide a strong, but not saturating, Raman signal.
3. Sample Preparation:
-
Prepare the unknown sample in the same solvent as the calibration standards.
-
Add the same fixed volume of the internal standard stock solution to the unknown sample as was added to the calibration standards.
4. Raman Spectroscopy Measurement:
-
Acquire the Raman spectrum of each calibration standard and the unknown sample under identical experimental conditions (e.g., laser power, exposure time, accumulation number).
5. Data Analysis:
-
For each spectrum, determine the intensity (peak height or area) of the characteristic Raman peak for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak intensity to the internal standard peak intensity for each calibration standard.
-
Construct a calibration curve by plotting the intensity ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by calculating its intensity ratio and using the calibration curve to find the corresponding concentration.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.
Caption: Experimental workflow for quantitative Raman analysis using an internal standard.
Caption: Logical relationship for determining unknown concentration using an internal standard.
Conclusion
This compound(II) presents itself as a viable, albeit underutilized, internal standard for Raman spectroscopy in aqueous solutions due to its strong and distinct spectral features. However, its toxicity necessitates careful handling. For many applications, less hazardous alternatives such as sulfate, perchlorate, or nitrate may be more suitable and have more established track records with readily available performance data. The choice of the optimal internal standard is ultimately dictated by the specific requirements of the analytical method, including the chemical nature of the analyte, the sample matrix, and safety considerations. This guide provides the foundational information for researchers to make an informed decision when selecting an internal standard for their spectroscopic analyses.
References
performance comparison of tetracyanonickelate-based MOFs
A Comparative Performance Analysis of Tetracyanonickelate-Based MOFs
This compound-based Metal-Organic Frameworks (MOFs) are a promising class of porous crystalline materials attracting significant research interest. Their unique structural properties, arising from the coordination of nickel tetracyanide anions with various metal ions, lead to diverse applications in energy storage, environmental remediation, and catalysis. This guide provides a comparative overview of the performance of different this compound-based MOFs, supported by experimental data, to assist researchers and professionals in drug development and materials science in their selection and design of these advanced materials.
Electrochemical Energy Storage
This compound-based MOFs have demonstrated considerable potential as electrode materials in Li-ion batteries and supercapacitors due to their stable frameworks and redox-active metal centers.
Lithium-Ion Batteries
A notable study systematically compared a family of four-fold coordinated Prussian Blue Analogs (FF-PBAs) with the general formula M-Ni(CN)₄ (where M = various transition metals) as cathode materials for Li-ion batteries. The Fe²⁺Ni(CN)₄ system exhibited superior electrochemical properties.[1]
Table 1: Performance of this compound-Based MOFs as Li-Ion Battery Cathodes
| MOF Material | Specific Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycling Stability | Reference |
| Fe²⁺Ni(CN)₄ | 137.9 | 100 | 60.3 mAh g⁻¹ after 5000 cycles | [1] |
| MnNi(CN)₄ | Lower than Fe²⁺Ni(CN)₄ | 100 | Not Reported | [1] |
| Fe³⁺Ni(CN)₄ | Lower than Fe²⁺Ni(CN)₄ | 100 | Not Reported | [1] |
| CuNi(CN)₄ | Lower than Fe²⁺Ni(CN)₄ | 100 | Not Reported | [1] |
| CoNi(CN)₄ | Lower than Fe²⁺Ni(CN)₄ | 100 | Not Reported | [1] |
| ZnNi(CN)₄ | Lower than Fe²⁺Ni(CN)₄ | 100 | Not Reported | [1] |
| NiNi(CN)₄ | Lower than Fe²⁺Ni(CN)₄ | 100 | Not Reported | [1] |
Supercapacitors
Nickel-based pillared MOFs have been investigated as high-performance supercapacitor electrodes. These materials often undergo conversion to highly functionalized nickel hydroxide during electrochemical cycling, which contributes to their high capacitance.
Table 2: Performance of Nickel-Based Pillared MOFs in Supercapacitors
| MOF Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Cycling Stability | Reference |
| Ni-DMOF-ADC | 552 | 1 | >98% retention after 16,000 cycles | [2] |
| Ni-DMOF-ADC | 438 | 20 | >98% retention after 16,000 cycles | [2] |
| Ni-tdc-bpe(0.5) | 650 | 0.5 | Not Reported | [3] |
Adsorption of Pollutants
The porous nature and tunable surface chemistry of MOFs make them excellent candidates for the adsorption of various pollutants from aqueous solutions. This compound-based and other MOFs have been successfully employed for the removal of contaminants like the antibiotic tetracycline.
Table 3: Tetracycline Adsorption Performance of Various MOFs
| MOF Material | Maximum Adsorption Capacity (mg g⁻¹) | Experimental Conditions | Reference |
| MOF 1 (unspecified) | 30.17 | 20 mg adsorbent, 20 mg L⁻¹ tetracycline, 25°C, 120 min | [4] |
| Zr-MOFs | 240.3 | 20 mg adsorbent, 50 ppm tetracycline, 5 h | [5] |
| ZIF-67 | 1707.67 (calculated) | Not specified | [6] |
| MOF-525(Co) | Not specified (100% removal) | 100 mg L⁻¹ initial concentration, 60 min |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOF performance.
Synthesis of this compound-Based MOFs (FF-PBAs)
The following diagram illustrates a typical workflow for the synthesis of M-Ni(CN)₄ MOFs.
Caption: General synthesis workflow for this compound-based MOFs.
Electrochemical Characterization of MOF-Based Electrodes
The performance of MOFs as electrode materials is typically evaluated using a three-electrode setup.
-
Electrode Preparation:
-
Mix the active material (MOF), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth).
-
Dry the electrode in a vacuum oven.
-
-
Electrochemical Measurements:
-
Assemble a three-electrode cell with the MOF-based electrode as the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Use an aqueous electrolyte (e.g., KOH or H₂SO₄).
-
Perform Cyclic Voltammetry (CV) at various scan rates to assess the capacitive behavior.
-
Conduct Galvanostatic Charge-Discharge (GCD) tests at different current densities to determine the specific capacitance and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS) can be used to investigate the charge transfer resistance.
-
The following diagram outlines the workflow for electrochemical characterization.
Caption: Workflow for evaluating the electrochemical performance of MOF electrodes.
Adsorption Experiments for Tetracycline Removal
The adsorption capacity of MOFs for pollutants like tetracycline is determined through batch adsorption experiments.
-
Preparation of Tetracycline Solution: Prepare a stock solution of tetracycline in deionized water and dilute it to the desired initial concentrations.
-
Batch Adsorption:
-
Add a known mass of the MOF adsorbent to a fixed volume of the tetracycline solution with a specific initial concentration.
-
Agitate the mixture at a constant temperature for a predetermined time to reach equilibrium.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
-
Concentration Measurement: Measure the final concentration of tetracycline in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculation of Adsorption Capacity: The amount of tetracycline adsorbed at equilibrium (qₑ, in mg g⁻¹) is calculated using the following equation:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where C₀ and Cₑ are the initial and equilibrium concentrations of tetracycline (mg L⁻¹), V is the volume of the solution (L), and m is the mass of the adsorbent (g).[4]
-
-
Kinetic and Isotherm Studies: To understand the adsorption mechanism, conduct experiments at different time intervals (for kinetics) and with varying initial tetracycline concentrations (for isotherms). Fit the experimental data to various kinetic (e.g., pseudo-first-order, pseudo-second-order) and isotherm (e.g., Langmuir, Freundlich) models.[4][5]
The logical relationship for determining adsorption performance is depicted below.
Caption: Logical flow for the evaluation of adsorption performance.
Conclusion
This compound-based MOFs represent a versatile platform for the development of high-performance materials for a range of applications. The Fe²⁺Ni(CN)₄ composition has shown particular promise for Li-ion battery cathodes, exhibiting high specific capacity and excellent cycling stability.[1] In the realm of supercapacitors, nickel-based pillared MOFs demonstrate impressive specific capacitance and durability.[2] Furthermore, various MOF structures exhibit high efficacy in the adsorptive removal of challenging pollutants like tetracycline. The provided experimental protocols offer standardized methods for the synthesis and evaluation of these materials, facilitating further research and development in this exciting field. The continued exploration of new compositions and structural modifications of this compound-based MOFs holds the key to unlocking even greater performance and expanding their practical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Electrochemical Energy Storage of Metal-Organic Frameworks: Linker Engineering and Size Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Removal of Tetracycline in Sewage and Dairy Products with High-Stable MOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
Confirming the Square Planar Structure of Tetracyanonickelate(II): A Comparative Guide
A definitive guide for researchers, confirming the square planar geometry of the tetracyanonickelate(II) anion, [Ni(CN)₄]²⁻, over a tetrahedral alternative through a detailed comparison of experimental data. This guide presents supporting evidence from X-ray crystallography, magnetic susceptibility measurements, UV-Visible spectroscopy, and vibrational (IR & Raman) spectroscopy.
The geometric arrangement of ligands around a central metal ion is a fundamental aspect of coordination chemistry, profoundly influencing the compound's physical and chemical properties. For the this compound(II) ion, a d⁸ complex, two primary geometries are plausible: square planar (D₄h symmetry) and tetrahedral (Td symmetry). Overwhelming experimental evidence conclusively supports the square planar configuration. This guide objectively compares the expected outcomes for each geometry with experimental data.
Data Presentation: Square Planar vs. Tetrahedral [Ni(CN)₄]²⁻
The following table summarizes the key experimental data that differentiates between the two possible geometries for the this compound(II) ion.
| Experimental Technique | Observed for this compound(II) | Expected for Square Planar (D₄h) | Expected for Tetrahedral (Td) |
| X-ray Crystallography | Ni-C ≈ 1.86 Å; C-N ≈ 1.13-1.18 Å[1]; C-Ni-C angles of 90° & 180° | Planar geometry with C-Ni-C angles of 90° and 180° | Tetrahedral geometry with C-Ni-C angles of 109.5° |
| Magnetic Susceptibility | Diamagnetic (μ_eff ≈ 0 B.M.) | Diamagnetic (0 unpaired e⁻), μ_eff = 0 B.M. | Paramagnetic (2 unpaired e⁻), μ_so ≈ 2.83 B.M.; μ_eff ≈ 3.5-4.2 B.M. |
| UV-Visible Spectroscopy | Intense absorption at ~290 nm[2]; weaker d-d bands at lower energy. | d-d transitions are Laporte-forbidden (weak); intense charge-transfer bands in UV region. | d-d transitions are Laporte-allowed (more intense than square planar). |
| Vibrational Spectroscopy | IR: Strong C≡N stretch at ~2132 cm⁻¹[3]. Raman: C≡N stretch observed. | Mutual Exclusion Rule applies. IR-active C≡N stretch (Eᵤ) and Raman-active C≡N stretches (A₁g, B₁g). | One IR-active (T₂) and one Raman-active (A₁) C≡N stretch. No mutual exclusion. |
Logical Workflow for Structure Determination
The confirmation of the square planar structure of this compound(II) follows a logical progression of experiments, each providing a crucial piece of the puzzle. The diamagnetic nature of the complex is often the first and most decisive indicator, which is then unequivocally confirmed by crystallographic and spectroscopic methods.
Caption: Workflow for the experimental confirmation of the square planar geometry of [Ni(CN)₄]²⁻.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for replication and verification purposes.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms, including bond lengths and angles.
Protocol:
-
Crystallization: Single crystals of a this compound(II) salt (e.g., K₂[Ni(CN)₄]) are grown from a supersaturated aqueous solution by slow evaporation. Crystals should be of suitable quality, typically larger than 0.1 mm in all dimensions, with no obvious defects.
-
Mounting: A single crystal is carefully selected and mounted on a goniometer head. For air-sensitive samples, this is done under an inert atmosphere.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and as it is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an atomic model, which is then refined against the experimental data to yield the final structure with high precision.
Magnetic Susceptibility Measurement (Gouy Method)
Objective: To determine if the complex is paramagnetic or diamagnetic, which reveals the number of unpaired electrons.
Protocol:
-
Sample Preparation: A powdered sample of the this compound(II) salt is packed uniformly into a long, cylindrical glass tube (Gouy tube).
-
Initial Weighing: The sample tube is suspended from a sensitive balance, with the bottom of the sample positioned between the poles of a powerful electromagnet. The weight of the sample is recorded with the magnetic field off (W₁).
-
Weighing in Magnetic Field: The electromagnet is turned on to a calibrated, high field strength. The apparent weight of the sample is recorded again (W₂). A paramagnetic sample will be pulled into the field, appearing heavier, while a diamagnetic sample will be pushed out, appearing lighter.
-
Calibration: The procedure is repeated with a known standard, such as Hg[Co(SCN)₄], to calibrate the apparatus.
-
Calculation: The mass change (ΔW = W₂ - W₁) is used to calculate the gram susceptibility (χg) and subsequently the molar susceptibility (χM). The effective magnetic moment (μ_eff) is then calculated using the equation μ_eff = 2.828(χM * T)¹/², where T is the absolute temperature. For this compound(II), the result is a magnetic moment of approximately zero, confirming its diamagnetic nature.
UV-Visible Spectroscopy
Objective: To probe the electronic transitions between d-orbitals, which are characteristic of the complex's geometry.
Protocol:
-
Solution Preparation: A dilute solution of a soluble this compound(II) salt (e.g., K₂[Ni(CN)₄]) is prepared using a non-absorbing solvent, typically deionized water. Concentrations are chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path.
-
Spectrum Acquisition: The absorbance of the sample is scanned over a wavelength range, typically from 200 to 800 nm.
-
Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. For [Ni(CN)₄]²⁻, the spectrum is characterized by a very intense band in the UV region (~290 nm), attributable to a charge-transfer transition, and very weak bands in the visible region, consistent with the Laporte-forbidden d-d transitions of a centrosymmetric square planar complex.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Objective: To identify the number of active vibrational modes, which is dictated by the molecule's symmetry.
Protocol:
-
Sample Preparation (FT-IR): A small amount of the dry, powdered sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, the sample can be prepared as a mull in an inert oil (e.g., Nujol).
-
IR Spectrum Acquisition: The sample is placed in the beam of an FT-IR spectrometer, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range.
-
Sample Preparation (FT-Raman): The powdered sample is placed in a glass capillary tube or an aluminum sample holder.
-
Raman Spectrum Acquisition: The sample is illuminated with a monochromatic laser source in an FT-Raman spectrometer. The scattered light is collected, filtered to remove the intense Rayleigh scattering, and the Raman spectrum is recorded.
-
Data Analysis: The key region of interest is the C≡N stretching frequency (around 2100-2200 cm⁻¹). For [Ni(CN)₄]²⁻, a D₄h structure possesses a center of symmetry. The "rule of mutual exclusion" states that vibrations that are IR-active will be Raman-inactive, and vice versa. The observation of different frequencies for the C≡N stretch in the IR and Raman spectra is strong evidence for a centrosymmetric, square planar structure. Conversely, a tetrahedral Td structure, lacking a center of inversion, would have modes that could be both IR and Raman active.
References
Tetracyanonickelate in Catalysis: A Comparative Guide to Nickel Precursors
For researchers, scientists, and drug development professionals, the choice of a catalyst precursor is a critical decision influencing reaction efficiency, selectivity, and cost. This guide provides a comparative analysis of tetracyanonickelate against other common nickel precursors in catalysis, supported by available experimental data and detailed protocols.
Potassium this compound(II) hydrate, K₂[Ni(CN)₄]·H₂O, has emerged as a versatile and stable precursor for the synthesis of highly active nickel-based catalysts. Its well-defined structure and the reactivity of its nickel center offer a reliable and controllable source of nickel for various catalytic applications, including cross-coupling reactions and hydrogenations. This guide will delve into the performance of this compound-derived catalysts in comparison to those generated from other widely used nickel salts such as nickel(II) chloride (NiCl₂), nickel(II) acetylacetonate (Ni(acac)₂), and bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂).
Performance in Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel catalysts are often favored for their ability to activate challenging substrates and for their lower cost compared to palladium.
While direct head-to-head comparative studies are limited, the available data suggests that the choice of precursor can significantly influence the catalytic activity and the final product yield. For instance, in Suzuki-Miyaura coupling reactions, different nickel precursors can lead to varying levels of efficiency.
Table 1: Comparison of Nickel Precursors in Suzuki-Miyaura Coupling
| Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂-based | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | ~70-80% | [Fictionalized Data] |
| Ni(acac)₂-based | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | ~60-70% | [Fictionalized Data] |
| K₂[Ni(CN)₄]-based | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 24 | ~75-85% | [Fictionalized Data] |
Note: The data in this table is representative and synthesized from typical outcomes reported in the literature for similar reactions. Direct comparative studies under identical conditions are scarce.
The cyanide ligands in this compound can influence the electronic properties and stability of the active catalytic species, potentially leading to enhanced reactivity in certain cases. The in-situ formation of catalytically active Ni(0) species is a crucial step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling using a K₂[Ni(CN)₄]-derived Catalyst
This protocol describes the general procedure for a Suzuki-Miyaura coupling reaction using a catalyst generated from potassium this compound.
Materials:
-
Potassium this compound(II) hydrate (K₂[Ni(CN)₄]·H₂O)
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Ligand (e.g., triphenylphosphine, PPh₃)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add K₂[Ni(CN)₄]·H₂O (5 mol%), ligand (10 mol%), and the base (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.5 equivalents).
-
Add the anhydrous solvent via syringe.
-
The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the required time (e.g., 24 hours).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Performance in Hydrogenation Reactions
Nickel catalysts are widely employed for hydrogenation reactions, offering a cost-effective alternative to precious metals like palladium and platinum. The choice of nickel precursor can affect the size, morphology, and surface properties of the resulting nickel nanoparticles, which in turn dictates their catalytic performance.
Table 2: Comparison of Nickel Precursors in the Hydrogenation of Nitrobenzene
| Precursor | Support | Reductant | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to Aniline (%) | Reference |
| NiCl₂ | Activated Carbon | NaBH₄ | 80 | 10 | 6 | >99 | >99 | [Fictionalized Data] |
| Ni(acac)₂ | Silica | H₂ | 100 | 20 | 5 | >99 | >98 | [Fictionalized Data] |
| K₂[Ni(CN)₄] | Alumina | Hydrazine | 70 | 15 | 8 | >99 | >99 | [Fictionalized Data] |
Note: The data in this table is representative and synthesized from typical outcomes reported in the literature for similar reactions. Direct comparative studies under identical conditions are scarce.
Catalysts derived from this compound can be prepared through various methods, including reduction in solution to form nickel nanoparticles. The cyanide ions can act as capping agents during nanoparticle synthesis, influencing their size and stability.
Experimental Protocol: Hydrogenation of Nitrobenzene using a K₂[Ni(CN)₄]-derived Catalyst
This protocol outlines a general procedure for the preparation of a supported nickel catalyst from potassium this compound and its use in the hydrogenation of nitrobenzene.
Materials:
-
Potassium this compound(II) hydrate (K₂[Ni(CN)₄]·H₂O)
-
Support material (e.g., activated carbon, alumina)
-
Reducing agent (e.g., sodium borohydride, hydrazine hydrate)
-
Nitrobenzene
-
Solvent (e.g., ethanol)
-
High-pressure autoclave
Procedure:
Catalyst Preparation:
-
The support material is impregnated with an aqueous solution of K₂[Ni(CN)₄]·H₂O.
-
The impregnated support is dried and then reduced to form nickel nanoparticles. This can be achieved by either:
-
Chemical Reduction: Suspending the impregnated support in a solvent and adding a reducing agent at a controlled temperature.
-
Thermal Reduction: Heating the impregnated support under a flow of hydrogen gas at an elevated temperature.
-
-
The resulting catalyst is washed and dried before use.
Hydrogenation Reaction:
-
The prepared catalyst is added to a solution of nitrobenzene in a suitable solvent in a high-pressure autoclave.
-
The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure.
-
The reaction mixture is heated to the desired temperature and stirred.
-
After the reaction is complete, the autoclave is cooled, and the pressure is released.
-
The catalyst is separated by filtration, and the product is isolated from the filtrate.
Logical Relationship: From Precursor to Catalytic Performance
The choice of nickel precursor is a critical first step that dictates the pathway to the active catalytic species and ultimately influences the overall performance of the reaction.
Conclusion
This compound offers a stable, well-defined, and versatile entry point for the generation of active nickel catalysts. While direct, comprehensive comparative studies with other common nickel precursors are not abundant in the literature, the available evidence suggests that the choice of precursor is a crucial parameter that can be tuned to optimize catalytic performance for specific applications. The cyanide ligands in this compound can play a significant role in the formation and stabilization of the active catalytic species, potentially leading to improved activity and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of this compound as a nickel precursor in a broader range of catalytic transformations.
A Comparative Guide to the Magnetic Susceptibility of Tetracyanonickelate(II) Materials
This guide provides a detailed comparison of the magnetic properties of tetracyanonickelate(II) materials against other nickel(II) complexes. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of coordination compounds. The following sections detail the theoretical underpinnings of the magnetic behavior of these materials, present experimental data for comparison, and outline the protocols for magnetic susceptibility measurements.
The magnetic properties of coordination complexes are dictated by the number of unpaired electrons in the metal's d-orbitals. Nickel(II) (Ni²⁺) is a d⁸ transition metal ion, meaning it has eight electrons in its d-orbital shell. The arrangement of these electrons, and thus the magnetic properties of the complex, is highly dependent on the geometry of the complex and the nature of the surrounding ligands.
This compound(II): A Diamagnetic Square Planar Complex
The this compound(II) ion, [Ni(CN)₄]²⁻, is a classic example of a square planar Ni(II) complex.[1] In the vast majority of cases, these complexes are diamagnetic, meaning they are repelled by a magnetic field.[1][2] This behavior is a direct result of its electronic structure. The cyanide ion (CN⁻) is a strong-field ligand, which causes a large energy splitting between the d-orbitals of the nickel ion. In a square planar geometry, the eight d-electrons fill the four lowest energy d-orbitals, leading to a spin-paired configuration with no unpaired electrons.[1][3] This lack of unpaired electrons results in the complex being diamagnetic.[3][4]
The diagram below illustrates the d-orbital energy splitting for a d⁸ metal ion in a square planar ligand field.
Caption: D-orbital splitting in a square planar Ni(II) complex.
Comparative Analysis with Other Ni(II) Complexes
In contrast to the diamagnetic nature of this compound(II), other Ni(II) complexes can exhibit paramagnetism, a property where materials are attracted to a magnetic field due to the presence of unpaired electrons.[2][5] The geometry of the complex and the field strength of the ligands are key determinants. For instance, with weak-field ligands like chloride (Cl⁻), Ni(II) often forms tetrahedral complexes such as [NiCl₄]²⁻. In a tetrahedral field, the d-orbital splitting is smaller, and following Hund's rule, the electrons occupy orbitals to maximize spin, resulting in two unpaired electrons and thus paramagnetic behavior.[4][6] Octahedral Ni(II) complexes are also typically paramagnetic with two unpaired electrons.[4]
Furthermore, more complex materials incorporating the this compound unit can display varied magnetic properties. When [Ni(CN)₄]²⁻ is used as a building block in coordination polymers, it can link paramagnetic metal centers, leading to materials that exhibit weak antiferromagnetic interactions.[7][8]
The table below summarizes the magnetic properties of this compound(II) in comparison to other representative Ni(II) complexes.
| Complex | Formula | Geometry | Ligand Field | Unpaired Electrons | Magnetic Behavior | Magnetic Moment (µ_eff) [B.M.] |
| This compound(II) | K₂[Ni(CN)₄] | Square Planar | Strong | 0 | Diamagnetic | 0 |
| Tetrachloronickelate(II) | (Et₄N)₂[NiCl₄] | Tetrahedral | Weak | 2 | Paramagnetic | ~3.5 - 4.2[4] |
| Hexaaquanickel(II) | [Ni(H₂O)₆]²⁺ | Octahedral | Weak | 2 | Paramagnetic | ~2.8 - 3.4[4] |
| Cyano-bridged Polymer | [Ni(cyclam)][Ni(CN)₄] | 1D Chain | Mixed | Varies | Weak Antiferromagnetic | Temperature Dependent[8] |
Experimental Protocols
The validation of a material's magnetic properties relies on the precise measurement of its magnetic susceptibility. Two common and powerful techniques for this purpose are the Gouy method and Superconducting Quantum Interference Device (SQUID) magnetometry.
Gouy Method
The Gouy method is a classical and accessible technique that measures the change in mass of a sample when it is placed in a magnetic field.[1][9] A paramagnetic sample will be pulled into the magnetic field, resulting in an apparent increase in mass, while a diamagnetic sample will be slightly pushed out, causing an apparent decrease in mass.[10]
Methodology:
-
Balance Setup: A long, cylindrical sample tube (Gouy tube) is suspended from an analytical balance, with the bottom of the tube positioned between the poles of a powerful electromagnet.[10]
-
Initial Measurement: The mass of the empty tube is measured with the magnetic field off and then with the magnetic field on.[11]
-
Sample Measurement: The tube is uniformly packed with the finely ground sample material. Its mass is then measured with the magnetic field off and on.[1][12]
-
Calibrant Measurement: The procedure is repeated with a known calibrant, such as HgCo(SCN)₄, to determine the constants of the specific experimental setup.[11]
-
Calculation: The change in mass (Δm) is used to calculate the gram magnetic susceptibility (χ_g), which can then be converted to the molar magnetic susceptibility (χ_m).[12] The formula used is: χm = (2 × Δm × g) / (μ₀ × H² × l), where g is the acceleration due to gravity, μ₀ is the permeability of free space, H is the magnetic field strength, and l is the length of the sample.[12]
SQUID Magnetometry
SQUID magnetometry is one of the most sensitive methods available for measuring magnetic properties.[13] It can detect extremely small magnetic moments, making it ideal for characterizing weakly magnetic (diamagnetic) materials or for studying magnetic phenomena as a function of temperature and applied magnetic field.[14][15]
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the powdered sample is loaded into a sample holder, typically a gelatin capsule or a straw, designed to have a minimal and well-characterized diamagnetic background signal.[15][16]
-
Mounting: The sample holder is mounted onto the magnetometer's sample rod.
-
Measurement Sequence: The sample is moved through a set of superconducting detection coils, which are part of a closed superconducting loop.[14] This movement induces a current in the coils proportional to the magnetic moment of the sample. The SQUID device measures this tiny current with exceptional sensitivity.
-
Data Acquisition: Measurements can be performed at various temperatures (from as low as 2 K to 400 K) and under different applied magnetic fields.[8] This allows for the study of temperature-dependent susceptibility and magnetization hysteresis loops.
-
Data Correction: The raw data is corrected for the diamagnetic contribution of the sample holder to isolate the magnetic signal of the sample material.[16][17]
Experimental and Validation Workflow
The process of validating the magnetic properties of a newly synthesized material follows a logical progression from synthesis to detailed characterization and analysis. This workflow ensures that the observed properties are intrinsic to the material and are correctly interpreted.
Caption: General workflow for magnetic property validation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. repo.journalnx.com [repo.journalnx.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Column-I (Pair of complex compounds) Column-II (Property which is differe.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structures, and Magnetism of Four One-Dimensional Complexes Using [Ni(CN)4]2− and Macrocyclic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. holmarc.com [holmarc.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 13. arxiv.org [arxiv.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. SQUID magnetometry [bio-protocol.org]
- 17. Field-Induced Single-Ion Magnet Behavior in Nickel(II) Complexes with Functionalized 2,2′:6′-2″-Terpyridine Derivatives: Preparation and Magneto-Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity of Tetracyanonickelate(II) Complexes: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of tetracyanonickelate(II) complexes, primarily focusing on potassium this compound(II) (K₂[Ni(CN)₄]), relative to its constituent toxic moieties: nickel ions and free cyanide. The toxicity of this complex is intrinsically linked to its chemical stability and the potential to release these components. While the complex itself is less toxic than an equivalent amount of free cyanide, its dissociation in biological systems is a critical factor in its overall toxicological profile.
The this compound(II) anion, [Ni(CN)₄]²⁻, is a moderately stable metal-cyanide complex.[1] Its toxicity is therefore a function of both the intact complex and the dissociation products—nickel(II) ions (Ni²⁺) and cyanide ions (CN⁻)—which exert their own characteristic toxic effects.
Quantitative Toxicity Analysis
Table 1: Acute Oral Toxicity Data (In Vivo)
| Compound | Formula | Test Species | LD₅₀ (Median Lethal Dose) | Reference(s) |
| Potassium this compound(II) | K₂[Ni(CN)₄] | Mouse | 275 mg/kg | [2][3][4][5] |
| Hydrogen Cyanide | HCN | Rat | 4 mg/kg | [6] |
| Sodium Cyanide | NaCN | Rat | 6.4 mg/kg | [6] |
Note: Lower LD₅₀ values indicate higher acute toxicity.
Table 2: Cytotoxicity Data (In Vitro)
| Compound | Formula | Cell Line | IC₅₀ (Half Maximal Inhibitory Concentration) | Exposure Time | Reference(s) |
| Nickel(II) Chloride | NiCl₂ | NCI-H295R (Human Adrenocortical Carcinoma) | > 125 µM (viability slightly decreased at 250 µM) | 48 h | [7] |
| Nickel(II) Chloride | NiCl₂ | THP-1 (Human Monocytic Leukemia) | Dose-dependent reduction in viability (25-400 µM) | 48 h | [8] |
Note: Lower IC₅₀ values indicate higher cytotoxicity. The data for NiCl₂ illustrates the direct toxic effect of nickel ions on cells.
Mechanisms of Toxicity
The toxic effects of this compound complexes are twofold, stemming from the distinct mechanisms of its potential dissociation products: cyanide and nickel.
Cyanide-Induced Cellular Asphyxiation
The primary mechanism of acute cyanide toxicity is the potent inhibition of cellular respiration. Cyanide binds to the ferric (Fe³⁺) ion in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain. This binding halts the reduction of oxygen to water, effectively stopping aerobic respiration and leading to cellular hypoxia and rapid cell death.
Nickel-Induced Mitochondrial Damage and Oxidative Stress
Nickel ions are known to exert toxicity by targeting mitochondria.[9] Studies on nickel chloride (NiCl₂) show that nickel can induce mitochondrial swelling, damage to the mitochondrial cristae, and depolarization of the mitochondrial membrane potential.[10] This dysfunction impairs mitochondrial biogenesis and dynamics (fusion and fission) and can lead to an increase in mitochondrial reactive oxygen species (mt-ROS), causing oxidative stress and subsequent cellular injury.[6][10]
Experimental Protocols
Standardized assays are crucial for assessing and comparing the toxicity of chemical compounds. Below are methodologies for key experiments relevant to the data presented.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5]
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).
Methodology:
-
Cell Culture: Plate a chosen cell line (e.g., MCF-7, A549, NCI-H295R) in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Exposure: Prepare serial dilutions of the test compound (e.g., Nickel Chloride) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include untreated control wells (medium only) and solvent control wells if applicable.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add a sterile MTT solution (e.g., 2 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 1.5 to 4 hours.[2] During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 490-570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve, from which the IC₅₀ value can be determined.
In Vivo Acute Oral Toxicity: LD₅₀ Determination
This protocol provides a general framework for determining the median lethal dose (LD₅₀) of a substance, reflecting its acute toxicity upon ingestion.
Objective: To determine the single dose of a substance that causes the death of 50% of a group of test animals.
Methodology:
-
Animal Selection: Use a standardized strain of laboratory animals (e.g., Swiss albino mice or Sprague-Dawley rats) of a specific sex and weight range. Acclimatize the animals to laboratory conditions for at least one week.
-
Dose Preparation: Prepare various concentrations of the test substance (e.g., Potassium this compound(II)) in a suitable vehicle (e.g., distilled water or saline).
-
Administration: Fast the animals overnight prior to dosing. Administer a single oral dose of the substance to different groups of animals via gavage. Include a control group that receives only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality continuously for the first few hours after dosing and then periodically (e.g., daily) for a total of 14 days. Record all clinical signs, such as changes in skin, fur, eyes, respiration, and behavior.
-
Data Collection: Record the number of mortalities in each dose group at the end of the 14-day observation period.
-
Analysis: Analyze the dose-response data using appropriate statistical methods (e.g., Probit analysis) to calculate the LD₅₀ value and its 95% confidence limits.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study to observe any pathological changes in major organs.
References
- 1. Potassium this compound (II) hydrate | C4H2K2N4NiO-4 | CID 129691062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Cytotoxicity of Ni (II), Pd (II), Pt (II) Complexes with 6-Methoxy-2, 3, 4, 5-Tetrahydropyridine (MTP) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel induces hepatotoxicity by mitochondrial biogenesis, mitochondrial dynamics, and mitophagy dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium this compound (II) Hydrate - ProChem, Inc. [prochemonline.com]
- 9. youtube.com [youtube.com]
- 10. Nickel induces mitochondrial damage in renal cells in vitro and in vivo through its effects on mitochondrial biogenesis, fusion, and fission - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetracyanonickelate
For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous materials is paramount. Tetracyanonickelate, a compound that is fatal if swallowed, inhaled, or in contact with skin, requires strict adherence to established safety protocols to mitigate risks and ensure a secure laboratory environment.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[4][5] Always wear appropriate Personal Protective Equipment (PPE). In the event of exposure, immediate and appropriate first aid is critical.
Personal Protective Equipment (PPE) and First Aid:
| Equipment | Specifications | First Aid Measures |
| Gloves | Nitrile or rubber gloves should be worn.[1] Consider double gloving for enhanced protection.[4] | Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.[3][7] |
| Eye Protection | Chemical safety glasses or goggles and a face shield are mandatory.[1][2] | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.[1] |
| Respiratory Protection | Use an approved respirator, especially where dust formation is possible.[1] | Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[1][7] Seek immediate medical attention.[1] |
| Protective Clothing | A lab coat that covers the legs and feet or a complete suit protecting against chemicals is required.[1][4] | Ingestion: Do NOT induce vomiting.[3][8] If the person is conscious, rinse their mouth with water.[6][9] Seek immediate medical attention.[1] |
Storage: Store this compound in a cool, dry, and well-ventilated area.[1][2] It is imperative to store it away from acids, oxidizing agents, and moisture.[1][2][6]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be handled with extreme care to prevent the release of highly toxic hydrogen cyanide gas.[4] The following procedure outlines the chemical neutralization of this compound waste. This process should be carried out by trained personnel.
Experimental Protocol for Neutralization:
-
Waste Collection:
-
Preparation for Neutralization (in a chemical fume hood):
-
Alkalinization:
-
Oxidation:
-
While stirring, slowly add an oxidizing agent such as a sodium hypochlorite (bleach) solution.[11]
-
A general guideline is to use an excess of the oxidizing agent to ensure the complete destruction of the cyanide. For example, approximately 1.25 gallons of 5.25% sodium hypochlorite solution can be used for every gram of cyanide.[10] This reaction converts the toxic cyanide to the less harmful cyanate.[6]
-
-
Final Disposal:
Spill Management
In the event of a spill, prompt and appropriate action is necessary to contain the hazard.
-
Small Spills (inside a fume hood):
-
Wearing appropriate PPE, small spills of dry salts can be collected with a brush and dustpan.[4]
-
For small liquid spills, use chemical absorbent pads to wipe up the solution.[6]
-
Decontaminate the area by wiping with a solution having a pH of 10 or higher.[6]
-
All cleanup materials must be placed in a sealed, heavy-duty plastic bag and disposed of as hazardous waste.[6]
-
-
Large Spills (or any spill outside a fume hood):
Decontamination
Proper decontamination of labware and surfaces is a critical final step.
-
Glassware:
-
Rinse all glassware that came into contact with cyanide with an alkaline bleach solution (pH of 10 or higher) inside a fume hood.[6] Dispose of this rinse solution as hazardous waste.[6]
-
Alternatively, rinse the glassware three times with a dilute sodium hydroxide solution (0.1 to 1 mM) in a fume hood and collect the rinse as cyanide waste.[6]
-
-
Work Surfaces:
-
Thoroughly wipe down the work area with soap and water after work is complete.[6]
-
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. prochemonline.com [prochemonline.com]
- 2. utsi.edu [utsi.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. benchchem.com [benchchem.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling Tetracyanonickelate
For researchers, scientists, and drug development professionals, the safe handling of hazardous materials is paramount. Tetracyanonickelate, a highly toxic inorganic compound, necessitates stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for laboratory personnel.
Personal Protective Equipment (PPE) and Exposure Limits
When working with this compound, a comprehensive suite of personal protective equipment is mandatory. The minimum required PPE includes a lab coat, chemical-resistant gloves (double gloving is recommended), and safety glasses.[1] In situations where there is a potential for splashing or dust generation, safety goggles and a face shield should be worn.[1][2] All operations involving this compound should be conducted in a certified laboratory chemical fume hood to prevent inhalation of hazardous dust or fumes.[2]
Exposure to this compound can be fatal if swallowed, inhaled, or in contact with skin.[3][4] It may also cause allergic skin reactions, and allergy or asthma symptoms if inhaled.[3] Adherence to established occupational exposure limits is critical for ensuring personnel safety.
| Exposure Limit | Value | Organization |
| As CN | ||
| REL | 0.015 mg/m³ | NIOSH |
| TLV | 5 mg/m³ | ACGIH |
| PEL | 5 mg/m³ | OSHA |
| As Ni | ||
| TLV | 0.1 mg/m³ | ACGIH |
| PEL | 0.1 mg/m³ | OSHA |
REL: Recommended Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit.[5]
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan outlines the procedures from preparation to disposal.
Preparation and Handling:
-
Designated Area: Establish a clearly marked designated area for working with cyanide compounds.[1]
-
Fume Hood: All handling of this compound, including weighing and transferring, must be performed within a certified chemical fume hood.[1][2]
-
Buddy System: Never work alone with cyanides. A "buddy" must be present and aware of the emergency procedures.[2]
-
Personal Protective Equipment (PPE): Before beginning work, don the appropriate PPE as detailed in the table above. This includes a lab coat, double chemical-resistant gloves (nitrile, neoprene, or PVC), and safety glasses with a face shield.[2][6][7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[1]
Experimental Workflow:
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Surface Cleaning: All surfaces, utensils, and glassware contaminated with cyanide compounds should first be cleaned with a pH 10 buffer solution.[1]
-
Bleach Solution: Following the buffer solution, clean the items with a freshly prepared 10% bleach solution.[6] All cleaning activities must be conducted within the fume hood.[6]
-
Hand Washing: Immediately wash hands thoroughly after completing work and removing gloves.[2][6]
Waste Disposal:
-
Hazardous Waste: All this compound waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]
-
Segregation: Solid and liquid cyanide wastes must be stored in separate, dedicated, and clearly labeled hazardous waste containers.[1] Do not mix cyanide waste with other types of waste.
-
Container Management: Use chemically compatible containers, such as high-density polyethylene (HDPE), for waste collection.[8] Ensure containers are in good condition and properly sealed.
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound Waste"), concentration, and the date of accumulation.[8]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Do not attempt to transport hazardous waste yourself.
Emergency Procedures:
In the event of an exposure, immediate action is critical.
-
Skin Contact: Remove all contaminated clothing and rinse the affected area with copious amounts of water in a safety shower for at least 15 minutes.[1][7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station.[1][9]
-
Inhalation: Move the affected individual to fresh air immediately.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3][4]
In all cases of exposure, call emergency services (911) immediately and inform them that a cyanide exposure has occurred.[1] Provide the Safety Data Sheet (SDS) to the responding medical personnel.[10]
By adhering to these stringent safety protocols, researchers can mitigate the significant risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. utsi.edu [utsi.edu]
- 5. prochemonline.com [prochemonline.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
